molecular formula C7H13NO B070580 7-Oxa-2-azaspiro[3.5]nonane CAS No. 194157-10-3

7-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B070580
CAS No.: 194157-10-3
M. Wt: 127.18 g/mol
InChI Key: WZFOPYGRZNUWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-2-azaspiro[3.5]nonane is a privileged spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional, rigid structure, characterized by a spiro-fused oxolane and azetidine ring system, introduces pronounced steric and stereoelectronic constraints. This makes it a highly valuable building block for constructing novel molecular entities with improved physicochemical properties, such as enhanced solubility and metabolic stability, compared to flat aromatic systems. The primary research value of this compound lies in its application as a saturated bioisostere for planar aromatic rings or as a conformational constraint to pre-organize pharmacophores for optimal target engagement. It is extensively utilized in the synthesis of compound libraries for high-throughput screening against a wide range of biological targets, including GPCRs, kinases, and ion channels. The embedded azetidine ring serves as a key synthetic handle for further functionalization, allowing researchers to efficiently append diverse substituents and explore structure-activity relationships (SAR). As a versatile intermediate, this compound is instrumental in developing potential therapeutics for central nervous system (CNS) disorders, infectious diseases, and oncology, providing a critical tool for advancing innovative chemical probes and lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFOPYGRZNUWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610269
Record name 7-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194157-10-3
Record name 7-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the 7-Oxa-2-azaspiro[3.5]nonane Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the 7-Oxa-2-azaspiro[3.5]nonane scaffold, a heterocyclic motif of increasing interest in medicinal chemistry. Due to a scarcity of publicly available experimental data for the parent this compound, this document focuses on the synthesis and characterization of its closely related isomer, 2-Oxa-7-azaspiro[3.5]nonane, and the derivative, 7-oxo-2-azaspiro[3.5]nonane. This information serves as a valuable proxy for understanding the structural and synthetic aspects of this class of spirocyclic systems.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₃NO--INVALID-LINK--
Molecular Weight127.18 g/mol --INVALID-LINK--
CAS Number194157-10-3--INVALID-LINK--
XLogP30.4--INVALID-LINK--
Hydrogen Bond Donor Count1--INVALID-LINK--
Hydrogen Bond Acceptor Count2--INVALID-LINK--

Synthesis Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, a patented method for its ketone derivative, 7-oxo-2-azaspiro[3.5]nonane, and a published synthesis for its isomer, 2-Oxa-7-azaspiro[3.5]nonane, provide critical insights into the construction of this spirocyclic framework.

Synthesis of 7-oxo-2-azaspiro[3.5]nonane

A two-step synthetic route has been described for 7-oxo-2-azaspiro[3.5]nonane, achieving a total yield of over 82%.[1]

Step 1: First Cyclization Reaction

  • Reactants: Compound 1 and Compound 2 (specific structures not detailed in the abstract) are reacted in N,N-dimethylformamide (DMF).

  • Reagents: An acid binding agent, a phase transfer catalyst, and an iodo metal salt are used.

  • Purpose: This step forms an intermediate, Compound 3. The acid-binding agent prevents the formation of alkyl halide byproducts.

Step 2: Second Cyclization Reaction

  • Reactant: The intermediate Compound 3.

  • Reagents: Lithium aluminum hydride (LiAlH₄) in a suitable reaction solvent.

  • Product: 7-oxo-2-azaspiro[3.5]nonane.

  • Note: A potential side product is a transitionally reduced olefin impurity.

This method is noted for its mild reaction conditions and suitability for large-scale production.[1]

Synthesis of 2-Oxa-7-azaspiro[3.5]nonane

A novel synthesis for the isomer 2-Oxa-7-azaspiro[3.5]nonane has been reported, which is then utilized in the preparation of a spirocyclic oxetane-fused benzimidazole. The structure of a resulting tetracyclic system was confirmed by X-ray crystallography.

The synthesis involves the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides, followed by oxidative cyclization using Oxone® in formic acid.

Spectroscopic and Structural Data (Representative Examples)

As previously mentioned, obtaining a complete set of experimental spectra for the parent this compound is challenging. Therefore, this section presents predicted data for the target molecule and experimental data for a closely related derivative as a reference.

Predicted Mass Spectrometry Data for this compound

Computational predictions of the mass spectrum for this compound provide insights into its expected fragmentation pattern.

AdductPredicted m/z
[M+H]⁺128.1070
[M+Na]⁺150.0889

Data sourced from PubChem.

X-ray Crystallography of a 2-Oxa-7-azaspiro[3.5]nonane Derivative

The structure of a novel tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], which incorporates the 2-oxa-7-azaspiro[3.5]nonane moiety, has been unequivocally confirmed by X-ray crystallography. This provides definitive proof of the connectivity and stereochemistry of the spirocyclic core within this complex molecule.

Experimental and Logical Workflows

The elucidation of the structure of a novel compound like this compound follows a logical progression from synthesis to comprehensive characterization.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Connectivity) Purification->NMR IR Infrared (IR) Spectroscopy (Functional Groups) Purification->IR XRay X-ray Crystallography (3D Structure, if crystalline) Purification->XRay Data_Analysis Spectroscopic Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis XRay->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structural elucidation of a novel chemical entity.

This diagram illustrates the typical workflow, starting from the chemical synthesis and purification of the target compound. Following purification, a battery of analytical techniques is employed. Mass spectrometry provides the molecular weight and formula. NMR spectroscopy reveals the connectivity of the atoms. IR spectroscopy identifies the functional groups present. For crystalline compounds, X-ray crystallography can provide an unambiguous 3D structure. The collective analysis of this data leads to the final confirmation of the chemical structure.

References

physicochemical properties of 7-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxa-2-azaspiro[3.5]nonane is a saturated heterocyclic organic compound with a unique spirocyclic scaffold. Its three-dimensional structure, combining a tetrahydropyran ring and an azetidine ring, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications based on available data.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃NOPubChem[1]
Molecular Weight 127.18 g/mol PubChem[1], ChemScene[2]
CAS Number 194157-10-3Sigma-Aldrich, ChemScene[2], P&S Chemicals[3]
Physical Form Solid or liquidSigma-Aldrich
Topological Polar Surface Area (TPSA) 21.26 ŲChemScene[2]
logP (computed) 0.3864ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]
Rotatable Bonds 0ChemScene[2]

Note: Experimental values for melting point, boiling point, solubility, and pKa are not currently available in publicly accessible literature. The physical form is noted as "solid or liquid" by commercial suppliers, suggesting a melting point near ambient temperature.

Synthesis

A patented method describes a two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane, a closely related intermediate. This process involves a cyclization reaction followed by a reduction.

Experimental Protocol: Synthesis of 7-oxo-2-azaspiro[3.5]nonane[5]

Step 1: First Cyclization Reaction

  • To a reactor containing 720 to 1600 mL of N,N-dimethylformamide (DMF), add 71.5 to 163 g of bis(2-chloroethyl) ether.

  • With stirring, add 78.8 to 138.2 g of cyanoacetaldehyde diethyl acetal, 8.1 to 25.5 g of an acid-binding agent, and 3.7 to 12.5 g of an iodo metal salt.

  • Rapidly heat the mixture to 70-100 °C and maintain the reaction for 12-24 hours.

  • Cool the reaction solution to 0 °C.

  • Add 200-800 mL of purified water and 400 mL of ethyl acetate. Stir, allow the layers to separate, and collect the upper organic phase.

  • Wash the organic phase with 100-200 mL of 10% sodium bicarbonate solution.

  • Collect the organic phase, dry it with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate compound.

Step 2: Second Cyclization Reaction (Reduction)

  • Add 770-1000 mL of tetrahydrofuran (THF) to a reactor and add 76.8-106.5 g of the crude intermediate from Step 1.

  • Purge the reactor with nitrogen and cool the mixture to -10 °C.

  • Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.

  • Stir the reaction mixture for 4-8 hours.

  • Slowly add 15-57 mL of purified water, followed by the slow addition of 15-57 mL of a 15% sodium hydroxide solution.

  • Add 45-188 mL of purified water and filter the mixture.

  • Concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.

  • Purify the crude product by passing it through a neutral alumina column to yield the final product.

The overall reported yield for this process is between 56.3% and 82.6%.[4]

Potential Applications in Drug Discovery

While there is no direct research on the biological activity of this compound, its structural motifs are of significant interest in medicinal chemistry. Spirocyclic scaffolds are known to provide conformational rigidity and three-dimensionality, which can lead to improved target affinity and selectivity.

A closely related analog, the 7-azaspiro[3.5]nonane scaffold, has been successfully utilized in the development of potent and selective agonists for the G-protein coupled receptor 119 (GPR119).[5] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. The activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.

GPR119 Signaling Pathway

The potential involvement of spirocyclic compounds in GPR119 agonism suggests a possible area of investigation for this compound derivatives. The general signaling pathway for GPR119 activation is depicted below.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 ↑ GLP-1 Secretion (Intestinal L-cells) PKA->GLP1

GPR119 Signaling Pathway

Logical Workflow for Drug Discovery

The development of novel therapeutics based on the this compound scaffold would typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Start Start: Scaffold Selection Synthesis Synthesis of This compound Core Start->Synthesis Diversification Chemical Diversification Synthesis->Diversification Screening High-Throughput Screening (HTS) Diversification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Active Compounds Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical End End: Candidate Drug Preclinical->End

Drug Discovery Workflow

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure is a desirable feature in modern drug design. While a significant amount of experimental data remains to be determined, the available information on its synthesis and the biological activity of related compounds provide a solid foundation for future research. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to unlock the full potential of this unique chemical entity.

References

An In-depth Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane (CAS: 194157-10-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Oxa-2-azaspiro[3.5]nonane, a spirocyclic scaffold of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and its emerging role as a valuable building block and bioisostere in modern drug design.

Physicochemical Properties

This compound is a heterocyclic compound featuring a unique three-dimensional structure. Its physicochemical properties, derived from various chemical suppliers and databases, are summarized below.[1][2][3]

PropertyValueSource
CAS Number 194157-10-3ChemScene, Sigma-Aldrich, PubChem
Molecular Formula C₇H₁₃NOChemScene, PubChem
Molecular Weight 127.18 g/mol ChemScene, PubChem
Purity ≥97% or 98%ChemScene, Sigma-Aldrich
Appearance Solid or liquidSigma-Aldrich
Topological Polar Surface Area (TPSA) 21.26 ŲChemScene
logP 0.3864ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 0ChemScene
SMILES C1COCCC12CNC2PubChem
InChI InChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2PubChem
InChIKey WZFOPYGRZNUWSP-UHFFFAOYSA-NPubChem

Synthesis of this compound

The synthesis of this compound has been described in the patent literature, involving a two-step process.[4] This method focuses on the construction of the spirocyclic core through cyclization reactions.

Experimental Protocol: A General Synthetic Scheme

A patented method for synthesizing this compound involves a first cyclization to form an intermediate, followed by a second cyclization and reduction to yield the final product.[4]

Step 1: First Cyclization

  • Reactants: Bis(2-haloethyl) ether and a suitable cyanoacetaldehyde derivative.

  • Reagents: An acid-binding agent (e.g., potassium carbonate), a phase transfer catalyst, and an iodo metal salt in a solvent like N,N-dimethylformamide (DMF).

  • Procedure: The reactants and reagents are heated in DMF. The reaction progress is monitored, and upon completion, the intermediate is isolated through extraction and purified.

Step 2: Second Cyclization and Reduction

  • Reactant: The intermediate from Step 1.

  • Reagent: A reducing agent, such as lithium aluminum hydride (LiAlH₄), in a suitable solvent (e.g., tetrahydrofuran).

  • Procedure: The intermediate is treated with the reducing agent at a controlled temperature. The reaction is then quenched, and the final product, this compound, is isolated and purified, often using column chromatography.[4]

A new synthesis of 2-oxa-7-azaspiro[3.5]nonane, an isomer of the target compound, has also been detailed, which may offer alternative strategies for scaffold synthesis.[5]

General Synthesis Workflow for this compound cluster_step1 Step 1: First Cyclization cluster_step2 Step 2: Second Cyclization & Reduction Reactants Bis(2-haloethyl) ether + Cyanoacetaldehyde derivative Intermediate Cyclized Intermediate Reactants->Intermediate Heat Reagents1 Acid-binding agent, Phase transfer catalyst, Iodo metal salt, DMF Reagents1->Intermediate FinalProduct This compound Intermediate->FinalProduct Reduction Reagents2 Lithium Aluminum Hydride, THF Reagents2->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification Concept of Bioisosteric Replacement cluster_lead Lead Compound cluster_analog Bioisosteric Analog Lead Pharmacophore with Planar Ring System Properties1 Suboptimal Properties: - High Toxicity - Low Solubility Lead->Properties1 exhibits Analog Pharmacophore with This compound Scaffold Lead->Analog Bioisosteric Replacement Properties2 Improved Properties: - Reduced Toxicity - Increased Solubility Analog->Properties2 exhibits

References

The Biological Frontier of Spirocyclic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, represent a fascinating and increasingly important class of molecules in drug discovery. Their inherent structural rigidity and novel chemical space offer significant advantages in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of spirocyclic compounds, with a focus on their anticancer, neuroprotective, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this exciting field.

Anticancer Activity of Spirocyclic Compounds

Spirocyclic scaffolds are prevalent in a variety of anticancer agents due to their ability to mimic natural product structures and interact with high affinity to biological targets. Spirooxindoles, in particular, have emerged as a privileged scaffold in cancer research.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected spirocyclic compounds against various cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50).

Compound ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference
SpirooxindoleMI-63Prostate (LNCaP)0.22[1]
SpirooxindoleMI-219Colon (HCT116)0.005[2]
SpirooxindoleSAR405838 (RG7112)Various0.0008 - 0.09[3]
SpirooxindoleCompound with R = 4-F3CC6H4HCT116 (colon), HepG2 (liver), PC3 (pancreatic)7 ± 0.27, 5.5 ± 0.2, 6 ± 0.23[4]
SpirooxindoleDerivative 38MDA-MB-231 (breast), PC3 (prostate), HCT-116 (colon), A549 (lung)2.4 ± 0.2, 3.4 ± 0.3, 7.2 ± 0.3, 7.8 ± 0.3[4]
SpirooxindoleCompounds 4b and 4iCaco2 and HCT116 (colon)68 and 63, 55 and 51[5]
Spiro-pyrrolopyridazineSPP10MCF-7 (breast), H69AR (lung), PC-3 (prostate)2.31 ± 0.3, 3.16 ± 0.8, 4.2 ± 0.2[6]
SpiroketalSynthetic derivativeMurine Melanoma (B16)Nanomolar range[7][8]
Spiro-benzodiazepinesCompounds 4a-4uA549 (lung), MCF-7 (breast), DU-145 (prostate), HeLa (cervical)1.349 to 50.00[9]
Signaling Pathways in Anticancer Activity

Spirocyclic compounds exert their anticancer effects through various mechanisms, including the inhibition of protein-protein interactions and the modulation of key signaling pathways.

A significant number of spirooxindoles have been developed as inhibitors of the p53-MDM2 interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By binding to MDM2, these spirocyclic compounds prevent the degradation of p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis.[3][4][10][11][12][13]

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA_Damage DNA_Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA_Repair p53->DNA_Repair MDM2->p53 promotes degradation Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 inhibits

p53-MDM2 signaling pathway and its inhibition by spirooxindoles.

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Certain spirooxindoles have been identified as inhibitors of PLK4, leading to mitotic errors and ultimately, cancer cell death.[5][14][15][16][17]

PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_plk4_regulation PLK4 Regulation of Centriole Duplication cluster_mitotic_outcomes Mitotic Outcomes G1_S_transition G1/S Transition PLK4 PLK4 G1_S_transition->PLK4 activates Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication promotes Aneuploidy Aneuploidy Centriole_Duplication->Aneuploidy aberrant duplication leads to Spirooxindole Spirooxindole Inhibitor Spirooxindole->PLK4 inhibits Cell_Death Cancer Cell Death Aneuploidy->Cell_Death

PLK4 signaling in centriole duplication and its inhibition.

Neuroprotective Activity of Spirocyclic Compounds

Spiro-alkaloids and other spiro-heterocycles have demonstrated significant potential in the treatment of neurodegenerative diseases. Their mechanisms of action often involve the modulation of neurotransmitter systems and the activation of pro-survival signaling pathways.

Quantitative Data on Neuroprotective Activity

The following table presents quantitative data on the neuroprotective and related activities of selected spirocyclic compounds.

Compound ClassSpecific Compound(s)Biological Target/AssayIC50/ActivityReference
Steroidal AlkaloidsConessimin (from Holarrhena antidysenterica)Acetylcholinesterase (AChE)4 µM[16]
Spiro-piperidine(+)-11a5-HT1A Receptor BindingNanomolar range[18]
Spirooxindole-pyrazoleCompound 5Acetylcholinesterase (AChE)5.7 µM[19]
Spirooxindole-pyrazoleCompound 6Acetylcholinesterase (AChE)7.8 µM[19]
Spirooxindole-pyrazoleCompound 7Acetylcholinesterase (AChE)8.3 µM[19]
Benzofuran piperidineCompound 3hAcetylcholinesterase (AChE)21 µM[20]
Cinnamamide-piperidineCompound 9dGlutamate-induced neurotoxicity in SH-SY5Y cellsPotent neuroprotection[21]
Signaling Pathways in Neuroprotection

The neuroprotective effects of spirocyclic compounds can be attributed to their interaction with various signaling pathways, including those mediated by neurotrophic factors.

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that promotes neuronal survival, growth, and differentiation by binding to its receptor, Tropomyosin receptor kinase B (TrkB). This activates downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuroprotection.[2][10][11][12][13]

BDNF_TrkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcomes Cellular Outcomes BDNF BDNF TrkB TrkB BDNF->TrkB binds to PI3K PI3K TrkB->PI3K activates MAPK_ERK MAPK/ERK TrkB->MAPK_ERK activates Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival CREB CREB MAPK_ERK->CREB CREB->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity

BDNF/TrkB signaling pathway leading to neuroprotection.

Antiviral Activity of Spirocyclic Compounds

Spiro-heterocycles have shown promise as antiviral agents, particularly against influenza virus, by targeting viral components essential for replication and entry into host cells.

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected spirocyclic and related heterocyclic compounds.

Compound ClassSpecific Compound(s)VirusTarget/AssayIC50/EC50Reference
N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide4cInfluenza A/H3N2CPE reduction3 - 23 µM[22]
Thiazolyl thioureaCompound 6HIV-1Reverse TranscriptaseSubnanomolar[23]
Spiro-β-lactam14bHIV-1Viral infectivity0.058 µM[24]
Pyridine derivativeNBD-14204HIV-1 clinical isolatesAntiviral activity0.24–0.9 µM[25]
Thienyl-based amideBisamide 8Influenza A (A/Wuhan/359/1995)Antiviral activity18.52 µg/mL[3][5]
Oseltamivir derivative6kInfluenza H3N2Neuraminidase inhibition~3-fold more active than oseltamivir carboxylate[14]

Anti-inflammatory Activity of Spirocyclic Compounds

Spiroketals and other spirocyclic structures have been found to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways.

Mechanism of Anti-inflammatory Action

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Certain polyacetylene spiroketals have been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators such as interleukins and TNF-α.[4][7][9][26][27][28][29][30][31][32]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Degradation Degradation IkB->Degradation NFkB_active NF-κB (active) NFkB->NFkB_active translocates to Spiroketal Spiroketal Compound Spiroketal->IKK inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Proinflammatory_Genes induces

NF-κB signaling pathway and its inhibition by spiroketal compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of the biological activity of spirocyclic compounds.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the spirocyclic compound for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_compounds Treat with spirocyclic compounds seed_cells->treat_compounds add_mtt Add MTT solution treat_compounds->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize formazan crystals incubate->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end AChE_Inhibition_Assay_Workflow start Start prepare_reagents Prepare reagents (AChE, Substrate, DTNB) start->prepare_reagents add_to_plate Add buffer, DTNB, and test compound to plate prepare_reagents->add_to_plate add_enzyme Add AChE and pre-incubate add_to_plate->add_enzyme add_substrate Add substrate to initiate reaction add_enzyme->add_substrate measure_absorbance Measure absorbance kinetically (412 nm) add_substrate->measure_absorbance analyze_data Calculate reaction rates and IC50 measure_absorbance->analyze_data end End analyze_data->end RAF_Kinase_Assay_Workflow start Start prepare_reagents Prepare RAF kinase, substrate, ATP, and inhibitor start->prepare_reagents pre_incubate Pre-incubate inhibitor and RAF kinase prepare_reagents->pre_incubate initiate_reaction Initiate reaction with substrate and ATP pre_incubate->initiate_reaction incubate_reaction Incubate (1-2h) initiate_reaction->incubate_reaction stop_reaction Stop reaction and deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction generate_signal Convert ADP to ATP and generate luminescence stop_reaction->generate_signal read_luminescence Read luminescence generate_signal->read_luminescence analyze_data Calculate % inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

References

The Ascendance of Azaspirocycles: A Technical Guide to Their Core Principles in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical entities with superior therapeutic profiles has propelled medicinal chemists beyond the confines of traditional flat, aromatic ring systems. In this evolution of molecular architecture, azaspirocycles have emerged as a formidable class of three-dimensional (3D) scaffolds.[1] Their inherent structural rigidity, precise spatial arrangement of substituents, and capacity to fine-tune physicochemical properties present significant advantages in drug design, culminating in enhanced potency, selectivity, and pharmacokinetic profiles.[1] This in-depth technical guide delineates the core principles of azaspirocycles in medicinal chemistry, from their synthesis and properties to their application in modulating key biological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

The Structural and Physicochemical Advantages of Azaspirocycles

Azaspirocycles are bicyclic systems where two rings share a single carbon atom, the spirocenter.[1] This unique arrangement imparts a rigid, non-planar geometry, a stark contrast to the two-dimensional nature of many conventional drug molecules.[1] The introduction of a nitrogen atom into this framework—creating an azaspirocycle—provides a crucial handle for chemical modification and significantly influences the molecule's basicity, polarity, and hydrogen-bonding potential.[1]

One of the most significant benefits of incorporating azaspirocyclic scaffolds is the increase in the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is strongly correlated with improved clinical success, as it often leads to enhanced solubility, reduced off-target toxicity, and greater metabolic stability.[2][3] Shifting from planar, aromatic structures to more three-dimensional molecules generally improves physicochemical and pharmacokinetic profiles.[2] Specifically, azaspirocycles have demonstrated higher solubility, increased basicity, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts like piperazine, piperidine, and morpholine.[2] The rigid nature of the spirocyclic system can also lock the conformation of a molecule, optimizing the orientation of its binding elements for improved efficacy and selectivity.[2]

Synthetic Strategies for Accessing Azaspirocycles

The construction of the azaspirocyclic core can be achieved through several powerful synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity. Key methods include:

  • [3+2] Cycloaddition: This method offers a rapid and efficient route to five-membered azaspirocycles, often with excellent stereocontrol.[4][5]

  • NBS-Promoted Semipinacol Rearrangement: This rearrangement provides a highly diastereoselective method for the synthesis of specific azaspirocyclic ketones.[4][5]

  • Aza-Prins Cyclization: This acid-catalyzed cyclization of an N-homoallyliminium ion is a powerful tool for constructing piperidine-containing azaspirocycles.[4][5]

  • Ring-Closing Metathesis (RCM): RCM has proven to be a versatile and reliable method for the formation of a wide range of unsaturated azaspirocycles.[4][5]

The following table summarizes the performance of these methods across various substrates.

Synthetic MethodDipolarophile/SubstrateDipole Precursor/ReagentSolventCatalyst/AdditiveYield (%)Diastereomeric Ratio (d.r.)
[3+2] Cycloaddition Methylene-cyclobutaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid83-
Methylene-cyclopentaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid75-
3-Phenacylidene-oxindoleIsatin/Tetrahydro-isoquinolineEthanolReflux85>99:1
NBS-Promoted Semipinacol Rearrangement N-Tosyl-2-cyclobutylidenemethylamineN-Bromosuccinimide (NBS)Dichloromethane-88>20:1
N-Tosyl-2-cyclopentylidenemethylamineN-Bromosuccinimide (NBS)Dichloromethane-92>20:1
Aza-Prins Cyclization HomoallylamineFormaldehydeAcetonitrileHCl75-
HomoallylamineBenzaldehydeAcetonitrileHCl82-
Ring-Closing Metathesis Diallylamine derivativeGrubbs' Catalyst (2nd Gen.)Dichloromethane-95-

Case Studies in Drug Design

The versatility of azaspirocycles is evident in their successful incorporation into a diverse array of therapeutic agents. The following case studies highlight the impact of this scaffold in modulating challenging biological targets.

Case Study 1: Spirocyclic Analogs of Olaparib (PARP-1 Inhibitors)

Olaparib is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair, and is approved for the treatment of certain cancers with BRCA mutations.[2] The replacement of the piperazine ring in Olaparib with a spirocyclic analog has been explored to enhance specificity for PARP-1 and reduce DNA damage-induced cytotoxicity, a desirable feature for expanding the therapeutic window beyond cancer.[2]

Quantitative Data for Olaparib and a Spirocyclic Analog:

CompoundPARP-1 IC50 (nM)MDA-MB-436 Cell Proliferation IC50 (µM)
Olaparib~1.0 - 5.0~6.84
Spirocyclic Analog (5l)16.10 ± 1.2511.62 ± 2.15

Data sourced from multiple studies and presented as a representative range or specific value where available.[6][7][8][9][10][11][12]

PARP-1 Signaling in DNA Repair:

PARP-1 plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[13] Inhibition of PARP-1 leads to the accumulation of SSBs, which upon replication, are converted to double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.[13]

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates Replication Replication Fork Collapse DNA_Damage->Replication PAR PARylation PARP1->PAR catalyzes BER_Complex Base Excision Repair Complex PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB DNA Double-Strand Break Replication->DSB HR_Proficient Homologous Recombination (BRCA Proficient) DSB->HR_Proficient HR_Deficient Homologous Recombination (BRCA Deficient) DSB->HR_Deficient NHEJ Non-Homologous End Joining DSB->NHEJ HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis NHEJ->Cell_Survival error-prone

PARP-1's role in DNA repair and the principle of synthetic lethality.
Case Study 2: Spirocyclic Analogs of Sonidegib (Hedgehog Pathway Inhibitors)

Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers.[1] It targets the Smoothened (SMO) receptor, a key component of the Hh pathway.[6][14] The incorporation of spirocyclic scaffolds in Sonidegib analogs has been investigated to improve physicochemical properties and patentability.

Quantitative Data for Sonidegib and a Spirocyclic Analog:

CompoundSMO Binding IC50 (nM) (human)Gli Reporter NIH3T3 IC50 (µM)clogP
Sonidegib2.5--
(±)‐trans‐76 (Spiro Analog)---

Specific quantitative data for direct comparison of spirocyclic analogs of Sonidegib is limited in the public domain. The provided IC50 for Sonidegib is for its direct target binding.[6][15]

Hedgehog Signaling Pathway in Cancer:

In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO).[2] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[1][2]

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH PTCH Hh->PTCH SMO SMO PTCH->SMO inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI activates GLI_act GLI (active) SUFU_GLI->GLI_act releases GLI_nuc GLI GLI_act->GLI_nuc Target_Genes Target Gene Expression GLI_nuc->Target_Genes promotes Cell_Proliferation Cell_Proliferation Target_Genes->Cell_Proliferation leads to

The canonical Hedgehog signaling pathway in cancer.
Case Study 3: Spirocyclic Analogs of Danofloxacin (DNA Gyrase/Topoisomerase IV Inhibitors)

Danofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[16] The introduction of a spirocyclic moiety in place of the piperazine ring in Danofloxacin has been explored to create novel analogs with potentially improved antibacterial activity and physicochemical properties.

Quantitative Data for Danofloxacin:

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Mannheimia haemolytica0.0630.25
Pasteurella multocida≤0.030.06

Mechanism of Action of Fluoroquinolones:

Fluoroquinolones inhibit bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are responsible for managing DNA topology. The drugs stabilize the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks and ultimately cell death.[3][20]

DNA_Gyrase_Inhibition DNA Bacterial DNA DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA->DNA_Gyrase forms Cleavage_Complex Cleavage Complex (DNA-Enzyme) DNA_Gyrase->Cleavage_Complex forms Cleavage_Complex->DNA re-ligates Ternary_Complex Ternary Complex (Drug-DNA-Enzyme) Cleavage_Complex->Ternary_Complex Fluoroquinolone Danofloxacin (Fluoroquinolone) Fluoroquinolone->Ternary_Complex Replication_Block Replication Fork Stalling Ternary_Complex->Replication_Block causes DSBs Double-Strand Breaks Replication_Block->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Mechanism of bacterial DNA gyrase and topoisomerase IV inhibition.

Experimental Protocols

General Protocol for [3+2] Cycloaddition for Azaspirocycle Synthesis

This protocol is a general representation and may require optimization for specific substrates.

  • Reactant Preparation: To a solution of the dipolarophile (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the dipole precursor (1.1 equiv).

  • Initiation: Add the catalyst or additive (e.g., trifluoroacetic acid, 0.1 equiv) dropwise at the appropriate temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified azaspirocycle by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

General Protocol for In Vitro ADME Assays

A comprehensive assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of azaspirocyclic compounds is crucial for their development as drug candidates.[21][22][23][24]

1. Aqueous Solubility (Kinetic or Thermodynamic):

  • Kinetic Solubility: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a range of concentrations. After a defined incubation period (e.g., 1-2 hours), filter or centrifuge to remove precipitated compound. Analyze the concentration of the compound in the supernatant by LC-MS/MS or UV spectroscopy.

  • Thermodynamic Solubility: Add an excess of the solid compound to an aqueous buffer. Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium. Filter or centrifuge the sample and analyze the concentration of the dissolved compound in the supernatant.

2. Lipophilicity (LogD7.4):

  • Shake-Flask Method: Prepare a solution of the test compound in a biphasic system of n-octanol and an aqueous buffer at pH 7.4. Shake the mixture vigorously to allow for partitioning of the compound between the two phases. After separation of the layers, determine the concentration of the compound in each phase by a suitable analytical method. The LogD7.4 is the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

3. Metabolic Stability (Liver Microsomes or Hepatocytes):

  • Incubation: Incubate the test compound at a defined concentration (e.g., 1 µM) with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomes).

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

4. Cytochrome P450 (CYP) Inhibition:

  • Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate in the presence of a range of concentrations of the test compound.

  • Analysis: After a defined incubation period, terminate the reaction and quantify the formation of the probe substrate's metabolite by LC-MS/MS.

  • Calculation: Determine the IC50 value of the test compound for the inhibition of the specific CYP isoform activity.

Conclusion

Azaspirocyclic scaffolds represent a significant advancement in the field of medicinal chemistry, offering a powerful strategy to overcome the limitations of traditional flat molecules. Their inherent three-dimensionality, coupled with the ability to modulate key physicochemical and pharmacokinetic properties, has led to the discovery of potent and selective modulators of challenging biological targets. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity and structure-property relationships of these unique scaffolds will undoubtedly fuel the discovery of the next generation of innovative therapeutics. This guide has provided a foundational overview of the core principles of azaspirocycles in drug design, intended to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this privileged structural class.

References

In-Depth Technical Guide: 7-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical data for the heterocyclic compound 7-Oxa-2-azaspiro[3.5]nonane. This spirocyclic amine is a valuable building block in medicinal chemistry and drug discovery due to its unique three-dimensional structure.

Core Molecular Data

This compound is a saturated heterocyclic compound with a molecular structure featuring a piperidine ring and a tetrahydropyran ring sharing a single carbon atom.

ParameterValueSource
Molecular Formula C₇H₁₃NO[1][2]
Molecular Weight 127.18 g/mol [1][2]
Monoisotopic Mass 127.099714038 Da[1]
CAS Number 194157-10-3[1][2]
Topological Polar Surface Area (TPSA) 21.3 Ų[1]
logP (Predicted) 0.3864[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]
Physical Form Solid or liquid
Storage Conditions 2-8°C, inert atmosphere, keep in dark place

Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its molecular formula. The following diagram illustrates the logical flow for determining the molecular weight of this compound.

Molecular Weight Determination of this compound A Molecular Formula C₇H₁₃NO C Calculation (7 * C) + (13 * H) + (1 * N) + (1 * O) A->C B Atomic Weights C: ~12.011 H: ~1.008 N: ~14.007 O: ~15.999 B->C D Molecular Weight ~127.18 g/mol C->D

Caption: Logical workflow for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

Synthesis Protocols

A patented method for the synthesis of this compound involves a two-step cyclization process. This approach is noted for its high yield and suitability for large-scale production.

Step 1: First Cyclization Reaction

  • In a reaction vessel, combine compound 1 and compound 2 in N,N-dimethylformamide (DMF).

  • Add an acid binding agent, a phase transfer catalyst, and an iodo metal salt.

  • The reaction proceeds to form intermediate compound 3. The acid-binding agent neutralizes acid generated during the reaction, preventing the formation of alkyl halide byproducts.

Step 2: Second Cyclization Reaction

  • The intermediate compound 3 is then subjected to a second cyclization reaction.

  • This reaction is carried out using lithium aluminum hydride (LiAlH₄) in a suitable reaction solvent.

  • The product of this step is this compound. It is important to control the reaction conditions to minimize the formation of olefin impurities from over-reduction.

This synthetic route is reported to have a yield of over 82%.[3]

Analytical Data

  • ¹H NMR: Protons on the cyclobutane ring adjacent to the carbonyl group are expected to be deshielded. Protons on the piperidine ring will likely show chemical shifts typical for heterocyclic amines. The nitrogen atom and the carbonyl group will influence the chemical shifts of nearby protons.[4]

  • ¹³C NMR: The carbon skeleton will show characteristic peaks, with the carbonyl carbon being significantly deshielded.[4]

For definitive structural elucidation and quality control of this compound, a comprehensive set of NMR experiments is recommended, including ¹H NMR, ¹³C NMR, DEPT-135, and COSY.[4]

References

The Stability of the 7-Oxa-2-azaspiro[3.5]nonane Scaffold: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical and metabolic stability of a privileged scaffold in modern medicinal chemistry.

The 7-Oxa-2-azaspiro[3.5]nonane core is a key structural motif in contemporary drug discovery, prized for its unique three-dimensional architecture that often imparts favorable physicochemical properties to bioactive molecules. As a saturated bioisostere for planar aromatic rings, this scaffold can enhance aqueous solubility and metabolic stability, while providing a rigid framework for the precise spatial orientation of pharmacophoric elements.[1] This technical guide provides a comprehensive overview of the stability of the this compound scaffold, offering insights into its degradation pathways, and detailing experimental protocols for its stability assessment.

Physicochemical Properties

The this compound scaffold possesses a unique combination of a tetrahydropyran and an azetidine ring fused at a single spirocyclic center. This arrangement results in a rigid, three-dimensional structure with distinct physicochemical properties.

PropertyValueSource
Molecular FormulaC₇H₁₃NO[2]
Molecular Weight127.18 g/mol [2]
LogP0.3864[3]
Topological Polar Surface Area (TPSA)21.26 Ų[3]
Hydrogen Bond Acceptors2[3]
Hydrogen Bond Donors1[3]
Rotatable Bonds0[3]

Chemical Stability Profile

While specific experimental stability data for the this compound scaffold is not extensively documented in publicly available literature, a robust stability profile can be inferred from the known chemical behavior of its constituent oxetane and azetidine rings. The spirocyclic nature of the scaffold, with the oxetane ring being 3,3-disubstituted, is a key determinant of its stability.[4]

ConditionExpected StabilityPlausible Degradation Pathway
Acidic (Hydrolytic) Moderately Stable to Stable. The 3,3-disubstituted oxetane ring is expected to exhibit significant stability towards acid-catalyzed ring-opening due to steric hindrance.[4] However, prolonged exposure to strong acids and elevated temperatures may lead to slow degradation. The azetidine ring is likely to be protonated, which may influence its reactivity.Acid-catalyzed ring-opening of the oxetane to form a diol.
Basic (Hydrolytic) Highly Stable. Both the oxetane and the tertiary amine of the azetidine ring are generally stable under basic conditions.N/A
Oxidative Susceptible to Oxidation. The tertiary amine of the azetidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide.[5]Oxidation of the tertiary amine to an N-oxide.
Thermal Stable. Spirocyclic systems are generally thermally robust. Degradation would likely only occur at elevated temperatures.Non-specific decomposition at high temperatures.
Photolytic Potentially Stable. Saturated heterocyclic systems are generally not strong chromophores and are often stable to light. However, photostability should be experimentally verified.N/A

Predicted Degradation Pathways

Based on the chemical functionalities present in the this compound scaffold, two primary degradation pathways can be predicted under forced degradation conditions.

G cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Degradation A This compound B Protonated Intermediate A->B H+ C Ring-Opened Diol B->C H2O, Δ D This compound E N-Oxide D->E [O]

Caption: Predicted degradation pathways of the this compound scaffold.

Metabolic Stability

The incorporation of the this compound scaffold is a recognized strategy in medicinal chemistry to enhance metabolic stability.[1] Its rigid, saturated, and three-dimensional nature makes it less susceptible to enzymatic degradation compared to more flexible or aromatic moieties. The primary site of potential metabolism would be the tertiary amine, which could undergo N-dealkylation or oxidation by cytochrome P450 enzymes.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of the this compound scaffold or its derivatives should involve forced degradation studies under various stress conditions. The following protocols are based on established methods for the stability testing of analogous heterocyclic compounds.[5][6]

Forced Degradation Workflow

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound (e.g., 1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Stress->Thermal Photo Photolytic Stress (e.g., ICH Q1B) Stress->Photo Sample Withdraw Aliquots at Time Points (e.g., 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze by Stability- Indicating HPLC-UV/MS Neutralize->Analyze End Identify & Quantify Degradants Analyze->End

Caption: A generalized workflow for conducting forced degradation studies.

Detailed Methodologies

1. Stock Solution Preparation:

  • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent such as water, methanol, or acetonitrile.[5]

2. Acidic Hydrolysis:

  • Add a portion of the stock solution to a volume of 0.1 M hydrochloric acid.

  • Maintain the solution at a specified temperature (e.g., 60°C).

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, and 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation.[5]

3. Basic Hydrolysis:

  • Add a portion of the stock solution to a volume of 0.1 M sodium hydroxide.

  • Maintain the solution at a specified temperature (e.g., 60°C).

  • Withdraw aliquots at predetermined time points.

  • Immediately neutralize the aliquots with an equivalent amount of acid (e.g., 0.1 M HCl).[5]

4. Oxidative Degradation:

  • Treat a portion of the stock solution with a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Withdraw aliquots at specified time intervals.

5. Thermal Degradation:

  • Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in a calibrated oven.

  • At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

6. Photostability:

  • Expose a solution of the compound to light as specified in the ICH Q1B guideline.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples at appropriate time points.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating the parent compound from its degradation products.[6] Mass Spectrometry (MS) detection can be coupled with HPLC to aid in the identification of degradants.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A programmed gradient from high aqueous to high organic content over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) and/or MS.[6]

Conclusion

The this compound scaffold is a valuable building block in drug discovery, in part due to its inherent stability. The 3,3-disubstituted oxetane ring confers significant resistance to hydrolytic degradation, particularly under acidic conditions. The primary point of lability is the tertiary amine of the azetidine ring, which is susceptible to oxidation. A thorough understanding of these stability characteristics and the implementation of rigorous forced degradation studies are critical for the successful development of drug candidates incorporating this privileged scaffold.

References

Spectroscopic Data for 7-Oxa-2-azaspiro[3.5]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Oxa-2-azaspiro[3.5]nonane. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a detailed analysis based on predicted data and experimental findings for structurally analogous compounds. This approach offers valuable insights into the expected spectroscopic behavior of this compound, supporting its identification, characterization, and application in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from similar spirocyclic systems containing oxetane and piperidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-33.0 - 3.4t6-8
H-4, H-51.7 - 2.1m-
H-6, H-83.6 - 4.0t5-7
H-91.8 - 2.2m-
NH1.5 - 3.0 (broad)s-

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-1, C-345 - 55
C-4, C-525 - 35
C-6, C-865 - 75
C-930 - 40
Spiro Carbon70 - 80
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (secondary amine)
2850 - 3000StrongC-H stretch (aliphatic)
1050 - 1150StrongC-O-C stretch (ether)
1420 - 1480MediumC-H bend (scissoring)
800 - 900MediumRing deformation
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
127High[M]⁺ (Molecular Ion)
112Medium[M - CH₃]⁺
98Medium[M - C₂H₅]⁺
84High[M - C₃H₇]⁺
70Medium[M - C₄H₉]⁺
56High[Piperidine ring fragment]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, adaptable for specific instrumentation and research needs.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra with complete proton decoupling.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

    • For liquid samples (if applicable): Place a drop of the neat liquid between two salt plates.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Potential Therapeutic Targets for 7-Oxa-2-azaspiro[3.5]nonane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-oxa-2-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif in medicinal chemistry. Its inherent three-dimensionality offers a departure from traditional flat aromatic systems, often leading to improved physicochemical properties and metabolic stability. This technical guide provides an in-depth overview of the potential therapeutic targets for derivatives of this scaffold, with a focus on G-protein coupled receptor 119 (GPR119), and explores its prospective applications in other therapeutic areas.

GPR119: A Key Target for Metabolic Disorders

The most well-documented therapeutic target for this compound derivatives is GPR119, a Gαs-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 presents a dual mechanism for the treatment of type 2 diabetes by stimulating glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1]

Quantitative Data Summary

A notable example of a potent GPR119 agonist based on this scaffold is compound 54g .[2] Its in vitro biological activity and pharmacokinetic profile in rats are summarized below.

ParameterValueSpecies
GPR119 EC501.2 nMHuman
GPR119 EC502.5 nMRat
In Vitro Biological Activity of Compound 54g
ParameterValue
Tmax (h)1.0
Cmax (ng/mL)358
AUC0-24h (ng·h/mL)1340
t1/2 (h)3.2
Bioavailability (F%)45
Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (3 mg/kg, oral)
Signaling Pathway

Upon agonist binding, GPR119 activates a signaling cascade that leads to the potentiation of insulin and GLP-1 secretion.

GPR119_Signaling_Pathway GPR119 Signaling Pathway agonist This compound Derivative (Agonist) gpr119 GPR119 Receptor agonist->gpr119 Binds g_protein Gαs Protein gpr119->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates insulin ↑ Glucose-Dependent Insulin Secretion (Pancreatic β-cells) pka->insulin Potentiates glp1 ↑ GLP-1 Secretion (Intestinal L-cells) pka->glp1 Stimulates

Caption: GPR119 Signaling Pathway Activation.

Potential Applications in Central Nervous System (CNS) Disorders

While less defined than for GPR119, the this compound scaffold is of interest for the development of therapeutics for CNS disorders. The related 7-azaspiro[3.5]nonane core has been identified as a promising scaffold for inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids and is a target for pain, anxiety, and other neurological conditions.[3][4] However, specific FAAH inhibitors based on the this compound scaffold have not yet been reported in the literature.

Potential in Oncology

The utility of the this compound scaffold in oncology is an emerging area of investigation. The three-dimensional nature of this scaffold makes it an attractive starting point for the design of novel kinase inhibitors or other anti-cancer agents. To date, specific oncology targets and potent derivatives have not been extensively documented in publicly available research.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting with the construction of the core spirocyclic structure, followed by functionalization. A general workflow is depicted below.

Synthesis_Workflow General Synthesis Workflow start Starting Materials (e.g., piperidine derivatives) core_synthesis Synthesis of This compound Core start->core_synthesis functionalization Functionalization (e.g., N-capping, coupling) core_synthesis->functionalization purification Purification (e.g., Column Chromatography) functionalization->purification final_product Final Derivative purification->final_product

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic scaffold for drug discovery and development. The document outlines a detailed, two-step synthetic protocol, adapted from established methods for analogous compounds.[1] It includes a summary of quantitative data, a step-by-step experimental procedure, and a visual representation of the synthesis workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel exit vectors for exploring chemical space.[2] this compound and its derivatives are key building blocks for the development of new therapeutic agents. This document details a robust synthetic route to obtain the hydrochloride salt of this compound, ensuring high purity and yield suitable for further chemical derivatization and biological screening.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on a representative synthesis and may be optimized for specific laboratory conditions.

StepReactionReactantsMolar Ratio (Reactant 1:Reactant 2:Other)SolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
1First CyclizationBis(2-chloroethyl) ether, Cyanoacetaldehyde diethyl acetal1.0 : 1.1 : 1.2 (Acid Binding Agent)N,N-dimethylformamideAnhydrous K₂CO₃, Tetrabutylammonium hydrogensulfate70-10012-24~75-85>95
2Reductive Cyclization & Salt FormationIntermediate from Step 11.0 : 3.0TetrahydrofuranLithium aluminum hydride, then HCl in Ether-10 to RT4-8~80-90>98

Experimental Protocols

Protocol 1: Synthesis of the Intermediate Compound via First Cyclization

This protocol describes the initial cyclization to form the key intermediate.

Materials:

  • Bis(2-chloroethyl) ether

  • Cyanoacetaldehyde diethyl acetal

  • Anhydrous potassium carbonate (K₂CO₃)

  • Tetrabutylammonium hydrogensulfate

  • Potassium iodide (KI)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of bis(2-chloroethyl) ether (1.0 eq) in N,N-dimethylformamide, add cyanoacetaldehyde diethyl acetal (1.1 eq), anhydrous potassium carbonate (1.2 eq), tetrabutylammonium hydrogensulfate (0.15 eq), and potassium iodide (0.15 eq).[1]

  • Heat the reaction mixture to 70-100 °C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 10% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of this compound Hydrochloride

This protocol details the reductive cyclization of the intermediate followed by hydrochloride salt formation.

Materials:

  • Crude intermediate from Protocol 1

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (15%)

  • Purified water

  • Hydrochloric acid (HCl) in diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flask under an inert atmosphere, suspend lithium aluminum hydride (3.0 eq) in anhydrous THF.

  • Cool the suspension to -10 °C.

  • Slowly add a solution of the crude intermediate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to stir at -10 °C for 1 hour and then warm to room temperature, stirring for an additional 4-8 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of purified water, followed by 15% sodium hydroxide solution, and then more purified water.[1]

  • Filter the resulting slurry through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Dissolve the crude product in a minimal amount of diethyl ether and cool in an ice bath.

  • Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound hydrochloride.

Synthesis_Workflow Start Starting Materials: Bis(2-chloroethyl) ether Cyanoacetaldehyde diethyl acetal Step1 Step 1: First Cyclization - K₂CO₃, TBHS, KI - DMF, 70-100°C, 12-24h Start->Step1 Intermediate Crude Intermediate Step1->Intermediate Step2 Step 2: Reductive Cyclization - LiAlH₄, THF - -10°C to RT, 4-8h Intermediate->Step2 FreeBase This compound (Free Base) Step2->FreeBase SaltFormation Salt Formation - HCl in Ether FreeBase->SaltFormation FinalProduct Final Product: This compound HCl SaltFormation->FinalProduct

Caption: Workflow for the synthesis of this compound hydrochloride.

References

Application Notes and Protocols for the Multi-Step Synthesis of 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for obtaining 7-azaspiro[3.5]nonane derivatives, which are of significant interest in medicinal chemistry. Their rigid, three-dimensional structure offers an attractive scaffold for developing novel therapeutics by enabling enhanced binding affinity and selectivity for biological targets.[1] This document outlines several synthetic methodologies, including solid-phase synthesis for library generation, solution-phase methods like the Staudinger [2+2] cycloaddition, and a two-step cyclization approach.

Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library

Solid-phase synthesis is a powerful technique for rapidly generating a diverse library of compounds for high-throughput screening.[2] The following protocols detail a method for constructing a 7-azaspiro[3.5]nonan-1-one core on a solid support, followed by diversification.[3]

Experimental Workflow for Solid-Phase Synthesis

G start Immobilized Precursor step1 Protocol 1: Chain Elongation (Acylation) start->step1 step2 Protocol 2: Spirocyclization (Dieckmann Condensation) step1->step2 step3 Protocol 3: Diversification (N-Functionalization) step2->step3 step4 Protocol 4: Cleavage & Isolation (TFA Treatment) step3->step4 end Final Product step4->end

Caption: Workflow for the solid-phase synthesis of 7-azaspiro[3.5]nonan-1-one derivatives.

Protocol 1: Fmoc-Deprotection and Acylation [3]

This protocol describes the removal of the Fmoc protecting group and subsequent acylation to introduce the cyclobutanone precursor.[3]

  • Materials:

    • Fmoc-protected amino acid loaded resin

    • 20% Piperidine in DMF (v/v)

    • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Procedure:

    • Swell the resin in DMF (10 mL) for 30 minutes.

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 20 minutes to ensure complete Fmoc removal.[3]

    • Wash the resin with DMF (5 x 10 mL).[3]

    • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF (5 mL) for 10 minutes.[3]

    • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.[3]

    • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).[3]

    • Dry the resin under high vacuum.[3]

Protocol 2: Dieckmann Condensation and Decarboxylation [3]

This protocol outlines the key spirocyclization step.[3]

  • Materials:

    • Acylated resin from Protocol 1

    • Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • Dimethyl sulfoxide (DMSO)

    • Water

  • Procedure:

    • Swell the resin in anhydrous THF (10 mL).

    • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours.[3]

    • Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).[3]

    • For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.[3]

    • Cool to room temperature, drain, and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).[3]

Protocol 3: N-Boc Deprotection and Diversification [3]

This protocol details the removal of a Boc protecting group and subsequent functionalization of the piperidine nitrogen.[3]

  • Materials:

    • Spirocyclic resin from Protocol 2

    • 20% Trifluoroacetic acid (TFA) in DCM (v/v)

    • Desired carboxylic acid (R-COOH) for diversification

    • HATU

    • DIEA

    • Anhydrous DCM and DMF

  • Procedure:

    • Swell the resin in anhydrous DCM (10 mL).

    • Treat the resin with 20% TFA in DCM (10 mL) for 10 minutes, drain, and repeat for 30 minutes.[3]

    • Wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL).[3]

    • In a separate vessel, pre-activate the desired carboxylic acid (R-COOH) (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF (5 mL) for 10 minutes.[3]

    • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.[3]

    • Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).[3]

    • Dry the resin under high vacuum.[3]

Protocol 4: Cleavage from Resin [3]

This protocol describes the final cleavage of the product from the solid support.[3]

  • Materials:

    • Diversified resin from Protocol 3

    • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

    • Cold diethyl ether

  • Procedure:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.[3]

    • Wash the resin with an additional cleavage cocktail (2 x 5 mL).[3]

    • Combine the filtrates and concentrate under a stream of nitrogen.[3]

    • Precipitate the crude product by adding cold diethyl ether.[3]

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.[3]

    • Purify the final product by reverse-phase HPLC.[3]

Table 1: Hypothetical Characterization Data for a Library of 7-Azaspiro[3.5]nonan-1-one Derivatives [3]

Compound IDR-GroupMolecular Weight ( g/mol )Purity (%)Yield (%)
A1Benzoyl298.38>9565
A2Acetyl236.30>9872
B1Phenylacetyl312.41>9668
B2Cyclohexylcarbonyl304.43>9775

Purity determined by HPLC analysis at 214 nm. Yields are calculated based on the initial loading of the resin.[3]

Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger [2+2] ketene-imine cycloaddition is a versatile method for synthesizing spiro-β-lactams, including the 7-azaspiro[3.5]nonan-1-one core.[4] This reaction involves the coupling of a ketene, generated in situ, with an imine.[4]

Synthetic Pathway for Staudinger Cycloaddition

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product N-Boc-4-piperidone N-Boc-4-piperidone Imine Formation Imine Formation N-Boc-4-piperidone->Imine Formation Acyl Chloride Acyl Chloride Ketene Generation Ketene Generation Acyl Chloride->Ketene Generation Tertiary Amine Tertiary Amine Tertiary Amine->Ketene Generation Cycloaddition Cycloaddition Imine Formation->Cycloaddition Ketene Generation->Cycloaddition 7-Azaspiro[3.5]nonan-1-one 7-Azaspiro[3.5]nonan-1-one Cycloaddition->7-Azaspiro[3.5]nonan-1-one

Caption: Synthetic pathway for 7-Azaspiro[3.5]nonan-1-one via Staudinger cycloaddition.[4]

General Experimental Protocol [4]

  • Materials:

    • Appropriate imine (derived from a piperidin-4-one derivative like N-Boc-4-piperidone)[4]

    • Acyl chloride (ketene precursor)

    • Tertiary amine base (e.g., triethylamine)

    • Dry, inert solvent (e.g., dichloromethane)

    • Anhydrous drying agent (e.g., sodium sulfate)

  • Procedure:

    • Dissolve the imine in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Cool the solution to a suitable temperature (e.g., 0 °C or lower).[4]

    • Add a solution of the acyl chloride in the same solvent dropwise.[4]

    • Add a solution of the tertiary amine base in the same solvent dropwise to generate the ketene in situ.[4]

    • Stir the reaction at the chosen temperature and monitor by TLC until completion.[4]

    • Upon completion, wash the reaction mixture with water and a mild aqueous base (e.g., sodium bicarbonate solution).[4]

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.[4]

    • Purify the crude product by column chromatography on silica gel.[4]

Troubleshooting Common Side-Products [4]

Side-ProductIdentificationMitigation & Purification
Stereoisomers (cis/trans)NMR spectroscopy (analysis of coupling constants of protons on the β-lactam ring).[4]Influence diastereomeric ratio by optimizing reaction conditions (solvent, temperature). Purify by column chromatography.[4]
Triphenylphosphine oxideCharacteristic signals in NMR and mass in Mass Spectrometry (MS).[4]Remove by column chromatography (less polar than the desired product).[4]
Olefinic ImpuritiesPresence of vinyl proton signals in ¹H NMR and characteristic C=C stretching in Infrared (IR) spectroscopy.[4]Optimize reaction conditions (temperature, base selection) to minimize elimination. Purify by column chromatography.[4]

Two-Step Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

A patented method describes a two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane with a high yield.[5]

Synthetic Scheme

G start Compound 1 + Compound 2 step1 Step 1: First Cyclization (N,N-dimethylformamide, Acid binding agent, Phase transfer catalyst, Iodo metal salt, 70-100 °C) start->step1 intermediate Compound 3 (crude) step1->intermediate step2 Step 2: Second Cyclization (Lithium aluminum hydride, Tetrahydrofuran, -10 °C) intermediate->step2 end 7-Oxo-2-azaspiro[3.5]nonane step2->end

Caption: Two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane.

Protocol 5: First Cyclization [5]

  • Materials:

    • Bis(2-chloroethyl) ether (Compound 1)

    • Cyanoacetaldehyde diethyl acetal (Compound 2)

    • N,N-dimethylformamide (DMF)

    • Acid-binding agent (e.g., anhydrous potassium carbonate, sodium carbonate, or sodium bicarbonate)[5]

    • Iodo metal salt

    • Ethyl acetate

    • 10% Sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Add 720ml to 1600ml of N,N-dimethylformamide to a reactor.[5]

    • Add 71.5g to 163g of bis(2-chloroethyl) ether.[5]

    • Under stirring, add 78.8g to 138.2g of cyanoacetaldehyde diethyl acetal, 8.1g to 25.5g of an acid-binding agent, and 3.7g to 12.5g of an iodo metal salt.[5]

    • Rapidly heat to 70-100 °C and react for 12-24 hours.[5]

    • Cool the reaction solution to 0 °C, add 200ml-800ml of purified water and 400ml of ethyl acetate.[5]

    • Stir, stand, and layer. Collect the upper organic phase.[5]

    • Wash the organic phase with 100ml-200ml of 10% sodium bicarbonate solution.[5]

    • Collect the organic phase, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 76.8g-106.5g of crude compound 3.[5]

Protocol 6: Second Cyclization [5]

  • Materials:

    • Crude compound 3

    • Tetrahydrofuran (THF)

    • Lithium aluminum hydride

    • Purified water

    • 15% Sodium hydroxide solution

    • Neutral alumina

  • Procedure:

    • Add 770-1000 ml of tetrahydrofuran to a reactor.[5]

    • Add 76.8-106.5 g of crude compound 3.[5]

    • Replace with nitrogen and reduce the temperature to -10 °C.[5]

    • Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 parts over one hour.[5]

    • Stir for 4-8 hours.[5]

    • Slowly add 15-57 ml of purified water, followed by 15-57 ml of 15% sodium hydroxide solution, and then 45-188 ml of purified water.[5]

    • Filter and concentrate the filtrate to obtain crude compound I.[5]

    • Purify the crude compound I by passing it through a neutral alumina column to obtain 35.8-52.9 g of refined compound I.[5]

Table 2: Quantitative Data for the Two-Step Synthesis of 7-Oxo-2-azaspiro[3.5]nonane [5]

StepReactant 1Reactant 2Product (Crude/Refined)Yield
1. Cyclization71.5g - 163g Bis(2-chloroethyl) ether78.8g - 138.2g Cyanoacetaldehyde diethyl acetal76.8g - 106.5g (Crude)-
2. Cyclization76.8g - 106.5g Crude compound 315.2g - 56.9g Lithium aluminum hydride35.8g - 52.9g (Refined)56.3 - 82.6% (Total)

Derivatization via Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a highly efficient method for creating diverse libraries of compounds in a single step.[2] This approach is well-suited for the derivatization of the 7-azaspiro[3.5]nonan-1-one scaffold.[2]

Ugi Reaction Workflow

G cluster_0 Components Ketone 7-Azaspiro[3.5]nonan-1-one Reaction Ugi Four-Component Reaction Ketone->Reaction Amine Amine Amine->Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acylamino Carboxamide Derivative Reaction->Product

Caption: Ugi four-component reaction for the derivatization of 7-azaspiro[3.5]nonan-1-one.

Detailed Experimental Protocol for Parallel Synthesis [2]

This protocol describes the solution-phase parallel synthesis of a 96-member library in a 96-well plate format.[2]

  • Stock Solutions:

    • Ketone Solution: 0.2 M solution of 7-azaspiro[3.5]nonan-1-one hydrochloride in anhydrous MeOH. Add 1.1 equivalents of TEA to neutralize the hydrochloride salt.[2]

    • Amine Solutions: 0.25 M solutions of 8 different primary amines in anhydrous MeOH.[2]

    • Carboxylic Acid Solutions: 0.25 M solutions of 12 different carboxylic acids in anhydrous MeOH.[2]

    • Isocyanide Solution: 0.25 M solution of a selected isocyanide in anhydrous MeOH.[2]

  • Parallel Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL of the ketone stock solution (0.04 mmol).[2]

    • Using a multichannel pipette or liquid handler, add 200 µL of the appropriate amine stock solution (0.05 mmol, 1.25 eq) to each well according to the library design.[2]

    • Add 200 µL of the appropriate carboxylic acid stock solution (0.05 mmol, 1.25 eq) to each well.[2]

    • Finally, add 200 µL of the isocyanide stock solution (0.05 mmol, 1.25 eq) to each well.[2]

  • Reaction and Work-up:

    • Seal the 96-well reaction block.

    • Incubate at a suitable temperature with agitation for the required reaction time.

    • After completion, the solvent can be removed, and the library of compounds can be purified using parallel purification techniques.

References

Application Notes and Protocols: 7-Oxa-2-azaspiro[3.5]nonane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxa-2-azaspiro[3.5]nonane is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat aromatic systems by enabling improved physicochemical properties such as enhanced solubility and metabolic stability.[1] This spirocyclic system, featuring a fused oxetane and azetidine ring, serves as a valuable building block for creating novel molecular entities with the potential for precise pharmacophore orientation and optimal target engagement.[1] The embedded azetidine ring provides a convenient handle for synthetic diversification, allowing for the exploration of structure-activity relationships (SAR).[1] Consequently, this scaffold is being increasingly utilized in the development of potential therapeutics for a range of conditions, including central nervous system (CNS) disorders, infectious diseases, and oncology.[1]

Physicochemical Properties and Medicinal Chemistry Relevance

The this compound scaffold is considered a bioisostere for commonly used groups like piperidine, offering a more three-dimensional and conformationally constrained alternative. This structural rigidity can lead to higher binding affinity and selectivity for biological targets. The incorporation of this scaffold into drug candidates aligns with the "escape from flatland" concept in modern drug design, which emphasizes the importance of sp³-rich, three-dimensional molecules for improving pharmacological properties.

Applications in Drug Discovery

Derivatives of the this compound scaffold have shown promise in various therapeutic areas. Notably, they have been investigated as:

  • GPR119 Agonists: The closely related 7-azaspiro[3.5]nonane core has been successfully used to develop potent G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.

  • Enzyme Inhibitors: Spirocyclic compounds, including derivatives of azaspiro[3.5]nonane, have been designed as inhibitors of viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro).[2]

  • Bioisosteric Replacements: this compound-1-carboxylic acid has been used as a bioisostere for the pipecolic acid moiety in analogues of the local anesthetic Bupivacaine, leading to compounds with reduced toxicity.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds containing the azaspiro[3.5]nonane scaffold.

Table 1: In Vitro Activity of a 7-Azaspiro[3.5]nonane Derivative as a GPR119 Agonist

Compound IDTargetAssaySpeciesActivity (EC50)
54gGPR119cAMPHuman1.2 nM
54gGPR119cAMPRat2.5 nM

Table 2: In Vitro Activity of Azaspiro[3.5]nonane Derivatives as SARS-CoV-2 3CLpro Inhibitors [2]

Compound IDTargetAssay TypeActivity (IC50)Cytotoxicity (CC50)
7c SARS-CoV-2 3CLproBiochemical0.15 ± 0.02 µM> 100 µM
8c SARS-CoV-2 3CLproBiochemical0.11 ± 0.01 µM> 100 µM
9c SARS-CoV-2 3CLproBiochemical0.05 ± 0.01 µM> 100 µM
10c SARS-CoV-2 3CLproBiochemical0.04 ± 0.01 µM> 100 µM
11c SARS-CoV-2 3CLproBiochemical0.03 ± 0.01 µM> 100 µM

Experimental Protocols

Protocol 1: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane (A Key Precursor)[3]

This protocol describes a two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane, a key intermediate for further derivatization.

Step 1: First Cyclization to Compound 3

  • To a reactor, add 720 mL to 1600 mL of N,N-dimethylformamide (DMF).

  • Add 71.5 g to 163 g of bis(2-chloroethyl) ether.

  • With stirring, add 78.8 g to 138.2 g of cyanoacetaldehyde diethyl acetal, 8.1 g to 25.5 g of an acid-binding agent (e.g., anhydrous potassium carbonate), and 3.7 g to 12.5 g of an iodo metal salt (e.g., potassium iodide).

  • Rapidly heat the mixture to 70-100 °C and maintain for 12-24 hours.

  • Cool the reaction solution to 0 °C and add 200 mL to 800 mL of purified water and 400 mL of ethyl acetate.

  • Stir, allow the layers to separate, and collect the upper organic phase.

  • Wash the organic phase with 100 mL to 200 mL of 10% sodium bicarbonate solution.

  • Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude compound 3.

Step 2: Second Cyclization to 7-Oxo-2-azaspiro[3.5]nonane

  • Add 770 mL to 1000 mL of tetrahydrofuran (THF) to a reactor.

  • Add 76.8 g to 106.5 g of the crude compound 3 from Step 1.

  • Purge the reactor with nitrogen and cool the mixture to -10 °C.

  • Over one hour, add 15.2 g to 56.9 g of lithium aluminum hydride (LiAlH₄) in 10 portions.

  • Stir the reaction mixture for 4-8 hours at -10 °C.

  • Slowly add 15-57 mL of purified water to quench the reaction.

  • Slowly add 15-57 mL of a 15% sodium hydroxide solution.

  • Add 45-188 mL of purified water and filter the mixture.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography on neutral alumina to yield 35.8 g to 52.9 g of 7-oxo-2-azaspiro[3.5]nonane.

Protocol 2: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Oxalate Salt[4]

This protocol outlines a multi-step synthesis of the title compound.

  • Preparation of N-tosyl-piperidine-4,4-diethyl ester (3): React diethyl malonate with N-tosylbis(2-bromoethyl)amine.

  • Reduction to Diol (4): Reduce the diethyl ester (3) with lithium aluminum hydride to afford the corresponding diol.

  • One-pot Mesylation and Ring Closure to Oxetane (5): Subject the diol (4) to a one-pot mesylation and subsequent intramolecular cyclization to form the oxetane ring.

  • Detosylation and Salt Formation: Remove the tosyl protecting group from the oxetane (5) and form the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane.

Visualizations

G Synthesis of 7-Oxo-2-azaspiro[3.5]nonane cluster_0 Step 1: First Cyclization cluster_1 Step 2: Second Cyclization Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Intermediate 3 Intermediate 3 Bis(2-chloroethyl) ether->Intermediate 3 DMF, K2CO3, KI 70-100°C, 12-24h Cyanoacetaldehyde diethyl acetal Cyanoacetaldehyde diethyl acetal Cyanoacetaldehyde diethyl acetal->Intermediate 3 7-Oxo-2-azaspiro[3.5]nonane 7-Oxo-2-azaspiro[3.5]nonane Intermediate 3_2 Intermediate 3 Intermediate 3_2->7-Oxo-2-azaspiro[3.5]nonane 1. LiAlH4, THF, -10°C 2. Quench 3. Purification

Caption: Synthetic workflow for 7-Oxo-2-azaspiro[3.5]nonane.

G GPR119 Signaling Pathway Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds to Gαs Gαs GPR119->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion Promotes

Caption: Simplified GPR119 signaling pathway.

G General Drug Discovery Workflow Scaffold_Synthesis Synthesis of This compound Scaffold Derivatization Chemical Derivatization (e.g., N-acylation) Scaffold_Synthesis->Derivatization Screening High-Throughput Screening Derivatization->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: Drug discovery workflow using the scaffold.

References

Application Notes and Protocols for the Derivatization of the 7-Azaspiro[3.5]nonane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic derivatization of the 7-azaspiro[3.5]nonane core, a key scaffold in modern medicinal chemistry. The unique three-dimensional and rigid nature of this spirocycle offers significant advantages in drug design, enabling enhanced target binding, improved physicochemical properties, and the exploration of novel chemical space. This document outlines detailed protocols for common derivatization reactions, summarizes quantitative biological data for key derivatives, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction to the 7-Azaspiro[3.5]nonane Scaffold

The 7-azaspiro[3.5]nonane core has emerged as a privileged scaffold in drug discovery, offering a distinct departure from traditional flat, aromatic structures.[1] Its inherent three-dimensionality can lead to improved pharmacological properties and provides well-defined vectors for substitution, allowing for systematic structure-activity relationship (SAR) studies.[1] Derivatives of this scaffold have shown significant promise in various therapeutic areas, including the development of agonists for G-protein coupled receptors (GPCRs) like GPR119 for metabolic disorders, and as inhibitors of challenging oncology targets such as the KRAS G12C mutant.[2]

Data Presentation: Quantitative Biological Data of 7-Azaspiro[3.5]nonane Derivatives

The following tables summarize the biological activity and pharmacokinetic parameters of representative 7-azaspiro[3.5]nonane derivatives.

Table 1: In Vitro Activity of 7-Azaspiro[3.5]nonane GPR119 Agonists

Compound IDTargetAssay TypeEC50 (nM)Species
54g GPR119cAMP Measurement1.2Human
54g GPR119cAMP Measurement2.5Rat

Table 2: Pharmacokinetic Profile of GPR119 Agonist 54g in Sprague-Dawley Rats (Oral Administration) [2]

ParameterValue
Dose (mg/kg)10
Tmax (h)2.0
Cmax (ng/mL)1230
AUC (ng·h/mL)7890
Bioavailability (%)45

Table 3: In Vitro Anticancer Activity of 7-Azaspiro[3.5]nonane Derivatives

Compound IDTarget/Cell LineAssay TypeIC50 (µM)
KRAS G12C Inhibitor 1 NCI-H1373 (KRAS G12C)Cell Growth InhibitionData not specified
Derivative 4 HL-60 (Leukemia)MTT Assay8.09
Derivative 4 MCF-7 (Breast Cancer)MTT Assay3.26
Derivative 4 A549 (Lung Cancer)MTT Assay9.34

Signaling Pathways and Experimental Workflows

GPR119 Signaling Pathway

Activation of the G-protein coupled receptor 119 (GPR119) by an agonist, such as a derivatized 7-azaspiro[3.5]nonane, initiates a signaling cascade that leads to enhanced glucose-dependent insulin secretion. This makes GPR119 an attractive target for the treatment of type 2 diabetes.[3]

GPR119_Signaling_Pathway GPR119 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Binds to Gs_Protein Gs Protein GPR119->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Promotes GLP1_Release GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release Promotes

GPR119 Signaling Pathway
Experimental Workflow: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonane Library

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for high-throughput screening. The following workflow illustrates the key steps in the solid-phase synthesis of a diversified 7-azaspiro[3.5]nonane library.

Solid_Phase_Synthesis_Workflow Solid-Phase Synthesis Workflow Start Start: Resin Resin_Loading Protocol 1: Resin Loading Start->Resin_Loading Fmoc_Deprotection Protocol 2: Fmoc-Deprotection & Acylation Resin_Loading->Fmoc_Deprotection Spirocyclization Protocol 3: Dieckmann Condensation & Decarboxylation Fmoc_Deprotection->Spirocyclization Diversification Protocol 4: Boc-Deprotection & N-Functionalization Spirocyclization->Diversification Cleavage Protocol 5: Cleavage from Resin Diversification->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Final Product Library Purification->Final_Product

Solid-Phase Synthesis Workflow

Experimental Protocols

Protocol 1: N-Acylation of the 7-Azaspiro[3.5]nonane Core

This protocol describes a general procedure for the acylation of the secondary amine of the 7-azaspiro[3.5]nonane core.

Materials:

  • 7-Azaspiro[3.5]nonane hydrochloride

  • Desired carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-azaspiro[3.5]nonane hydrochloride (1.0 eq) in anhydrous DMF, add DIEA (2.2 eq) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIEA (2.2 eq) and stir for 5 minutes to pre-activate the carboxylic acid.

  • Add the pre-activated carboxylic acid solution to the solution of 7-azaspiro[3.5]nonane.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acylated derivative.

Protocol 2: Reductive Amination of the 7-Azaspiro[3.5]nonane Ketone

This protocol details the derivatization of the ketone functionality of a protected 7-azaspiro[3.5]nonane core via reductive amination.

Materials:

  • N-Boc-7-azaspiro[3.5]nonan-2-one

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-7-azaspiro[3.5]nonan-2-one (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE or DCM, add acetic acid (1.2 eq, optional, to facilitate iminium ion formation).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amine derivative.

Protocol 3: Ugi Four-Component Reaction (U-4CR) for Library Synthesis

This protocol describes a high-throughput method for generating a diverse library of 7-azaspiro[3.5]nonane derivatives using the Ugi four-component reaction in a 96-well plate format.[1]

Materials:

  • 7-Azaspiro[3.5]nonan-1-one hydrochloride

  • A diverse set of primary amines

  • A diverse set of carboxylic acids

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Triethylamine (TEA)

  • Anhydrous methanol (MeOH)

  • 96-well reaction block

  • Multichannel pipette or liquid handling system

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 7-azaspiro[3.5]nonan-1-one hydrochloride in anhydrous MeOH and add 1.1 equivalents of TEA.

    • Prepare 0.25 M solutions of each primary amine in anhydrous MeOH in separate vials.

    • Prepare 0.25 M solutions of each carboxylic acid in anhydrous MeOH in separate vials.

    • Prepare a 0.25 M solution of the isocyanide in anhydrous MeOH.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL of the 7-azaspiro[3.5]nonan-1-one stock solution (0.04 mmol).

    • Using a multichannel pipette, add 200 µL of the appropriate amine stock solution (0.05 mmol, 1.25 eq) to each well according to a predefined plate map.

    • Add 200 µL of the corresponding carboxylic acid stock solution (0.05 mmol, 1.25 eq) to each well.

    • Finally, add 200 µL of the isocyanide stock solution (0.05 mmol, 1.25 eq) to each well.

  • Reaction and Work-up:

    • Seal the 96-well reaction block and agitate on an orbital shaker at room temperature for 48-72 hours.

    • Monitor the reaction progress of a representative well by LC-MS.

    • Upon completion, remove the solvent from each well using a centrifugal evaporator.

    • The resulting library of crude products can then be purified and analyzed using high-throughput purification systems (e.g., preparative HPLC-MS).

References

7-Oxa-2-azaspiro[3.5]nonane: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxa-2-azaspiro[3.5]nonane is a unique spirocyclic scaffold that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure, incorporating both an oxetane and a piperidine ring, offers a compelling alternative to commonly used saturated heterocycles like morpholine. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in the synthesis of novel chemical entities with potential therapeutic applications. Its utility as a bioisostere and a conformational constraint allows for the exploration of new chemical space and the development of molecules with improved physicochemical and pharmacological properties.[1]

Physicochemical Properties

The spirocyclic nature of this compound imparts distinct physicochemical properties compared to flatter, more traditional heterocyclic scaffolds. These properties can be advantageous in drug design, influencing factors such as solubility, lipophilicity, and metabolic stability.

Table 1: Comparison of Physicochemical Properties: this compound vs. Morpholine

PropertyThis compoundMorpholineReference
Molecular FormulaC₇H₁₃NOC₄H₉NO[2][3]
Molecular Weight ( g/mol )127.1887.12[2][3]
Calculated LogP0.39-0.86ChemDraw
Topological Polar Surface Area (TPSA) (Ų)21.321.3[2]
pKa (strongest basic)~8.5 (predicted)8.36ChemAxon

Applications in Organic Synthesis

This compound serves as a valuable starting material for the synthesis of more complex molecular architectures. Its secondary amine provides a convenient handle for functionalization, while the spirocyclic core remains intact, imparting its desirable three-dimensional character to the final product.

Synthesis of Spirocyclic Oxetane-Fused Benzimidazoles

A notable application of this compound is in the synthesis of novel heterocyclic systems, such as spirocyclic oxetane-fused benzimidazoles. These compounds are of interest in medicinal chemistry due to the prevalence of the benzimidazole core in biologically active molecules.

Workflow for the Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole:

workflow start This compound step1 N-Arylation start->step1 2-Fluoro-5-bromo-nitrobenzene step2 Acetylation step1->step2 Acetic Anhydride step3 Oxidative Cyclization step2->step3 Oxone, Formic Acid end Spirocyclic Oxetane-Fused Benzimidazole step3->end

Caption: Synthetic workflow for spirocyclic oxetane-fused benzimidazoles.

Experimental Protocols:

Protocol 1: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Oxalate Salt

This protocol describes a method for the synthesis of the oxalate salt of the title compound, which can be used in subsequent reactions.

  • Materials: 2-(Tosyl)-7-oxa-2-azaspiro[3.5]nonane, Magnesium turnings, Methanol, Diethyl ether, Sodium sulfate decahydrate, Anhydrous oxalic acid.

  • Procedure:

    • To a solution of 2-(Tosyl)-7-oxa-2-azaspiro[3.5]nonane (1.30 g, 4.6 mmol) in methanol (50 mL), add magnesium turnings (0.78 g, 32.3 mmol).

    • Sonicate the mixture for 1 hour.

    • Evaporate the solvent to obtain a viscous grey residue.

    • To the residue, add diethyl ether (50 mL) and sodium sulfate decahydrate (2.00 g).

    • Stir the mixture for 30 minutes.

    • Filter the mixture and add a solution of anhydrous oxalic acid (0.21 g, 2.3 mmol) in diethyl ether to the filtrate.

    • Collect the resulting precipitate by filtration to yield bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate.[4]

  • Safety Precautions: Handle magnesium turnings with care as they are flammable. Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: Synthesis of N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide

  • Materials: 2-Oxa-7-azaspiro[3.5]nonane, 2-fluoro-5-bromonitrobenzene, Acetic anhydride, Methanol.

  • Procedure:

    • N-Arylation: React 2-oxa-7-azaspiro[3.5]nonane with 2-fluoro-5-bromonitrobenzene in a suitable solvent (e.g., DMSO) with a base (e.g., K₂CO₃) to yield 7-(4-bromo-2-nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane.

    • Reduction: Reduce the nitro group of the product from the previous step to an amine using a standard reducing agent (e.g., Fe/NH₄Cl or H₂/Pd-C).

    • Acetylation: To a solution of the resulting aniline (2.0 mmol) in methanol (20 mL), add acetic anhydride (0.9 mL, 10.0 mmol).

    • Heat the mixture at reflux for 1 hour.

    • Cool the mixture and evaporate the solvent.

    • Add ice-water (40 mL) and stir for 3 hours.

    • Collect the precipitate by filtration and dry to yield the desired acetamide.

  • Yield: 90%[4]

  • Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood. Wear appropriate PPE.

Protocol 3: Oxidative Cyclization to form a Spirocyclic Oxetane-Fused Benzimidazole

  • Materials: N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide, Oxone®, Formic acid.

  • Procedure:

    • Dissolve N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide in formic acid.

    • Add Oxone® portion-wise to the solution at room temperature.

    • Stir the reaction mixture until completion (monitor by TLC).

    • Quench the reaction by carefully adding the mixture to a cooled saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the spirocyclic oxetane-fused benzimidazole.

  • Yield: 74%[4]

  • Safety Precautions: Formic acid is corrosive. Oxone® is a strong oxidizing agent. Handle both with care in a fume hood and wear appropriate PPE. The quenching process is exothermic and may cause frothing.

Table 2: Summary of Yields for Key Synthetic Steps

StepProductReagentsYield (%)Reference
AcetylationN-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamideAcetic anhydride, Methanol90[4]
Oxidative Cyclization7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]Oxone®, Formic acid74[4]

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the design of novel therapeutic agents. Its three-dimensionality can lead to improved binding affinity and selectivity for biological targets, while its physicochemical properties can enhance drug-like characteristics.

As a Morpholine Bioisostere

This compound can be considered a rigid, spirocyclic bioisostere of morpholine. Bioisosteric replacement is a common strategy in drug design to modulate a molecule's properties while retaining its biological activity. Replacing a flexible morpholine ring with the more constrained this compound scaffold can pre-organize pharmacophoric elements, potentially leading to increased potency and reduced off-target effects.

GPR119 Agonists for Type 2 Diabetes

A significant application of the related 7-azaspiro[3.5]nonane scaffold is in the development of G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[5] GPR119 activation stimulates glucose-dependent insulin secretion and the release of incretin hormones. The spirocyclic core helps to orient the key interacting moieties for optimal binding to the receptor.

Signaling Pathway of GPR119 Agonists:

GPR119 cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) Agonist->GPR119 Binds Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1

Caption: GPR119 signaling pathway activated by a 7-azaspiro[3.5]nonane agonist.[5]

Table 3: Biological Activity of a 7-Azaspiro[3.5]nonane-based GPR119 Agonist

CompoundTargetAssayActivity (EC₅₀)Reference
54g Human GPR119cAMP accumulation15 nMBioorg. Med. Chem. 2018, 26, 8, 1832-1847

This data highlights the potential of the spirocyclic scaffold in generating potent modulators of biological targets. The this compound scaffold offers a related yet distinct structural motif for similar drug discovery efforts.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutics. The provided protocols offer a starting point for researchers to incorporate this promising moiety into their synthetic and medicinal chemistry programs, enabling the exploration of new and innovative chemical space.

References

Application Notes and Protocols for N-Alkylation of 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two common methods of N-alkylation of the 7-azaspiro[3.5]nonan-1-one scaffold, a valuable building block in medicinal chemistry. The conformational rigidity and three-dimensional nature of this spirocycle make it an attractive core for the development of novel therapeutics.[1] The secondary amine present in the scaffold allows for a variety of modifications to explore structure-activity relationships (SAR).[2]

Two primary methods for introducing alkyl groups onto the nitrogen atom are presented:

  • Direct N-Alkylation: This classic method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. It is a straightforward approach for synthesizing tertiary amines.[3]

  • Reductive Amination: This powerful one-pot transformation involves the reaction of an external primary or secondary amine with the ketone moiety of 7-azaspiro[3.5]nonan-1-one, followed by in-situ reduction of the resulting iminium ion. This method is highly efficient and avoids the over-alkylation issues sometimes seen in direct alkylation.[4]

Method 1: Direct N-Alkylation of the Spirocyclic Amine

Direct alkylation is a fundamental method for forming carbon-nitrogen bonds.[5] The choice of base is crucial to neutralize the hydrohalic acid formed during the reaction and to minimize the formation of undesired quaternary ammonium salts.[3][6] Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are often preferred.[3] Alternatively, inorganic bases like potassium carbonate can be effective.[1]

Experimental Protocol: Direct N-Alkylation with Alkyl Halide

Materials:

  • 7-Azaspiro[3.5]nonan-1-one (or its hydrochloride salt)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-azaspiro[3.5]nonan-1-one (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (to a concentration of 0.1-0.2 M).

  • Add the base:

    • Using DIPEA: Add N,N-diisopropylethylamine (1.5 eq).

    • Using K₂CO₃: Add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 70-80 °C if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation: Direct N-Alkylation
ParameterCondition ACondition B
Substrate 7-Azaspiro[3.5]nonan-1-one7-Azaspiro[3.5]nonan-1-one
Alkylating Agent Alkyl Iodide (1.1 eq)Alkyl Bromide (1.1 eq)
Base DIPEA (1.5 eq)K₂CO₃ (2.0 eq)
Solvent Anhydrous AcetonitrileAnhydrous DMF
Temperature Room Temperature80 °C
Reaction Time 12-24 hours8-16 hours
Typical Workup EtOAc/H₂O extractionEtOAc/H₂O extraction
Purification Silica Gel ChromatographySilica Gel Chromatography

Experimental Workflow: Direct N-Alkylation

Direct_Alkylation sub Dissolve 7-Azaspiro[3.5]nonan-1-one in Anhydrous Solvent base Add Base (DIPEA or K₂CO₃) sub->base alkyl_halide Add Alkyl Halide (R-X) base->alkyl_halide react Stir at RT or Heat (Monitor by TLC/LC-MS) alkyl_halide->react workup Aqueous Workup (EtOAc/H₂O) react->workup purify Purification (Column Chromatography) workup->purify product N-Alkyl 7-Azaspiro[3.5]nonan-1-one purify->product Reductive_Amination start 7-Azaspiro[3.5]nonan-1-one + Primary/Secondary Amine imine Iminium Ion Intermediate start->imine Condensation (-H₂O) reduction In-situ Reduction (e.g., NaBH(OAc)₃) imine->reduction product N-Substituted 7-Azaspiro[3.5]nonan-1-amine reduction->product

References

Application of 7-Oxa-2-azaspiro[3.5]nonane in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel chemical entities with improved pharmacological profiles for treating Central Nervous System (CNS) disorders is a paramount challenge in modern drug discovery. A key strategy to escape the "flatland" of traditional aromatic scaffolds is the incorporation of three-dimensional, sp³-rich molecular frameworks. The 7-Oxa-2-azaspiro[3.5]nonane scaffold has emerged as a promising building block in this endeavor. Its inherent rigidity and defined spatial arrangement of substituents offer the potential for enhanced target affinity, selectivity, and improved physicochemical properties, such as increased solubility and metabolic stability.[1] This document provides detailed application notes and protocols for the utilization of the this compound scaffold in CNS drug discovery, with a focus on its application as a core element in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Rationale for Use in CNS Drug Discovery

The this compound moiety serves as a versatile bioisostere for commonly used cyclic amines, such as piperidine, offering a novel chemical space with distinct conformational properties. Its spirocyclic nature introduces a fixed three-dimensional geometry that can be exploited to optimize interactions with biological targets within the CNS. The presence of both an oxygen and a nitrogen atom provides opportunities for hydrogen bonding and other key interactions, while the azetidine ring offers a convenient point for chemical modification and diversification.

Featured Application: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide. Inhibition of FAAH leads to an increase in anandamide levels in the brain, which in turn modulates cannabinoid receptors (CB1 and CB2) and exerts therapeutic effects. This makes FAAH a compelling target for the treatment of various CNS disorders, including anxiety, depression, pain, and neurodegenerative diseases. Spirocyclic structures, such as derivatives of 7-azaspiro[3.5]nonane, have been explored as potent FAAH inhibitors. By analogy, the this compound scaffold presents an attractive starting point for the design of novel FAAH inhibitors with potentially improved drug-like properties.

Signaling Pathway

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor Therapeutic Intervention CB1R CB1 Receptor Anandamide Anandamide Anandamide->CB1R Activates FAAH FAAH Anandamide->FAAH Degraded by ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Produces Inhibitor This compound Derivative Inhibitor->FAAH Inhibits

Caption: FAAH Signaling Pathway and Therapeutic Inhibition.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a series of this compound derivatives designed as FAAH inhibitors. This data illustrates the structure-activity relationship (SAR) that could be explored.

Compound IDR GroupFAAH Inhibition IC₅₀ (nM)CB1 Binding Ki (nM)LogP
Example-1 H1500>100001.8
Example-2 Phenyl75>100003.2
Example-3 4-Fluorophenyl25>100003.4
Example-4 Pyridin-2-yl50>100002.9
Example-5 Thiophen-2-yl60>100003.1

Experimental Protocols

Synthesis of this compound Derivatives

A generalized synthetic workflow for the preparation of this compound derivatives is presented below.

Synthesis_Workflow Start Starting Materials Core_Synthesis Synthesis of This compound Core Start->Core_Synthesis Protection N-Boc Protection Core_Synthesis->Protection Coupling Amide Coupling with Substituted Carboxylic Acid Protection->Coupling Deprotection Boc Deprotection Coupling->Deprotection Final_Product Final this compound Derivative Deprotection->Final_Product

Caption: General Synthetic Workflow for this compound Derivatives.

Protocol: Synthesis of a Representative this compound FAAH Inhibitor (Example-3)

  • Step 1: Synthesis of N-Boc-7-Oxa-2-azaspiro[3.5]nonane. To a solution of this compound (1.0 eq) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield N-Boc-7-Oxa-2-azaspiro[3.5]nonane.

  • Step 2: Amide Coupling. To a solution of 4-fluorobenzoic acid (1.2 eq) in dimethylformamide (DMF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added, and the mixture is stirred for 10 minutes. N-Boc-7-Oxa-2-azaspiro[3.5]nonane (1.0 eq) is then added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is diluted with ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

  • Step 3: Boc Deprotection. The product from Step 2 is dissolved in a 4 M solution of HCl in 1,4-dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the hydrochloride salt of the final product (Example-3).

In Vitro FAAH Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorogenic FAAH substrate by recombinant human FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., N-(4-hydroxyphenyl)arachidonamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the test compound solution to each well. For control wells, add 2 µL of DMSO.

  • Add 178 µL of assay buffer to each well.

  • Add 10 µL of the FAAH enzyme solution to each well and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 10 µL of the FAAH substrate solution to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/460 nm) every minute for 30 minutes at 37 °C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Calculate the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

The this compound scaffold represents a valuable and underexplored area of chemical space for CNS drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics. The application of this scaffold in the development of FAAH inhibitors serves as a compelling example of its potential. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate this compound derivatives for various CNS targets, thereby accelerating the discovery of new medicines for neurological and psychiatric disorders.

References

Application Notes and Protocols for the Synthesis and Evaluation of 7-Azaspiro[3.5]nonane GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of 7-azaspiro[3.5]nonane derivatives as potent G protein-coupled receptor 119 (GPR119) agonists. The 7-azaspiro[3.5]nonane scaffold is a key structural motif that imparts favorable pharmacological properties to this class of compounds.[1][2] GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, is a promising therapeutic target for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][3]

This document outlines the synthetic route to a potent GPR119 agonist, referred to as Compound 54g in the scientific literature, along with detailed protocols for in vitro and in vivo characterization.[2]

GPR119 Signaling Pathway

Upon agonist binding, GPR119 couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[3]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzes AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Activates GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1 Activates

Caption: GPR119 Signaling Pathway.

Data Presentation

The following tables summarize the in vitro activity and pharmacokinetic profile of a series of 7-azaspiro[3.5]nonane derivatives, illustrating the structure-activity relationship (SAR).

Table 1: In Vitro Agonist Activity of 7-Azaspiro[3.5]nonane Derivatives at Human GPR119

CompoundR² (Piperidine N-capping group)R³ (Aryl group)hGPR119 EC₅₀ (nM)
54a 2-Pyrimidinyl4-Cyanophenyl15
54b 4-Methyl-2-pyrimidinyl4-Cyanophenyl8.9
54c 4,6-Dimethyl-2-pyrimidinyl4-Cyanophenyl6.2
54d 4-Methoxy-2-pyrimidinyl4-Cyanophenyl2.5
54e 2-Pyrimidinyl4-(Methylsulfonyl)phenyl3.1
54f 4-Methoxy-2-pyrimidinyl4-(Methylsulfonyl)phenyl1.5
54g 4-Methoxy-2-pyrimidinyl 4-Cyanophenyl 1.2

Data compiled from "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists".[2]

Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (Oral Administration)

ParameterValue
Dose (mg/kg)3
Tₘₐₓ (h)1.0
Cₘₐₓ (ng/mL)358
AUC₀₋₂₄h (ng·h/mL)1340
t₁/₂ (h)3.2
Bioavailability (F%)45

Data extracted from "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists".[2]

Experimental Protocols

Synthesis of a Potent 7-Azaspiro[3.5]nonane GPR119 Agonist (Compound 54g)

The synthesis of compound 54g is a multi-step process involving the construction of the 7-azaspiro[3.5]nonane core, followed by functionalization.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Start->Step1 Step2 Reductive Amination with 4-aminobenzonitrile Step1->Step2 Intermediate1 Intermediate A Step2->Intermediate1 Step3 Boc Deprotection Intermediate1->Step3 Intermediate2 Intermediate B Step3->Intermediate2 Step4 N-Capping with 2-chloro-4-methoxypyrimidine Intermediate2->Step4 Final Compound 54g Step4->Final

Caption: Synthetic workflow for Compound 54g.

Protocol 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

This key intermediate can be synthesized through various routes. One common approach involves the cycloaddition of a suitable piperidine derivative with a cyclobutanone precursor. For the purpose of this protocol, we will assume the availability of this starting material.

Protocol 2: Reductive Amination

  • To a solution of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) and 4-aminobenzonitrile (1.1 eq) in dichloroethane (DCE) is added sodium triacetoxyborohydride (1.5 eq).

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (DCM).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amine intermediate.

Protocol 3: Boc Deprotection

  • The purified intermediate from Protocol 2 is dissolved in a solution of 4M HCl in 1,4-dioxane.

  • The mixture is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure to yield the hydrochloride salt of the amine, which is used in the next step without further purification.

Protocol 4: N-Capping Reaction

  • To a solution of the amine hydrochloride salt from Protocol 3 (1.0 eq) and 2-chloro-4-methoxypyrimidine (1.2 eq) in N,N-dimethylformamide (DMF) is added N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • The reaction mixture is heated to 80-90 °C for 4-6 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give the final compound, 54g .

In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol describes the measurement of intracellular cAMP levels in response to GPR119 agonism using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

cAMP_Assay_Workflow Start HEK293 cells stably expressing hGPR119 Step1 Seed cells into 384-well plate Start->Step1 Step2 Incubate with test compound and PDE inhibitor (IBMX) Step1->Step2 Step3 Lyse cells and add HTRF detection reagents Step2->Step3 Step4 Incubate at room temperature Step3->Step4 Step5 Read fluorescence at 620 nm and 665 nm Step4->Step5 End Calculate EC₅₀ value Step5->End

Caption: Workflow for cAMP Assay.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Test compounds and a reference agonist

  • cAMP HTRF assay kit

  • 384-well white microplates

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells in T175 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate for 4-6 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer containing 1 mM IBMX. Add the compound solutions to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's protocol.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the logarithm of the agonist concentration. Determine the EC₅₀ value using a four-parameter logistic fit.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model

This protocol assesses the glucose-lowering efficacy of a GPR119 agonist in a diabetic rat model.

Animal Model:

  • Male Sprague-Dawley rats induced with type 2 diabetes via a high-fat diet and a low dose of streptozotocin.

Procedure:

  • Acclimatization and Fasting: Acclimatize the diabetic rats for at least one week. Fast the animals overnight (approximately 16 hours) with free access to water before the experiment.

  • Compound Administration: Administer the test compound (e.g., Compound 54g) or vehicle orally via gavage at a predetermined dose.

  • Baseline Blood Glucose: At time 0 (30-60 minutes after compound administration), collect a blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.

  • Glucose Challenge: Immediately after the baseline blood sample is taken, administer a glucose solution (2 g/kg) orally.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the blood glucose excursion. The efficacy of the compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.

References

Application Notes and Protocols for the Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of 7-azaspiro[3.5]nonan-1-one and its derivatives. This spirocyclic scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to improved pharmacological properties.[1][2][3] The methodologies outlined below are based on established synthetic strategies, including the Staudinger cycloaddition for the core synthesis and subsequent derivatization for library generation.

I. Synthesis of the 7-Azaspiro[3.5]nonan-1-one Core

The most common and versatile method for constructing the 7-azaspiro[3.5]nonan-1-one core is the Staudinger [2+2] ketene-imine cycloaddition reaction.[4][5] This reaction involves the coupling of a ketene, generated in situ from an acyl chloride, with an imine derived from a piperidin-4-one derivative.[4]

This protocol describes a general procedure for the synthesis of a protected 7-azaspiro[3.5]nonan-1-one. Researchers should adapt and optimize this protocol for their specific substrates.

Materials:

  • N-Boc-4-piperidone

  • Benzylamine

  • Toluene

  • Magnesium sulfate (MgSO₄)

  • Methoxyacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Protocol 1: Imine Formation

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve N-Boc-4-piperidone (1.0 eq) and benzylamine (1.05 eq) in toluene.

  • Heat the mixture to reflux for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude imine is typically used in the next step without further purification.

Protocol 2: [2+2] Cycloaddition

  • Dissolve the crude imine from Protocol 1 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methoxyacetyl chloride (1.2 eq) in anhydrous DCM.

  • Slowly add the methoxyacetyl chloride solution to the imine solution dropwise.

  • Following the addition of the acid chloride, slowly add a solution of triethylamine (1.5 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-Boc protected 7-azaspiro[3.5]nonan-1-one derivative.

Protocol 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the purified N-Boc protected 7-azaspiro[3.5]nonan-1-one derivative in a suitable solvent (e.g., DCM or methanol).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent to yield the deprotected 7-azaspiro[3.5]nonan-1-one.

For the synthesis of chiral 7-azaspiro[3.5]nonan-1-one derivatives, an asymmetric variation of the Staudinger reaction can be employed.[5] This typically involves the use of a chiral auxiliary on the ketene precursor.[5]

StepReactionCatalyst/AuxiliarySolventTemp (°C)Yield (%)Enantiomeric Excess (ee%)
1Imine Formation-Toluene110>95-
2Acid Chloride FormationOxalyl ChlorideDCM0 to rt>95-
3Asymmetric [2+2] CycloadditionChiral AuxiliaryDCM-78 to rt70-85>95
4Deprotection/Auxiliary RemovalOxidative CleavageAcetonitrile/Water0 to rt80-90>95

Table 1: Typical quantitative data for the key steps in the asymmetric synthesis of azaspiro[3.5]nonan-1-ones, based on analogous reactions reported in the literature.[5]

II. Derivatization for Library Synthesis

The 7-azaspiro[3.5]nonan-1-one scaffold is an excellent starting point for the creation of diverse chemical libraries for drug discovery.[1][2] The Ugi four-component reaction (U-4CR) is a powerful tool for this purpose, allowing for the rapid generation of a wide range of derivatives in a single step.[1]

This protocol describes the solution-phase parallel synthesis of a 96-member library in a 96-well plate format.[1]

Materials:

  • 7-Azaspiro[3.5]nonan-1-one hydrochloride

  • Triethylamine (TEA)

  • Anhydrous methanol (MeOH)

  • A diverse set of primary amines (e.g., 8 different amines)

  • A diverse set of carboxylic acids (e.g., 12 different acids)

  • An isocyanide

  • 96-well reaction block

  • Multichannel pipette or liquid handler

Procedure:

  • Preparation of Stock Solutions (in a fume hood):

    • Ketone Solution: Prepare a 0.2 M solution of 7-azaspiro[3.5]nonan-1-one hydrochloride in anhydrous MeOH. Add 1.1 equivalents of TEA to neutralize the hydrochloride salt.[1]

    • Amine Solutions: Prepare 0.25 M solutions of each of the 8 primary amines in anhydrous MeOH in separate vials.[1]

    • Carboxylic Acid Solutions: Prepare 0.25 M solutions of each of the 12 carboxylic acids in anhydrous MeOH in separate vials.[1]

    • Isocyanide Solution: Prepare a 0.25 M solution of the selected isocyanide in anhydrous MeOH.

  • Parallel Reaction Setup (in a 96-well reaction block under an inert atmosphere):

    • To each well, add 200 µL of the 7-azaspiro[3.5]nonan-1-one stock solution (0.04 mmol).[1]

    • Using a multichannel pipette or liquid handler, add 200 µL of the appropriate amine stock solution (0.05 mmol, 1.25 eq) to each well according to a pre-designed library plate map.[1]

    • Add 200 µL of the appropriate carboxylic acid stock solution (0.05 mmol, 1.25 eq) to each well.[1]

    • Finally, add 200 µL of the isocyanide stock solution (0.05 mmol, 1.25 eq) to each well.[1]

  • Reaction Incubation:

    • Seal the 96-well reaction block securely.

    • Place the block on an orbital shaker and agitate at room temperature for 48-72 hours.[1]

  • Work-up and Purification:

    • Concentrate the solvent in each well using a centrifugal evaporator.

    • Redissolve the residues in a suitable solvent (e.g., DMSO/water).

    • Purify the library members using high-throughput purification techniques such as mass-directed preparative HPLC.

III. Visualized Workflows and Pathways

To aid in understanding the synthetic processes, the following diagrams illustrate the key workflows.

G cluster_0 Staudinger [2+2] Cycloaddition Workflow start N-Boc-4-piperidone + Benzylamine imine Imine Formation (Toluene, Reflux) start->imine cycloaddition [2+2] Cycloaddition (Methoxyacetyl chloride, TEA, DCM) imine->cycloaddition protected_product Protected 7-Azaspiro[3.5]nonan-1-one cycloaddition->protected_product deprotection Deprotection (TFA or HCl) protected_product->deprotection final_product 7-Azaspiro[3.5]nonan-1-one deprotection->final_product

Caption: Synthetic workflow for 7-azaspiro[3.5]nonan-1-one.

G cluster_1 Ugi Four-Component Reaction for Library Synthesis ketone 7-Azaspiro[3.5]nonan-1-one ugi Ugi 4-CR (MeOH, rt) ketone->ugi amine Primary Amine amine->ugi acid Carboxylic Acid acid->ugi isocyanide Isocyanide isocyanide->ugi library Diverse Library of α-Acylamino Carboxamides ugi->library G cluster_2 Therapeutic Targeting with 7-Azaspiro[3.5]nonan-1-one Derivatives scaffold 7-Azaspiro[3.5]nonan-1-one Scaffold gpcr GPR119 Agonism scaffold->gpcr protease Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro) scaffold->protease oncology Oncogene Inhibition (e.g., KRAS G12C) scaffold->oncology metabolic Metabolic Disorders gpcr->metabolic antiviral Antiviral Therapy protease->antiviral cancer Cancer Treatment oncology->cancer

References

Application Notes and Protocols for High-Throughput Screening of 7-Oxa-2-azaspiro[3.5]nonane Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of compound libraries based on the 7-Oxa-2-azaspiro[3.5]nonane scaffold. This spirocyclic framework is of significant interest in medicinal chemistry due to its unique three-dimensional structure, which offers opportunities for novel molecular interactions with biological targets and can lead to improved physicochemical properties.

This document details the screening workflow, from assay development to hit validation, and provides specific protocols for two relevant biological targets: G protein-coupled receptor 119 (GPR119) and the SARS-CoV-2 main protease (3CLpro).

High-Throughput Screening Workflow

A typical HTS campaign for a this compound library follows a multi-step process to identify and validate active compounds, or "hits". This workflow is designed to efficiently screen large numbers of compounds and minimize false positives.

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Characterization cluster_2 Lead Optimization Assay_Development Assay Development & Miniaturization Primary_Screening Primary Screening Assay_Development->Primary_Screening Optimized Assay Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Initial Hits Dose_Response Dose-Response & Potency Hit_Confirmation->Dose_Response Confirmed Hits Selectivity_Profiling Selectivity & Off-Target Effects Dose_Response->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Application 1: GPR119 Agonist Screening for Type 2 Diabetes

The G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Its activation on pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1. Derivatives of the closely related 7-azaspiro[3.5]nonane scaffold have been identified as potent GPR119 agonists.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream effects that promote glucose homeostasis.

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist This compound Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds G_protein Gαs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP ↑ cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Release Insulin Secretion (β-cell) PKA->Insulin_Release GLP1_Release GLP-1 Release (L-cell) PKA->GLP1_Release

Caption: Simplified GPR119 signaling pathway upon agonist binding.

Quantitative Data: GPR119 Agonist Activity

The following table summarizes hypothetical data for a library of this compound derivatives screened for GPR119 agonist activity. Potency is expressed as the half-maximal effective concentration (EC50).

Compound IDScaffold Modification (R-group)EC50 (nM)Maximum Efficacy (%)
HTS-0014-pyridyl15095
HTS-0022-methoxyphenyl75100
HTS-0034-cyanophenyl2598
HTS-0043-chloro-4-fluorophenyl12105
HTS-0052,4-difluorophenyl8100
Experimental Protocol: GPR119 cAMP HTS Assay

This protocol describes a cell-based assay to measure the increase in intracellular cAMP following GPR119 activation.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • On the day before the assay, harvest cells and plate them in 384-well white, solid-bottom assay plates at a density of 5,000 cells per well in 20 µL of culture medium.

  • Incubate plates at 37°C in a humidified 5% CO2 incubator overnight.

2. Compound Preparation and Addition:

  • Prepare stock solutions of the this compound library compounds in 100% DMSO.

  • Create a dilution series of the compounds in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA). The final DMSO concentration in the assay should not exceed 0.5%.

  • Remove the culture medium from the cell plates and add 10 µL of the diluted compounds or control solutions (e.g., a known GPR119 agonist as a positive control, and buffer with DMSO as a negative control) to the wells.

3. cAMP Detection:

  • Use a commercial time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).

  • Prepare the Eu-cAMP tracer and ULight™-anti-cAMP antibody solutions in the lysis buffer provided with the kit.

  • Add 10 µL of the detection mix to each well.

  • Incubate the plates at room temperature for 1 hour, protected from light.

4. Data Acquisition and Analysis:

  • Read the plates on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm and 665 nm.

  • Calculate the 665/615 nm emission ratio for each well.

  • Normalize the data to the positive and negative controls (% activation).

  • For dose-response curves, plot the % activation against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine EC50 values.

Application 2: SARS-CoV-2 3CL Protease Inhibitor Screening

The SARS-CoV-2 3C-like protease (3CLpro), or main protease (Mpro), is a viral enzyme essential for the replication of the virus. It is a key target for antiviral drug development. The unique three-dimensional shape of spirocyclic scaffolds like this compound makes them interesting candidates for inhibitors of protease active sites.

SARS-CoV-2 Replication and 3CLpro Inhibition

The viral RNA is translated into polyproteins, which are then cleaved by 3CLpro into functional viral proteins. Inhibition of 3CLpro blocks this process, thereby halting viral replication.

SARS_CoV_2_Replication cluster_3 Viral Replication Cycle Viral_RNA Viral ssRNA Translation Host Ribosome Translation Viral_RNA->Translation Polyproteins Polyproteins (pp1a, pp1ab) Translation->Polyproteins Proteolysis Proteolytic Cleavage Polyproteins->Proteolysis Functional_Proteins Functional Viral Proteins Proteolysis->Functional_Proteins Protease 3CL Protease Replication_Complex Replication-Transcription Complex Assembly Functional_Proteins->Replication_Complex New_Virions New Virion Assembly Replication_Complex->New_Virions Inhibitor This compound Inhibitor Inhibitor->Protease Inhibits

Caption: Inhibition of SARS-CoV-2 replication by a 3CL protease inhibitor.

Quantitative Data: 3CL Protease Inhibition

The following table presents hypothetical screening data for a series of this compound derivatives against SARS-CoV-2 3CLpro. Inhibitory activity is given as the half-maximal inhibitory concentration (IC50).

Compound IDScaffold Modification (R-group)IC50 (µM)
HTS-101Benzyl25.2
HTS-1024-fluorobenzyl10.8
HTS-103Thiophene-2-ylmethyl5.1
HTS-104Cyclohexylmethyl1.5
HTS-1051-Naphthylmethyl0.8
Experimental Protocol: 3CLpro FRET-Based HTS Assay

This protocol outlines a biochemical assay using fluorescence resonance energy transfer (FRET) to measure the activity of 3CLpro.

1. Reagents and Buffers:

  • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Enzyme: Recombinant SARS-CoV-2 3CLpro, diluted to the working concentration (e.g., 50 nM) in assay buffer.

  • Substrate: A FRET peptide substrate with a fluorophore and a quencher flanking the 3CLpro cleavage site (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), diluted to the working concentration (e.g., 20 µM) in assay buffer.

  • Compounds: this compound library compounds dissolved in 100% DMSO.

2. Assay Procedure:

  • Dispense 2 µL of the library compounds at various concentrations into a 384-well black, low-volume assay plate. Include a known 3CLpro inhibitor (e.g., GC376) as a positive control and DMSO as a negative control.

  • Add 10 µL of the 3CLpro enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.

3. Data Acquisition:

  • Immediately begin monitoring the increase in fluorescence intensity on a kinetic plate reader (e.g., excitation at 340 nm, emission at 490 nm).

  • Collect data every minute for 15-30 minutes.

4. Data Analysis:

  • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Normalize the reaction rates to the positive and negative controls to calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 values.

  • A counter-screen may be necessary to identify and exclude compounds that interfere with the fluorescence signal.

Troubleshooting & Optimization

Technical Support Center: 7-Oxa-2-azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Oxa-2-azaspiro[3.5]nonane and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the two-step synthesis of this compound is significantly lower than the reported 82%. What are the common causes?

A1: Low yields can stem from several factors throughout the two-step synthesis. Here are the primary areas to investigate:

  • Step 1 (First Cyclization):

    • Inefficient Acid Scavenging: The reaction generates acid that can lead to unwanted side reactions, including the opening of the cyclic ether. Ensure your acid-binding agent (e.g., anhydrous potassium carbonate, sodium carbonate) is completely dry and used in the correct molar ratio.[1]

    • Reagent Quality: The purity of your starting materials, particularly the initial reactants and the phase transfer catalyst, is crucial. Impurities can interfere with the reaction.

    • Reaction Conditions: Sub-optimal temperature or reaction time in the N,N-dimethylformamide (DMF) solvent can lead to incomplete conversion.

  • Step 2 (Second Cyclization with LiAlH₄):

    • LiAlH₄ Activity: Lithium aluminum hydride (LiAlH₄) is extremely sensitive to moisture. Use a fresh, high-purity batch and ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • Impurity Formation: A major source of yield loss in this step is the formation of transitional reduction olefin impurities.[1] This can be caused by excessive reaction temperatures or prolonged reaction times.

    • Work-up Procedure: The quenching of excess LiAlH₄ is highly exothermic and must be done carefully at low temperatures (e.g., -20°C) to prevent degradation of the product.[2]

Q2: I am observing significant side product formation, particularly an olefin impurity after the LiAlH₄ reduction step. How can I minimize this?

A2: The formation of olefin impurities during the lithium aluminum hydride cyclization is a known issue.[1] To mitigate this:

  • Control the Temperature: Maintain a low and consistent temperature during the LiAlH₄ addition and the subsequent reaction. Overheating can promote elimination side reactions.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to avoid over-reduction and subsequent side reactions.

  • Purification: If olefin impurities are still formed, they will need to be separated during the purification step, typically via column chromatography. Careful selection of the solvent system is critical for achieving good separation.

Q3: What are the best practices for the purification of this compound?

A3: Purification strategies depend on the nature of the impurities.

  • Column Chromatography: This is the most common method. Use silica gel and a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent the amine from streaking on the acidic silica).

  • Crystallization as a Salt: For enhanced purity and easier handling of the final compound, consider converting it to a salt, such as an oxalate or hydrochloride salt. This can often facilitate crystallization and removal of non-basic impurities.[3][4] The free base can be regenerated by treatment with a suitable base.

Q4: Are there alternative synthetic strategies if the primary two-step method is not working well in my hands?

A4: Yes, while the two-step cyclization is common, other strategies used for related spirocyclic amines can be adapted:

  • Solid-Phase Synthesis: For creating libraries of derivatives, a solid-phase approach can be employed. This involves immobilizing a precursor on a resin, followed by steps like deprotection, acylation, intramolecular condensation (e.g., Dieckmann condensation), and finally cleavage from the support.[5]

  • Protecting Group Strategies: Using a robust protecting group for the nitrogen, such as a tosyl (Ts) group, can be beneficial in multi-step syntheses, preventing unwanted side reactions at the amine. The protecting group is then removed in a final step.[6]

  • Intramolecular C-H Amination: Advanced methods like the Hofmann-Löffler-Freytag reaction can be used to construct spirocyclic amines from linear precursors via intramolecular C-H bond functionalization.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane as described in patent literature.[1]

ParameterReactant/ReagentMolar Ratio (relative to Compound 1)Notes
Step 1 Compound 11.0Starting Material
Compound 21.1Reactant
Acid-binding agent1.2e.g., Anhydrous K₂CO₃
Phase transfer catalyst0.05-
Iodo metal salt0.05-
Overall Yield >82% Reported under optimized conditions

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound (Adapted from Patent Literature[1])

Step 1: First Cyclization to form Intermediate Compound 3

  • To a solution of Compound 1 in N,N-dimethylformamide (DMF), add the acid-binding agent (e.g., anhydrous potassium carbonate, 1.2 eq.).

  • Add the phase transfer catalyst (0.05 eq.) and the iodo metal salt (0.05 eq.).

  • Add Compound 2 (1.1 eq.) to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous work-up to extract the intermediate (Compound 3).

  • Purify the crude product, if necessary, by column chromatography.

Step 2: Second Cyclization to form this compound

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) in a suitable anhydrous solvent (e.g., THF) in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to the desired reaction temperature (e.g., 0°C or lower).

  • Slowly add a solution of Compound 3 in the same anhydrous solvent to the LiAlH₄ suspension.

  • Allow the reaction to stir at a controlled temperature, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to a low temperature (e.g., -20°C) and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up).[2]

  • Filter the resulting solids and wash them thoroughly with the reaction solvent.

  • Combine the filtrate and washes, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the final product by silica gel column chromatography.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common synthesis issues.

G cluster_workflow General Synthesis Workflow start_node start_node process_node process_node decision_node decision_node result_node result_node problem_node problem_node A Step 1: First Cyclization (Reactants + Base + Catalyst in DMF) B Aqueous Work-up & Extraction of Intermediate A->B C Step 2: Second Cyclization (Intermediate + LiAlH₄ in THF) B->C D Quenching & Work-up C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General workflow for the two-step synthesis of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start_node start_node decision_node decision_node action_node action_node result_node result_node problem_node problem_node Start Problem: Low Overall Yield Check1 Low yield in Step 1? Start->Check1 Action1a Check reagent purity & dryness. Ensure base is anhydrous. Optimize temperature/time. Check1->Action1a Yes Check2 Low yield in Step 2? Check1->Check2 No Success Yield Improved Action1a->Success Action2a Use fresh, high-purity LiAlH₄. Ensure inert, anhydrous conditions. Control temperature strictly. Check2->Action2a Yes Check3 Major side products in final material? Check2->Check3 No Action2a->Success Action3a Optimize purification. Consider salt crystallization. Re-evaluate Step 2 conditions. Check3->Action3a Yes Action3a->Success

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 7-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-Oxa-2-azaspiro[3.5]nonane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The primary methods for purifying this compound derivatives are column chromatography and recrystallization. Column chromatography is versatile and can be performed using either normal-phase (e.g., silica gel or alumina) or reversed-phase packing materials. For acidic or basic derivatives, salt formation followed by recrystallization can be an effective purification strategy.[1][2]

Q2: What are the typical impurities encountered during the synthesis of this compound derivatives?

A2: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials and reagents.

  • Byproducts from side reactions: A known byproduct in similar syntheses involving lithium aluminum hydride reduction is the formation of "transitional reduction olefin impurities"[3].

  • Stereoisomers (diastereomers): If the synthesis creates additional chiral centers, mixtures of diastereomers can be formed.

  • Solvents and drying agents: Residual solvents from the reaction or workup may be present.

Q3: How can I remove highly polar impurities from my this compound derivative?

A3: If your derivative is sufficiently nonpolar, you can use a plug of silica gel or alumina and elute with a nonpolar solvent system to retain the polar impurities. Alternatively, a liquid-liquid extraction with an aqueous solution of appropriate pH can remove acidic or basic polar impurities.

Q4: My this compound derivative is an oil and won't crystallize. What can I do?

A4: "Oiling out" is a common problem, especially if impurities are present which can depress the melting point.[4] First, ensure the compound is as pure as possible via chromatography. If it still fails to crystallize, consider converting the amine to a salt (e.g., hydrochloride or oxalate salt), which often have higher melting points and are more crystalline.[2][5] Experimenting with a wider range of solvent systems, including solvent/anti-solvent pairs, is also recommended.[4]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation Improper solvent systemOptimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for silica gel is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Column overloadingReduce the amount of crude material loaded onto the column. As a general rule, the mass of the crude product should be 1-5% of the mass of the stationary phase.
Compound Stuck on Column Compound is too polar for the chosen stationary phase/mobile phaseFor highly polar compounds, consider using a more polar mobile phase, or switch to a different stationary phase like neutral alumina. For basic amines that may interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can be beneficial.
Product Degradation Compound is unstable on silica gelSwitch to a less acidic stationary phase like neutral alumina.
Recrystallization
Problem Possible Cause Solution
"Oiling Out" Compound is impure; melting point is below the boiling point of the solvent.[4]Purify the compound by column chromatography first. Try a lower boiling point solvent or use a solvent/anti-solvent system at a lower temperature.[4]
No Crystal Formation Solution is not supersaturated; compound is too soluble.Concentrate the solution by slowly evaporating the solvent. Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of the pure compound if available. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Low Recovery Compound is too soluble in the cold solvent; too much solvent was used.Use a different solvent system where the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Illustrative Column Chromatography Conditions for a Model N-Boc-7-oxa-2-azaspiro[3.5]nonane Derivative
Parameter Method 1 Method 2
Stationary Phase Silica Gel (230-400 mesh)Neutral Alumina
Mobile Phase Hexanes:Ethyl Acetate (Gradient)Dichloromethane:Methanol (Gradient)
Gradient 10% to 50% Ethyl Acetate over 20 column volumes0% to 5% Methanol over 15 column volumes
Typical Loading 1 g crude / 50 g silica1 g crude / 70 g alumina
Purity Achieved >95%>98%
Notes Good for general purification.Recommended if compound shows instability on silica gel.[3]
Table 2: Illustrative Recrystallization Solvent Systems for a this compound HCl Salt
Solvent System Temperature Profile Expected Yield Purity Achieved
Ethanol/WaterDissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a few drops of hot ethanol. Cool slowly to RT, then 0°C.75-85%>99%
Isopropanol/Diethyl EtherDissolve in minimal hot isopropanol. Slowly add diethyl ether at RT until persistent cloudiness. Cool to 0°C.80-90%>99%
MethanolDissolve in minimal hot methanol. Cool slowly to RT, then place in a freezer overnight.60-75%>98%

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity according to the predetermined gradient.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization from a Solvent/Anti-Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a miscible anti-solvent (a solvent in which the product is poorly soluble, e.g., water or hexanes) dropwise until the solution becomes faintly cloudy.[4]

  • Clarification: Add a few drops of the hot dissolving solvent to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold anti-solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture chrom Column Chromatography (Silica or Alumina) start->chrom Initial Purification recryst Recrystallization chrom->recryst Further Purification (if needed) analysis Purity & Structural Analysis (NMR, LC-MS) chrom->analysis recryst->analysis analysis->chrom Repurify final_product Pure Product (>98%) analysis->final_product Meets Specs

Caption: A general experimental workflow for the purification of this compound derivatives.

Troubleshooting_Tree cluster_impurities cluster_solutions start Low Purity After Initial Purification q1 What is the nature of the impurity? start->q1 starting_material Unreacted Starting Material q1->starting_material  Non-polar side_product Side-Product (e.g., olefin) q1->side_product  Polar isomer Diastereomer q1->isomer  Similar Polarity sol1 Optimize Chromatography Gradient starting_material->sol1 sol2 Switch Stationary Phase (e.g., Silica to Alumina) side_product->sol2 sol3 Attempt Recrystallization or Salt Formation side_product->sol3 sol4 Preparative HPLC or Chiral Chromatography isomer->sol4

Caption: A troubleshooting decision tree for purifying this compound derivatives.

References

Technical Support Center: Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the technical support center for the synthesis of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing spirocyclic compounds?

Synthesizing spirocyclic compounds presents unique challenges due to the creation of a sterically congested quaternary spirocenter, which is a carbon atom common to two rings. Key difficulties include:

  • Stereocontrol: Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) at the spiro-atom is a significant hurdle. The rigid, three-dimensional nature of spirocycles makes precise control over the spatial arrangement of substituents essential but difficult to achieve.

  • Ring Strain: Depending on the ring sizes, the resulting spirocycle can possess significant ring strain, making its formation thermodynamically unfavorable.

  • Reaction Kinetics: Intramolecular reactions required for spirocyclization can be kinetically slow, often competing with faster intermolecular side reactions, leading to polymeric byproducts.

  • Substrate Limitations: The development of synthetic methods is often limited to specific substrate classes, and general methods applicable to a wide range of scaffolds are less common.

Q2: How does the choice of a synthetic strategy impact the outcome of a spirocyclization?

The synthetic strategy is critical and largely dictates the feasibility and efficiency of forming the spirocyclic core. Common strategies include intramolecular cyclizations (e.g., alkylations, Michael additions, Dieckmann condensations), cycloaddition reactions, and rearrangement reactions. For instance, cycloaddition strategies, such as [3+2] cycloadditions, can be highly effective for constructing heterocyclic spirocycles in a step-efficient manner. The choice depends on the target structure, available starting materials, and the desired level of stereochemical control.

Q3: What role does stereochemistry play in the application of spirocyclic compounds in drug discovery?

Stereochemistry is paramount. The rigid conformation of spirocyclic scaffolds can improve binding affinity to biological targets by reducing the entropic penalty upon binding. This conformational restriction can also decrease off-target interactions. Many spirocyclic drugs are single enantiomers, and controlling the absolute configuration of the spirocenter is crucial for their pharmacological activity and safety profile. The construction of these stereogenic quaternary centers remains a significant synthetic challenge.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during spirocyclization reactions.

Issue 1: Low to No Product Yield

Question: I am attempting a spirocyclization reaction (e.g., intramolecular Michael addition, dearomative spirocyclization) and observing very low or no formation of the desired spirocyclic product. What are the potential causes and how can I troubleshoot this?

Answer: Low

Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-azaspiro[3.5]nonan-1-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 7-azaspiro[3.5]nonan-1-one?

A1: The most prevalent and versatile method for the synthesis of 7-azaspiro[3.5]nonan-1-one and other spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition reaction.[1] This reaction involves the coupling of a ketene, generated in situ from an acyl chloride precursor, with an imine.

Q2: What are the typical starting materials for the synthesis of 7-azaspiro[3.5]nonan-1-one via the Staudinger reaction?

A2: A common synthetic strategy involves the reaction of a suitable ketene precursor with an imine derived from a piperidin-4-one derivative.[1] For instance, a protected piperidin-4-one, such as N-Boc-4-piperidone, can be used to form the necessary imine for the cycloaddition.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Key parameters to monitor and control include the reaction temperature, the rate of addition of reactants, the choice of solvent, and the purity of the base used for the in situ generation of the ketene.[1] Temperature control is particularly crucial, as higher temperatures can lead to the formation of side products and decomposition.[1]

Troubleshooting Guide

Problem 1: Low Yield of the Desired 7-Azaspiro[3.5]nonan-1-one

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Low temperatures may slow down the reaction, while high temperatures can promote decomposition and side-product formation. It is recommended to optimize the temperature, often starting at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[2]

  • Inefficient Ketene Formation: The in situ generation of ketene from an acyl chloride and a tertiary amine base is a critical step. Ensure the base, such as triethylamine, is of high purity and added appropriately to facilitate efficient ketene formation.[1]

  • Hydrolysis of the β-Lactam Ring: The β-lactam ring is susceptible to hydrolysis. It is imperative to maintain anhydrous (dry) reaction conditions by using dry solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Ketene Instability: Ketenes are highly reactive and can polymerize. Generating the ketene in the presence of the imine ensures it is trapped quickly, minimizing polymerization.[2]

Problem 2: Presence of Significant Impurities Alongside the Product

Common Impurities and Mitigation Strategies:

  • Cis/Trans Diastereomers: The Staudinger reaction can often produce a mixture of cis and trans diastereomers.[1] These can be identified and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. The diastereomeric ratio can be influenced by reaction conditions such as solvent and temperature. Lower temperatures and less polar solvents tend to favor the formation of the cis isomer. Purification is typically achieved by column chromatography on silica gel.[1]

  • Olefinic Impurities: Elimination reactions can lead to the formation of olefinic side-products.[1] These can be detected by the presence of vinyl proton signals in ¹H NMR spectroscopy. Optimizing reaction conditions, particularly temperature and the choice of base, can help minimize these elimination reactions.[1]

  • Unreacted Starting Materials: The presence of unreacted imine or ketene precursors can be detected by Thin Layer Chromatography (TLC), NMR, or Mass Spectrometry (MS) analysis of the crude reaction mixture. Ensure the reaction goes to completion by monitoring its progress. Unreacted starting materials can typically be separated from the product by column chromatography.[1]

Data Presentation

Table 1: Hypothetical Influence of Temperature on Yield and Diastereomeric Ratio

Temperature (°C)Yield (%)cis:trans Ratio
-786595:5
07585:15
25 (Room Temp)7070:30
505550:50

Table 2: Hypothetical Effect of Solvent Polarity on Diastereomeric Ratio at 0°C

SolventDielectric Constantcis:trans Ratio
Dioxane2.290:10
Tetrahydrofuran (THF)7.680:20
Dichloromethane (DCM)9.175:25
Acetonitrile37.560:40

Experimental Protocols

General Experimental Protocol for Staudinger [2+2] Ketene-Imine Cycloaddition:

  • An appropriate imine is dissolved in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a suitable temperature (e.g., 0 °C or lower).

  • A solution of an acyl chloride (the ketene precursor) in the same solvent is added dropwise to the cooled imine solution.

  • A solution of a tertiary amine base (e.g., triethylamine) in the same solvent is then added dropwise to the reaction mixture to generate the ketene in situ.[1]

  • The reaction is stirred at the chosen temperature and monitored by TLC until completion.

  • Upon completion, the reaction mixture is typically washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid chloride and other acidic impurities.[1]

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, most commonly by column chromatography on silica gel.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_imine Dissolve imine in dry solvent cool Cool solution (e.g., 0°C) prep_imine->cool add_acyl Add acyl chloride dropwise cool->add_acyl add_base Add base dropwise (in situ ketene formation) add_acyl->add_base stir Stir and monitor by TLC add_base->stir wash Aqueous wash stir->wash dry Dry organic layer wash->dry concentrate Concentrate dry->concentrate purify Column chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the synthesis of 7-azaspiro[3.5]nonan-1-one.

side_reactions cluster_pathways Reaction Pathways cluster_products Products start Imine + Ketene Precursor + Base desired_path Desired [2+2] Cycloaddition start->desired_path Optimal Conditions (Low Temp, Anhydrous) side_path_1 Elimination Reaction start->side_path_1 High Temperature side_path_2 Hydrolysis desired_path->side_path_2 Presence of Water product 7-Azaspiro[3.5]nonan-1-one (cis/trans mixture) desired_path->product impurity_1 Olefinic Impurity side_path_1->impurity_1 impurity_2 Ring-opened product side_path_2->impurity_2

Caption: Formation of common side-products in the synthesis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or High Impurity? temp Incorrect Temperature? issue->temp Check reagents Reagent Quality/Purity? issue->reagents Check conditions Anhydrous Conditions? issue->conditions Check optimize_temp Optimize Temperature (start low) temp->optimize_temp Action check_reagents Use High Purity Base & Fresh Reagents reagents->check_reagents Action ensure_dry Thoroughly Dry Glassware & Solvents conditions->ensure_dry Action

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimization of Staudinger [2+2] Cycloaddition for Spiro-β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Staudinger [2+2] cycloaddition for the synthesis of spiro-β-lactams. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to facilitate successful and efficient syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the Staudinger [2+2] cycloaddition for spiro-β-lactam synthesis?

The Staudinger cycloaddition is a chemical reaction that involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[1][2] In the context of spiro-β-lactam synthesis, this reaction is employed to create a spirocyclic structure where the β-lactam ring is fused to another ring system at a single carbon atom. This is a powerful method for generating complex molecular architectures found in many biologically active compounds.

Q2: How is the ketene typically generated for this reaction?

Ketenes are highly reactive and are often generated in situ to be immediately trapped by the imine.[1] Common methods for in situ ketene generation include:

  • Dehydrohalogenation of acyl chlorides: This is a widely used method where an acyl chloride is treated with a tertiary amine base.[1][3]

  • Wolff rearrangement: This method involves the rearrangement of α-diazoketones, which can be induced thermally, photochemically, or through metal catalysis.[1][4]

  • Activation of carboxylic acids: Reagents like p-toluenesulfonyl chloride (TsCl) can be used to activate carboxylic acids, leading to the formation of ketenes.[5][6]

Q3: What factors influence the diastereoselectivity (cis/trans isomerism) of the reaction?

The diastereoselectivity of the Staudinger cycloaddition is a critical aspect and is influenced by several factors:

  • Solvent Polarity: More polar solvents tend to favor the formation of trans-β-lactams.[6][7]

  • Temperature: An increase in reaction temperature can lead to a higher yield of the trans diastereomer.[6]

  • Substituents: The electronic nature of the substituents on both the ketene and the imine plays a significant role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favor the formation of cis-β-lactams.[8] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine tend to favor the formation of trans-β-lactams.[8]

  • Imine Geometry: The initial geometry of the imine can influence the stereochemical outcome. (E)-imines typically lead to cis-β-lactams, while (Z)-imines tend to produce trans-β-lactams.[2]

Q4: Are there any notable side reactions to be aware of?

Yes, several side reactions can occur, leading to byproducts and reduced yields. These include:

  • Ketene polymerization: Ketenes are prone to polymerization, especially at higher concentrations and temperatures.[1]

  • Reaction with moisture: Ketenes can react with any residual water in the reaction mixture, leading to the formation of carboxylic acids.[1]

  • Formation of N-tosylamides: When using TsCl as an activating agent, the formation of N-tosylated byproducts can occur.[9]

  • Amide formation: Hydrolysis of the starting isatinimine can lead to the formation of an aniline, which can then react with the activated carboxylic acid to form an amide byproduct.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Optimization Strategies
Low or No Product Yield Ketene Instability/Decomposition: Ketenes are highly reactive and can polymerize or react with moisture.[1]- Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]- In Situ Generation: Generate the ketene in the presence of the imine to ensure it is trapped immediately.[1]- Temperature Control: Maintain low temperatures (e.g., -78 °C to 0 °C) during ketene generation and the reaction to minimize side reactions.[1]
Low Imine Reactivity: The electronic properties of the imine can affect its nucleophilicity.- Substituent Effects: Electron-withdrawing groups on the imine can decrease its reactivity.[1] Consider modifying the electronic nature of the imine substituents if possible.
Incorrect Stoichiometry: An improper ratio of reactants can result in unreacted starting materials.- Optimize Reactant Ratios: Systematically vary the stoichiometry of the ketene precursor, imine, and base to find the optimal conditions.
Poor Diastereoselectivity Suboptimal Reaction Conditions: Temperature and solvent polarity significantly impact the cis/trans ratio.- Solvent Screening: Test a range of solvents with varying polarities. Less polar solvents often favor the cis isomer.[6]- Temperature Optimization: Run the reaction at different temperatures. Lower temperatures generally improve selectivity.[6]
Electronic Effects of Substituents: The electronic nature of substituents on both reactants influences the stability of the zwitterionic intermediate and the rate of ring closure.[8]- Substituent Modification: If feasible, modify the substituents on the ketene precursor or the imine to favor the desired diastereomer.
Formation of Multiple Byproducts Presence of Impurities: Water or other nucleophilic impurities can react with the ketene or other intermediates.- Purification of Reagents: Ensure all starting materials and solvents are of high purity and are properly dried.
Side Reactions of the Ketene: Ketenes can undergo self-dimerization or other unwanted reactions.- Slow Addition: Add the ketene precursor slowly to the reaction mixture to maintain a low concentration of the ketene at any given time.

Data Presentation

Table 1: Effect of Solvents on the Diastereoselectivity of the Staudinger Reaction

EntrySolventDielectric Constant (ε)cis : trans Ratio
1o-xylene2.5795 : 5
2Dichloromethane8.9380 : 20
3Acetonitrile37.560 : 40

Data adapted from a representative study on spirooxindolo-β-lactams. The general trend shows that less polar solvents favor the formation of the cis isomer.[6]

Table 2: Effect of Temperature on the Diastereoselectivity of the Staudinger Reaction in o-xylene

EntryTemperature (°C)cis : trans Ratio
10>95 : <5
2Room Temperature95 : 5
35090 : 10
410075 : 25

Data adapted from a representative study on spirooxindolo-β-lactams. The general trend indicates that lower temperatures favor the formation of the cis isomer.[6]

Experimental Protocols

General Procedure for the One-Pot Synthesis of Spirooxindolo-β-Lactams [5][6]

  • Reactant Preparation: To a solution of the isatin Schiff base (1 mmol) and a substituted phenylacetic acid (1.5 mmol) in an appropriate solvent (e.g., o-xylene, 10 mL), add diisopropylethylamine (3 mmol).

  • Ketene Generation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add a solution of 4-toluenesulfonyl chloride (2 mmol) in the same solvent (5 mL) dropwise over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at the chosen temperature for the specified time (e.g., 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired spiro-β-lactam.

Visualizations

Staudinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Imine, Carboxylic Acid, and Base in Solvent cool Cool to Desired Temperature start->cool add_tscl Add TsCl Solution Dropwise cool->add_tscl stir Stir and Monitor by TLC add_tscl->stir workup Dilute and Wash stir->workup purify Dry, Concentrate, and Purify workup->purify product Isolated Spiro-β-Lactam purify->product

Caption: Experimental workflow for the one-pot synthesis of spiro-β-lactams.

Staudinger_Mechanism cluster_ketene_formation Ketene Formation cluster_cycloaddition [2+2] Cycloaddition RCOOH R-CH2-COOH (Carboxylic Acid) Ketene R-CH=C=O (Ketene) RCOOH->Ketene Activation TsCl TsCl / Base Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack by Imine Imine Imine Imine->Zwitterion RingClosure Conrotatory Ring Closure BetaLactam Spiro-β-Lactam Zwitterion->BetaLactam

References

Technical Support Center: Troubleshooting Low Yields in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spirocycle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and practical solutions to common challenges encountered during the synthesis of these structurally complex molecules.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a low to non-existent yield. What are the primary factors I should investigate?

A1: Low or no yield in spirocyclization can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the reactivity of your starting materials, the reaction conditions, and the stability of your product. Insufficient reactivity of the nucleophile or electrophile is a common culprit. Additionally, the formation of the spirocenter is often sensitive to steric hindrance.

Q2: I am observing the formation of multiple diastereomers in my reaction. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity is a frequent challenge in spirocycle synthesis due to the creation of a new stereocenter at the spiro atom. The relative orientation of the newly formed rings can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. It may be necessary to screen different chiral ligands or catalyst systems to induce the desired stereochemical outcome. Both kinetic and thermodynamic control of the reaction should be considered.

Q3: What are common side reactions that can lead to low yields of the desired spirocycle?

A3: Side reactions can significantly reduce the yield of your target spirocycle. Common competing pathways include intermolecular reactions if the intramolecular cyclization is slow, and elimination reactions. In the synthesis of spiro-oxindoles, for instance, byproducts can form from the condensation of the isatin starting material with two equivalents of the other reactant[1]. It is crucial to analyze your crude reaction mixture to identify major byproducts, which can provide clues about the competing reaction pathways.

Q4: How can I effectively purify my spirocyclic product, especially if it is a mixture of diastereomers?

A4: The purification of spirocycles, particularly the separation of stereoisomers, can be challenging due to their similar physicochemical properties. Flash column chromatography is a common and effective method. For diastereomers that are difficult to separate, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. The choice of the stationary phase (e.g., normal phase silica gel or reversed-phase C18) and the mobile phase is critical and often requires careful optimization.

Troubleshooting Guides

Issue 1: Low to No Product Yield

This guide provides a systematic approach to diagnosing and resolving low-yield issues in spirocyclization reactions.

Troubleshooting Workflow for Low-Yield Spirocyclization

LowYieldTroubleshooting start Low or No Product Yield check_reactivity Assess Starting Material Reactivity start->check_reactivity check_conditions Evaluate Reaction Conditions start->check_conditions check_stability Investigate Product Stability start->check_stability optimize_reactivity Optimize Reactivity check_reactivity->optimize_reactivity optimize_conditions Optimize Conditions check_conditions->optimize_conditions improve_stability Improve Stability check_stability->improve_stability solution_reactivity Activate Nucleophile/Electrophile Modify Substrate to Reduce Steric Hindrance optimize_reactivity->solution_reactivity Insufficient Reactivity solution_conditions Screen Catalysts/Ligands Optimize Solvent and Temperature Adjust Reagent Stoichiometry optimize_conditions->solution_conditions Suboptimal Conditions solution_stability Modify Workup Procedure Lower Reaction Temperature improve_stability->solution_stability Product Degradation

Caption: A logical workflow for troubleshooting low-yield spirocyclization reactions.

Potential Causes and Solutions:

Potential Cause Recommended Action
Insufficient Reactivity - Activate the Nucleophile: For enolate-based reactions, consider using a stronger, non-nucleophilic base or changing the counter-ion (e.g., from Na+ to Li+ or K+).- Activate the Electrophile: For acid-catalyzed reactions like spiroketalization, ensure the catalyst is of appropriate strength and not being quenched. Consider using a stronger Lewis or Brønsted acid.
Steric Hindrance - Modify the substrate to reduce steric bulk near the reaction centers. This may involve using smaller protecting groups or altering the substitution pattern on the rings.
Suboptimal Reaction Conditions - Catalyst/Ligand Screening: The choice of catalyst and ligand is crucial. For metal-catalyzed reactions, screen a variety of ligands to find one that promotes the desired cyclization.[2]- Solvent Optimization: The polarity of the solvent can significantly impact the reaction rate and selectivity. Screen a range of solvents with varying polarities.- Temperature Adjustment: Vary the reaction temperature. Some reactions require heating to overcome activation barriers, while others may benefit from lower temperatures to prevent side reactions or decomposition.
Catalyst Poisoning - Ensure all reagents and solvents are pure and dry. Impurities can act as catalyst poisons, deactivating the catalyst and halting the reaction. Common poisons for palladium catalysts include sulfur compounds and coordinating functional groups.
Product Instability - If the desired spirocycle is unstable under the reaction or workup conditions, consider modifying the workup procedure to be milder (e.g., avoiding strong acids or bases). Lowering the reaction temperature may also help.
Issue 2: Poor Diastereoselectivity

This guide addresses the common challenge of controlling stereochemistry during spirocycle formation.

Troubleshooting Workflow for Poor Diastereoselectivity

DiastereoselectivityTroubleshooting start Poor Diastereoselectivity analyze_control Determine Kinetic vs. Thermodynamic Control start->analyze_control screen_catalysts Screen Chiral Catalysts/Ligands start->screen_catalysts optimize_conditions Optimize Reaction Conditions start->optimize_conditions kinetic_control Kinetic Control analyze_control->kinetic_control thermo_control Thermodynamic Control analyze_control->thermo_control catalyst_effect Catalyst/Ligand Effect screen_catalysts->catalyst_effect condition_effect Solvent/Temperature Effect optimize_conditions->condition_effect solution_kinetic Lower Reaction Temperature Use a more selective catalyst kinetic_control->solution_kinetic solution_thermo Increase Reaction Temperature Use a base or acid to equilibrate thermo_control->solution_thermo solution_catalyst Identify optimal chiral ligand for desired stereoisomer catalyst_effect->solution_catalyst solution_conditions Screen a range of solvents Systematically vary temperature condition_effect->solution_conditions

Caption: A decision tree for troubleshooting poor diastereoselectivity in spirocyclization.

Strategies for Improving Diastereoselectivity:

Factor Approach
Catalyst and Ligand - For asymmetric synthesis, the choice of a chiral ligand is paramount. The ligand can create a chiral environment around the metal center, directing the substrate to approach in a specific orientation.[2]- Screen a variety of chiral ligands with different steric and electronic properties.
Solvent - The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents.
Temperature - Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy (kinetic control).- Conversely, if the desired diastereomer is the thermodynamically more stable product, higher temperatures may be beneficial to allow for equilibration.
Additives - In some cases, the addition of Lewis acids or bases can influence the stereochemical outcome by coordinating to the substrate or catalyst.

Quantitative Data on Reaction Optimization:

The following table summarizes the optimization of a dearomative spirocyclization reaction, highlighting the impact of various parameters on the yield.

EntryCatalyst (mol%)LigandSolventTemp (°C)Yield (%)
1Pd(OAc)2 (10)PPh3Toluene11045
2Pd(OAc)2 (10)PCy3 Toluene11078
3Pd2(dba)3 (5)PCy3Dioxane 11085
4Pd2(dba)3 (5)PCy3Dioxane80 62

Data is illustrative and based on general trends observed in the literature.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Intramolecular Heck Reaction for Spirocycle Synthesis

This protocol provides a general method for the synthesis of spirocycles via an intramolecular Heck reaction.

Materials:

  • Aryl or vinyl halide precursor (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)

  • Phosphine ligand (e.g., PPh3, 10 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or vinyl halide precursor, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification of Spirocyclic Diastereomers by Flash Column Chromatography

This protocol outlines a general procedure for the separation of spirocyclic diastereomers using flash column chromatography.

Materials:

  • Crude mixture of spirocyclic diastereomers

  • Silica gel

  • Solvent system (e.g., hexane/ethyl acetate)

  • Flash chromatography system or glass column

  • TLC plates and visualization reagents

Procedure:

  • Develop a Separation Method on TLC: Dissolve a small amount of the crude mixture in a suitable solvent and spot it on a TLC plate. Test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation between the diastereomers (a difference in Rf values of at least 0.1 is desirable).

  • Prepare the Column: Pack a glass column with silica gel using the chosen eluent (the less polar solvent mixture from the TLC analysis).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting with the initial solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar diastereomer.

  • Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure desired diastereomer and remove the solvent under reduced pressure.

Characterization

NMR Spectroscopy for Spirocycle Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of spirocycles.

  • ¹H NMR: Can provide information about the connectivity and relative stereochemistry of the protons in the molecule. Overlapping signals are common in complex spirocycles, often requiring higher field instruments or 2D NMR techniques for full assignment.

  • ¹³C NMR: Provides information on the carbon framework of the molecule. The chemical shift of the spiro carbon is a characteristic feature.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These techniques are often essential for the unambiguous assignment of the structure and stereochemistry of spirocycles. NOESY experiments are particularly useful for determining the relative stereochemistry by identifying protons that are close in space.

References

Technical Support Center: Purification Strategies for Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of polar spirocyclic amines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of polar spirocyclic amines.

Issue 1: Poor Resolution and Peak Tailing during Column Chromatography on Silica Gel

Question: My polar spirocyclic amine is showing significant tailing or streaking on a silica gel TLC plate, and I'm getting poor separation during column chromatography. What can I do to improve this?

Answer: This is a common issue arising from the interaction between the basic amine and the acidic silanol groups on the silica surface.[1][2] This interaction can lead to strong adsorption, resulting in poor peak shape and potential compound degradation.[1] Here are several strategies to mitigate this problem:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This "competing base" neutralizes the acidic sites on the silica gel.[1][2]

    • Triethylamine (TEA) or Diethylamine (DEA): Add 0.1-1% TEA or DEA to your mobile phase.[3]

    • Ammonium Hydroxide: For very polar amines, a solvent system like Dichloromethane (DCM)/Methanol (MeOH)/Ammonium Hydroxide can be effective. A common starting ratio is 90:9:1, which can be adjusted for more polar compounds to 80:18:2.[4]

  • Alternative Stationary Phases: If mobile phase modification is insufficient or if your compound is unstable on silica, consider using a different stationary phase.[3]

    • Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which masks the acidic silanols and minimizes strong interactions with the basic analyte. This often allows for simpler solvent systems like hexane/ethyl acetate.[2]

    • Basic Alumina: Alumina is less acidic than silica and is well-suited for the purification of basic compounds like amines.[3][5]

    • Reversed-Phase Chromatography: Utilizing a non-polar stationary phase (like C18) avoids the acid-base interaction. A basic modifier (e.g., 0.1% TEA) in the mobile phase (e.g., acetonitrile/water) can improve peak shape.[1]

    • Supercritical Fluid Chromatography (SFC): SFC is highly effective for purifying polar and basic compounds, often providing superior peak shapes compared to normal-phase HPLC.[3]

Workflow for Troubleshooting Poor Peak Shape in Normal-Phase Chromatography

AcidBaseExtraction start Crude Mixture (Polar Spirocyclic Amine + Impurities) in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid shake Shake and Separate Layers add_acid->shake organic_layer Organic Layer: Neutral/Acidic Impurities shake->organic_layer Phase 1 aqueous_layer Aqueous Layer: Protonated Amine Salt shake->aqueous_layer Phase 2 add_base Add Base (e.g., 2M NaOH) to Aqueous Layer aqueous_layer->add_base precipitate Purified Free Amine Precipitates add_base->precipitate extract_organic Extract with Fresh Organic Solvent precipitate->extract_organic final_organic Organic Layer: Purified Amine extract_organic->final_organic final_aqueous Aqueous Layer: Inorganic Salts extract_organic->final_aqueous isolate Dry and Evaporate Solvent final_organic->isolate product Pure Polar Spirocyclic Amine isolate->product

References

Technical Support Center: Managing Olefinic Impurities in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing olefinic impurities in cyclization reactions.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during cyclization reactions, focusing on the identification, minimization, and removal of olefinic impurities.

Q1: My cyclization reaction (e.g., Ring-Closing Metathesis) is producing significant olefinic isomers. How can I minimize their formation?

A1: Olefin isomerization is a common side reaction in metathesis, often catalyzed by ruthenium hydride species that form from catalyst decomposition.[1]

Possible Causes and Solutions:

  • Catalyst Decomposition: The formation of ruthenium hydride species can lead to undesired olefin isomerization.[1]

    • Solution: Add an isomerization inhibitor to the reaction mixture. Options include organic acids, quinones (like 1,4-benzoquinone), butylated hydroxytoluene (BHT), or vitamin E.[1]

  • Reaction Temperature: Higher temperatures can accelerate both the desired reaction and catalyst decomposition.

    • Solution: Conduct the reaction at a lower temperature, ranging from -72°C to 20°C, which can suppress the formation of isomerization byproducts.[1]

  • Reaction Time: Prolonged reaction times can lead to increased levels of impurities.

    • Solution: Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.

Q2: I am observing unexpected dimeric or oligomeric byproducts in my macrocyclization reaction. What is the cause and how can I fix it?

A2: The formation of dimers and other polymeric byproducts is a common challenge in macrocyclic RCM reactions, often due to intermolecular reactions competing with the desired intramolecular cyclization.[2]

Possible Causes and Solutions:

  • High Concentration: At higher concentrations, the probability of two substrate molecules reacting with each other (intermolecular reaction) increases.

    • Solution: Perform the reaction under high-dilution conditions. This favors the intramolecular cyclization pathway.

  • Substrate Structure: Some substrates are inherently more prone to dimerization.

    • Solution: Introducing a sterically demanding group, such as a silyl group, on one of the olefins can suppress the formation of undesired byproducts by sterically hindering intermolecular reactions.[2]

Q3: After my Ring-Closing Metathesis (RCM) reaction, my product is contaminated with residual ruthenium catalyst. How can I effectively remove it?

A3: Residual ruthenium complexes are a common issue and can be difficult to remove completely. They can cause issues like olefin isomerization and decomposition of the product over time.[3] Several methods are available to reduce ruthenium levels to acceptable limits (typically <10 ppm for pharmaceutical applications).[4]

Solutions:

  • Aqueous Extraction: For PEG-supported catalysts, simple aqueous extraction from a diethyl ether solution of the product can be effective.[3]

  • Scavengers: Various scavengers can be used to bind with the ruthenium byproducts, facilitating their removal.

    • Tris(hydroxymethyl)phosphine (THMP): An effective water-soluble phosphine that can sequester ruthenium.[3]

    • Triphenylphosphine oxide (Ph₃P=O) or Dimethyl sulfoxide (DMSO): Treatment with these reagents followed by filtration through silica gel is a practical and cost-effective method.[5]

    • Activated Carbon: Stirring the reaction mixture with activated carbon can adsorb the ruthenium complexes.[3]

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for removing ruthenium impurities.[4]

  • Extraction with Cysteine Solution: A basic aqueous solution of cysteine can be used to extract ruthenium byproducts.[4]

Below is a workflow to guide your troubleshooting process for unexpected olefinic impurities.

G start Unexpected Olefinic Impurity Detected check_type Is the impurity an isomer of the product? start->check_type is_isomer Yes (Isomerization) check_type->is_isomer Yes not_isomer No (Other Byproduct) check_type->not_isomer No isomer_cause Potential Cause: - Catalyst Decomposition - High Temperature - Prolonged Reaction Time is_isomer->isomer_cause check_byproduct_type Is the byproduct a dimer/oligomer? not_isomer->check_byproduct_type isomer_solution Solution: - Add Isomerization Inhibitor (e.g., BHT) - Lower Reaction Temperature - Optimize Reaction Time isomer_cause->isomer_solution is_dimer Yes (Dimerization/ Oligomerization) check_byproduct_type->is_dimer Yes not_dimer No (Other issue) check_byproduct_type->not_dimer No dimer_cause Potential Cause: - High Concentration - Substrate Structure is_dimer->dimer_cause other_issue Investigate other potential side reactions (e.g., starting material impurities, solvent effects) not_dimer->other_issue dimer_solution Solution: - Use High-Dilution Conditions - Modify Substrate (e.g., add silyl group) dimer_cause->dimer_solution

Troubleshooting workflow for olefinic impurities.

Frequently Asked Questions (FAQs)

Q4: What are the common sources of olefinic impurities in cyclization reactions?

A4: Olefinic impurities can originate from several sources:

  • Side Reactions: Isomerization of the double bond in the starting material or product is a common side reaction, particularly in transition metal-catalyzed reactions like olefin metathesis.[6]

  • Incomplete Reactions: Unreacted starting diene is an olefinic impurity.

  • Byproducts: Dimerization or oligomerization of the starting material can lead to higher molecular weight olefinic impurities.[2]

  • Starting Materials: Impurities present in the starting materials can carry through the reaction.

Q5: How do olefinic impurities impact the final drug product?

A5: Even in small amounts, impurities can have significant effects:

  • Safety: Impurities can be toxic or cause adverse reactions in patients.[7]

  • Efficacy: They may interfere with the therapeutic activity of the active pharmaceutical ingredient (API), reducing the drug's effectiveness.[8]

  • Stability: Impurities can accelerate the degradation of the drug product, leading to a shorter shelf life.[7][8]

  • Physicochemical Properties: They can alter properties like solubility and crystallinity, which affects the drug's performance.[7]

Q6: What analytical techniques are best for identifying and quantifying olefinic impurities?

A6: A combination of chromatographic and spectroscopic techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the gold standards for separating and quantifying impurities.[3][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile impurities.[3][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and structural details of unknown impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Qualitative NMR: Used for structural elucidation of impurities.[3][9]

    • Quantitative NMR (qNMR): A powerful technique for quantifying impurities, often without the need for an authentic reference standard of the impurity itself.[7][10][11]

Q7: Are there regulatory guidelines for controlling impurities in pharmaceuticals?

A7: Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines. The ICH Q3A and Q3B guidelines set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[3][12]

The following diagram illustrates a general workflow for managing impurities during drug development, from detection to control.

G cluster_0 Detection & Identification cluster_1 Quantification & Risk Assessment cluster_2 Control Strategy detect Detect Impurity (HPLC, LC-MS) identify Identify Structure (NMR, HRMS) detect->identify quantify Quantify Impurity (qNMR, HPLC with std.) identify->quantify assess Assess Risk (ICH Guidelines) quantify->assess minimize Minimize Formation (Optimize Reaction) assess->minimize remove Remove Impurity (Purification) minimize->remove final_product Final Product with Controlled Impurity Profile remove->final_product

Impurity management workflow.

Data Presentation

Table 1: Comparison of Ruthenium Removal Methods from RCM Reactions

Purification MethodCatalyst LoadingResidual Ru (ppm) in Isolated ProductReference
Case Study 1 [4]
Sequential Extractions (MNA, NaHCO₃), Charcoal, Silica Pad5 mol%159
Subsequent Charcoal Treatment and Crystallization-4
Case Study 2 [4]
Extraction, Crystallization (as HCl salt), Hydrogenation (Pd/C), RecrystallizationNot Specified< 1
Case Study 3 [4]
RCM followed by Cysteine Extraction and Crystallization1 mol%148
Two subsequent steps including Hydrogenation (Pd/C)-14
Case Study 4 [3]
Simple Aqueous ExtractionNot Specified~50% reduction
THMP TreatmentNot SpecifiedEffective
Activated Carbon TreatmentNot SpecifiedEffective

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis on Resin

This protocol is adapted for solid-phase synthesis, which can simplify purification.

  • Catalyst Solution Preparation: Dissolve 0.17 equivalents (based on peptide-resin loading) of a Grubbs-type catalyst in enough 1,2-dichloroethane to make a 10 mM solution.

  • Degassing: Degas the catalyst solution by bubbling nitrogen or argon through it for 10-15 minutes.

  • Reaction Initiation: Add the degassed catalyst solution to the peptide-resin.

  • Incubation: Shake the mixture at room temperature for 2 hours.

  • Catalyst Removal: Filter off the catalyst solution from the resin.

  • Second Treatment: Repeat steps 1-5 one more time to ensure complete reaction.

  • Monitoring: The reaction can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by HPLC. The cyclized product typically elutes earlier than the linear precursor.[13]

  • Washing: Wash the resin thoroughly with 1,2-dichloroethane (3 times) and then with dichloromethane (DCM) (3 times).[13]

  • Downstream Processing: The peptide can be cleaved from the resin, or the olefinic bond can be hydrogenated directly on the resin.

Protocol 2: Removal of Ruthenium Byproducts using DMSO

This protocol describes a convenient method for removing residual ruthenium from a crude product mixture after RCM.[5]

  • Reaction Quenching: After the RCM reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolution: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether).

  • Scavenger Addition: Add 50 equivalents of dimethyl sulfoxide (DMSO) relative to the amount of catalyst used in the reaction.

  • Incubation: Stir the mixture at room temperature for at least 8 hours (12 hours is optimal).

  • Purification: Concentrate the mixture and purify by silica gel column chromatography to separate the product from the ruthenium-DMSO adducts and excess DMSO.

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment

This protocol provides a general guideline for determining the purity of a cyclized product using qNMR with an internal standard.[10][11]

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a sample of the purified cyclization product into an NMR tube.

    • Select a suitable internal standard that has at least one signal that is well-resolved from the analyte signals.

    • Accurately weigh (to 0.01 mg) the internal standard and add it to the same NMR tube.

    • Add a suitable deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals being integrated) to allow for full relaxation of the protons, which is crucial for accurate integration.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.

  • Calculation of Purity:

    • The weight percent purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_std = Purity of the internal standard

References

Technical Support Center: Scaling Up the Synthesis of 7-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 7-Oxa-2-azaspiro[3.5]nonane. The information presented is compiled from established synthetic methodologies for analogous spirocyclic compounds and aims to address potential challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of spirocyclic compounds like this compound presents several challenges.[1] These include managing reaction exotherms, ensuring efficient mixing, preventing side reactions that may not be prevalent on a smaller scale, and developing effective purification strategies for larger quantities of material.[2] Steric hindrance around the spirocenter can also impact reaction kinetics and yield.[3]

Q2: Are there any specific safety precautions to consider during the scale-up?

A2: Yes. The synthesis may involve hazardous reagents such as lithium aluminum hydride (LiAlH₄), which is highly reactive with water and can generate flammable hydrogen gas.[4][5] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.[4] Appropriate personal protective equipment (PPE) should be worn, and quenching procedures for reactive reagents must be performed with extreme care, typically at low temperatures.

Q3: What analytical techniques are recommended for monitoring reaction progress and purity?

A3: For monitoring the reaction progress, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable.[4] For final product characterization and purity assessment, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are recommended. HPLC can be used for quantitative purity analysis.

Q4: How can the final product be effectively purified on a larger scale?

A4: On a larger scale, column chromatography can be resource-intensive. Consider alternative purification methods such as distillation (if the product is sufficiently volatile and thermally stable), crystallization of a salt form (e.g., hydrochloride or oxalate salt), or preparative HPLC for high-purity requirements.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Cyclization Step

  • Question: The initial cyclization to form the spirocyclic precursor is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in spirocyclization reactions can be due to several factors.[2]

    • Insufficient Reactivity: The nucleophile or electrophile may not be reactive enough. Consider using a stronger base or a more active electrophile.

    • Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition. Experiment with a range of temperatures to find the optimal condition.

    • Poor Solubility: One of the reactants may not be fully soluble in the chosen solvent, limiting the reaction rate. Screen for alternative solvents or solvent mixtures.

    • Side Reactions: Competing side reactions, such as intermolecular reactions instead of the desired intramolecular cyclization, can reduce the yield. Running the reaction at a lower concentration (high dilution) can favor the intramolecular pathway.

Issue 2: Formation of Olefinic Impurities During Reduction

  • Question: After the reduction of a carbonyl or lactam precursor, I am observing significant olefinic impurities. How can this be prevented?

  • Answer: The formation of olefinic impurities is a known side reaction during reductions with strong reducing agents like LiAlH₄, often due to over-reduction.[4][6]

    • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) and carefully control any exotherm with an ice bath.[4]

    • Slow Addition of Reagent: Add the reducing agent solution dropwise to the substrate solution to maintain better control over the reaction.[4]

    • Milder Reducing Agents: Consider using a milder reducing agent, such as sodium borohydride (NaBH₄) if applicable, or borane-tetrahydrofuran complex (BH₃·THF).[4]

    • Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent over-reduction.[4]

Issue 3: Ring-Opened Byproducts

  • Question: I have isolated a significant amount of a ring-opened byproduct. What is the cause, and how can I avoid it?

  • Answer: Ring-opening can occur under harsh reaction conditions, particularly with strained ring systems.[4]

    • Anhydrous Conditions: Ensure that the reaction is performed under strictly anhydrous conditions, as water can promote side reactions.[4]

    • Milder Conditions: If applicable, use milder reagents and lower reaction temperatures.

    • Careful Work-up: A careful and controlled work-up procedure is crucial. For LiAlH₄ reactions, the Fieser work-up method is often recommended to minimize side reactions.[4]

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound, based on methodologies for analogous compounds.

Protocol 1: Synthesis of a Spirocyclic Precursor (Illustrative Example)

This protocol is a hypothetical adaptation for forming a spirocyclic intermediate.

  • To a stirred solution of a suitable starting material (e.g., a piperidine derivative with a handle for cyclization) in an appropriate anhydrous solvent (e.g., THF, DMF) under a nitrogen atmosphere, add a base (e.g., NaH, K₂CO₃) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of the cyclizing agent (e.g., a bis-electrophile) in the same anhydrous solvent dropwise over 2-3 hours.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Reduction to this compound (Illustrative Example)

This protocol describes the reduction of a hypothetical spirocyclic lactam or ketone precursor.

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the spirocyclic precursor in anhydrous THF to the LiAlH₄ suspension via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation or conversion to a salt followed by crystallization.

Data Presentation

Table 1: Illustrative Data for Cyclization Reaction Optimization
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (2.2)THF652445
2K₂CO₃ (3.0)DMF801862
3Cs₂CO₃ (2.5)Acetonitrile702075
4K₂CO₃ (3.0)DMF602455
Table 2: Illustrative Data for Reduction Reaction Optimization
EntryReducing Agent (equiv.)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1LiAlH₄ (2.0)THF65 (reflux)88590 (with olefin impurity)
2LiAlH₄ (1.5)THF25127895
3BH₃·THF (2.5)THF65 (reflux)108298
4LiAlH₄ (1.5)Diethyl Ether35 (reflux)127596

Visualizations

experimental_workflow start_end start_end process process analysis analysis purification purification product product start Start Materials cyclization Step 1: Spirocyclization start->cyclization workup1 Aqueous Work-up & Extraction cyclization->workup1 purification1 Purification of Precursor (Chromatography/Crystallization) workup1->purification1 precursor Spirocyclic Precursor purification1->precursor reduction Step 2: Reduction precursor->reduction quench Reaction Quench (Fieser Work-up) reduction->quench purification2 Final Purification (Distillation/Crystallization) quench->purification2 final_product This compound purification2->final_product analysis_node QC Analysis (NMR, GC-MS, HPLC) final_product->analysis_node

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_flow problem problem question question solution solution check check start Low Yield or Impure Product step_check Which Step? start->step_check cyclization Cyclization step_check->cyclization Step 1 reduction Reduction step_check->reduction Step 2 temp_check Optimal Temp? cyclization->temp_check impurity_check Olefin Impurities? reduction->impurity_check dilution_check High Dilution? temp_check->dilution_check Yes adjust_temp Optimize Temperature temp_check->adjust_temp No dilution_check->cyclization No increase_dilution Increase Dilution dilution_check->increase_dilution Yes adjust_temp->cyclization increase_dilution->cyclization ring_opened_check Ring-Opened Products? impurity_check->ring_opened_check No milder_reductant Use Milder Reductant (e.g., BH3.THF) impurity_check->milder_reductant Yes control_temp Lower Temperature & Slow Addition ring_opened_check->control_temp No anhydrous Ensure Anhydrous Conditions ring_opened_check->anhydrous Yes milder_reductant->reduction control_temp->reduction anhydrous->reduction

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Purity Assessment of Azaspirocycles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the analytical methods used for the purity assessment of azaspirocycles.

General Frequently Asked Questions (FAQs)

Q1: Why is the purity assessment of azaspirocycles critical? A1: The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates, like azaspirocycles, is a critical requirement in drug development. The choice of analytical method directly influences the reliability of quality control, stability studies, and ultimately, patient safety. For drug discovery, a purity level of greater than 95% is generally required to ensure that any observed biological effects are accurate and not caused by highly active impurities.

Q2: What are the common types of impurities found in azaspirocycles? A2: Potential impurities can arise from the synthesis process, degradation, or be stereoisomers due to the chiral nature of the spiro center. Therefore, analytical methods must be capable of separating the main compound from related substances, including starting materials, by-products, and degradants, as well as resolving potential enantiomers.

Q3: Which analytical techniques are most commonly used for purity assessment of azaspirocycles? A3: A multifaceted analytical approach is necessary. Common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration. For chiral azaspirocycles, specific chiral separation methods are mandatory to determine enantiomeric purity.

Q4: What is an "orthogonal method" and why is it important? A4: An orthogonal method is an analytical technique that relies on a different principle of separation or detection than another method. For example, HPLC (a chromatographic technique) and qNMR (a spectroscopic technique) are orthogonal. Using orthogonal methods provides a more comprehensive purity profile, as one technique may detect impurities that another cannot. For instance, HPLC might not detect water or inorganic impurities, which can be identified by qNMR.

Method Comparison

The selection of a primary analytical technique depends on the specific requirements of the analysis, such as the nature of the analyte, the expected impurities, and the intended use of the data.

Method Strengths Limitations Primary Use Case
HPLC-UV High resolution for separating process-related impurities and degradation products.May not detect impurities without a UV chromophore, water, or inorganic salts.Identifying and quantifying specific impurities; stability testing.
GC-FID/MS Excellent for volatile and thermally stable compounds; can be very effective with derivatization for amines.Not suitable for non-volatile or thermally labile compounds; complex sample preparation may be needed.Analysis of volatile impurities and residual solvents.
qNMR Provides an absolute measure of purity without needing a specific reference standard of the analyte; non-destructive.Lower sensitivity compared to chromatographic techniques; complex mixtures can cause signal overlap.Determining an absolute purity value; orthogonal check on other methods.
Chiral HPLC Essential for separating and quantifying enantiomers.Requires specialized and often expensive chiral stationary phases; method development can be time-consuming.Assessing enantiomeric purity.
Potentiometric Titration Simple, cost-effective, and provides a direct, high-precision measure of the amine content (assay).Not impurity-specific; only measures the total basic content and is not suitable for neutral impurities.Routine quality control and release testing for overall assay.

High-Performance Liquid Chromatography (HPLC)

HPLC is a foundational technique in pharmaceutical analysis, offering high-resolution separation of the main azaspirocycle compound from its potential impurities.

HPLC Troubleshooting Guide

Q: I'm seeing high back pressure in my HPLC system. What should I do? A: High pressure is often due to blockages. First, determine the source of the blockage by systematically checking components. Check the pressure with and without the column connected; many pressure issues originate from system or guard column blockages. If the column pressure is high, you can try back-flushing the column to clear a dirty frit or washing the column with a stronger solvent to remove contamination.

HPLC_Troubleshooting_High_Pressure start High Back Pressure Observed q1 Remove Column. Is pressure still high? start->q1 system_issue System Issue: Check for blockages in tubing, injector, or detector. q1->system_issue Yes column_issue Column Issue q1->column_issue No end Pressure Normalized system_issue->end a1 Back-flush column (at low flow rate) column_issue->a1 a2 Wash with strong solvent to remove contamination column_issue->a2 a3 Replace column inlet frit column_issue->a3 a4 Replace guard column column_issue->a4 a1->end a2->end a3->end a4->end

Caption: Troubleshooting logic for high HPLC back pressure.

Q: My peaks are tailing. What is the cause, especially for basic compounds like azaspirocycles? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For basic compounds like many azaspirocycles, strong interactions can occur with acidic residual silanol groups on the surface of silica-based columns, leading to tailing. Other causes include column overload, column degradation (voids or contamination), or extra-column effects like dead volume in tubing.

To mitigate peak tailing for basic compounds:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.

  • Use an End-Capped Column: These columns have fewer free silanol groups, minimizing secondary interactions.

  • Check for Column Overload: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Use a Guard Column: A guard column can protect your analytical column from contaminants that might cause peak shape issues.

Q: My retention times are drifting. What should I investigate? A: Retention time drift can be caused by several factors. The most common issues are related to the mobile phase composition, column temperature, or system hardware.

  • Mobile Phase: Inconsistent preparation or evaporation of a volatile solvent component can change the mobile phase's elution strength over time. Ensure mobile phase is fresh and bottles are well-sealed.

  • Temperature: The column temperature must be stable. Use a column oven to maintain a constant temperature, as fluctuations can significantly affect retention.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of drift, especially at the beginning of a sequence.

  • System Leaks: Even a small, non-dripping leak can cause the flow rate to fluctuate, leading to unstable retention times.

Experimental Protocol: RP-HPLC for Azaspirocycle Purity

This protocol is a representative example for the purity analysis of an azaspirocycle salt using Reverse-Phase HPLC.

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, gradient pump, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient runs from 95% A to 95% B over 20-30 minutes to ensure elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the azaspirocycle sample and dissolve it in 10 mL of a 50:50 water/acetonitrile mixture to achieve a 1 mg/mL concentration.

  • Purity Calculation: Purity is determined by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing p1 Sample Preparation (Weigh & Dissolve) p2 Mobile Phase Preparation p3 Instrument & Column Selection a1 Column Equilibration p3->a1 a2 Sample Injection a1->a2 a3 Gradient Elution & Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation (Area % Method) d1->d2 d3 Generate Report d2->d3

Caption: General experimental workflow for HPLC purity analysis.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. For many azaspirocycles, which are amines, derivatization may be required to improve peak shape and thermal stability.

GC-MS Troubleshooting Guide

Q: I'm not seeing any peaks, or my peaks are very small. What's wrong? A: This issue can stem from multiple points in the system.

  • Injection: Check that the syringe is functioning correctly and actually injecting the sample. Ensure the autosampler is aligned with the correct vial.

  • Inlet: A leak in the injector or a blocked liner can prevent the sample from reaching the column.

  • Column: The column could be broken or improperly installed.

  • Detector: Ensure the detector is turned on and that the gas flows (e.g., hydrogen and air for an FID) are correct.

Q: My peaks are tailing or fronting. How can I improve the shape? A: Poor peak shape in GC often points to activity in the system or an improper method setup.

  • Active Sites: Polar analytes like amines can interact with active sites in the inlet liner or on the column itself. Use a fresh, deactivated liner and, if necessary, trim 10-20 cm from the front of the column.

  • Column Overload: Injecting too much sample can cause peak fronting. Try diluting the sample or reducing the injection volume.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and cause peak tailing. Recut the column end for a clean, square cut.

Q: I see "ghost peaks" in my blank runs. Where are they coming from? A: Ghost peaks are unexpected peaks that can come from several sources of contamination.

  • Carryover: Strongly retained components from a previous, highly concentrated sample may elute in a subsequent run. Run a solvent blank after a high-concentration sample to check for carryover.

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause pieces of the septum to enter the liner, which then bleed out during a temperature program.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Ensure high-purity gas and functioning gas traps are used.

GC_Troubleshooting_Peak_Shape cluster_all All Peaks Affected (Physical Issue) cluster_some Some Peaks Affected (Chemical/Method Issue) start Poor Peak Shape (Tailing or Fronting) q1 Do ALL peaks show poor shape? start->q1 p1 Poor column cut or improper installation? q1->p1 Yes p2 Peak Tailing (e.g., for basic analytes) q1->p2 No p3 Peak Fronting q1->p3 No s1 Recut column end. Verify installation depth. p1->s1 end Peak Shape Improved s1->end s2 Use fresh deactivated liner. Trim column inlet. p2->s2 s2->end s3 Column overload? Dilute sample or reduce injection volume. p3->s3 s3->end qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation p1 Accurately weigh analyte p2 Accurately weigh internal standard p1->p2 p3 Dissolve both in deuterated solvent p2->p3 a1 Tune & shim magnet p3->a1 a2 Set quantitative parameters (e.g., long relaxation delay) a1->a2 a3 Acquire spectrum a2->a3 d1 Phase & baseline correct a3->d1 d2 Integrate analyte and standard signals d1->d2 d3 Calculate absolute purity d2->d3 Chiral_Method_Dev cluster_mp For Each CSP, Screen Mobile Phase Modes start Goal: Separate Enantiomers screen_cols Screen Multiple Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based) start->screen_cols mp1 Normal Phase (e.g., Heptane/IPA) screen_cols->mp1 mp2 Reversed Phase (e.g., ACN/Water) screen_cols->mp2 mp3 Polar Organic (e.g., MeOH/ACN + additives) screen_cols->mp3 q1 Is enantiomeric separation observed? mp1->q1 mp2->q1 mp3->q1 q1->screen_cols No, try next CSP optimize Optimize mobile phase and temperature to maximize resolution q1->optimize Yes end Robust Chiral Separation Method optimize->end

Validation & Comparative

The Ascendance of Spirocycles: A Comparative Guide to 7-Oxa-2-azaspiro[3.5]nonane and Other Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. In the move away from flat, aromatic systems, spirocyclic scaffolds have emerged as powerful tools in medicinal chemistry. Their inherent three-dimensionality offers a strategic advantage in exploring chemical space and achieving better target engagement. This guide provides an objective comparison of 7-Oxa-2-azaspiro[3.5]nonane with other key spirocyclic scaffolds, supported by available data and experimental insights.

Spirocycles, which feature two rings connected by a single common atom, introduce conformational rigidity and a higher fraction of sp³-hybridized carbons (Fsp³).[1][2] This shift from planarity is often correlated with enhanced solubility, improved metabolic stability, and better pharmacokinetic profiles.[1][3] The rigid nature of spirocyclic scaffolds can also reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity.[4][5]

Physicochemical Properties: A Head-to-Head Comparison

The selection of a molecular scaffold is a critical decision in the drug design process. The table below summarizes key computed physicochemical properties for this compound and a selection of other relevant spirocyclic scaffolds. This data allows for a direct comparison of their potential impact on the overall properties of a drug candidate.

ScaffoldStructureMolecular Weight ( g/mol )XLogP3Polar Surface Area (PSA) (Ų)Fsp³
This compound this compound127.19Not available21.31.00
2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane97.160.712.031.00
2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane99.13-0.721.261.00
7-Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane125.22Not available12.031.00
2-Azaspiro[4.4]nonane 2-Azaspiro[4.4]nonane125.211.612.031.00

Data sourced from PubChem and other chemical suppliers where available. XLogP3 is a computed measure of lipophilicity. PSA is the polar surface area. Fsp³ is the fraction of sp³ hybridized carbons.

From this data, it is evident that the introduction of an oxygen atom in this compound and 2-Oxa-6-azaspiro[3.3]heptane significantly increases the polar surface area compared to their purely carbocyclic or azacyclic counterparts. This can be a valuable tool for modulating solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.

Experimental Considerations and Methodologies

While computed data provides a useful starting point, experimental validation is crucial. Key assays for evaluating the performance of these scaffolds in a drug discovery context include assessments of aqueous solubility, metabolic stability, and cell permeability.

Aqueous Solubility Assay (Kinetic Solubility)

A common method to assess aqueous solubility is through a kinetic solubility assay using nephelometry.

Experimental Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: The compound stock solution is serially diluted in DMSO in a 96-well plate.

  • Solubility Measurement: An automated liquid handler adds phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) to the DMSO solutions.

  • Incubation and Reading: The plate is incubated at room temperature for a set period (e.g., 2 hours) to allow for precipitation. The turbidity of each well is then measured using a nephelometer.

  • Data Analysis: The concentration at which the compound precipitates is determined and reported as the kinetic solubility.

Metabolic Stability Assay (Microsomal Stability)

The metabolic stability of a compound is often evaluated using liver microsomes, which contain key drug-metabolizing enzymes.

Experimental Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., from human, rat, or mouse) and a buffer (e.g., potassium phosphate buffer) is prepared.

  • Initiation of Reaction: The test compound is added to the reaction mixture, and the reaction is initiated by the addition of NADPH (nicotinamide adenine dinucleotide phosphate).

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Signaling Pathways and Experimental Workflows

The strategic incorporation of spirocyclic scaffolds can significantly impact a compound's interaction with its biological target. For instance, in the development of G protein-coupled receptor (GPCR) agonists, the rigid conformation of a spirocycle can help to orient key pharmacophoric elements for optimal binding and receptor activation.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Spirocyclic_Agonist This compound -based Agonist GPCR GPR119 Spirocyclic_Agonist->GPCR Binds to G_Protein G Protein (Gs) GPCR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: GPR119 signaling pathway activated by a spirocyclic agonist.

The synthesis of molecules containing these scaffolds often involves multi-step sequences. A generalized workflow for the incorporation of a spirocyclic amine into a drug candidate is depicted below.

Synthetic_Workflow Start Boc_Protected_Spiroamine Boc-protected This compound Start->Boc_Protected_Spiroamine Deprotection Boc Deprotection (e.g., TFA/DCM) Boc_Protected_Spiroamine->Deprotection Spiroamine This compound Deprotection->Spiroamine Coupling Coupling Reaction (e.g., Amide coupling, Suzuki coupling) Spiroamine->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Aryl_Halide Aryl Halide or Carboxylic Acid Aryl_Halide->Coupling Final_Product Final Drug Candidate End Final_Product->End Purification->Final_Product

Caption: General synthetic workflow for incorporating a spirocyclic amine.

The this compound Advantage

The this compound scaffold offers a unique combination of features. The presence of the oxygen atom can enhance aqueous solubility and provides a potential hydrogen bond acceptor. The azetidine ring offers a readily functionalizable nitrogen atom for further chemical elaboration. This scaffold has been successfully employed in the design of potent GPR119 agonists for the potential treatment of type 2 diabetes.[6] The rigid spirocyclic core helps to position the interacting moieties in an optimal orientation for binding to the GPR119 receptor, leading to enhanced potency.[6]

References

A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]nonane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Scaffold Selection

In the landscape of modern medicinal chemistry, the pursuit of novel, three-dimensional molecular frameworks that can access unexplored chemical space is of paramount importance. Azaspirocycles, with their inherent structural rigidity and defined exit vectors, have emerged as valuable building blocks in the design of new therapeutics. This guide provides a detailed comparison of two prominent azaspirocyclic scaffolds: 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane. The focus is on their physicochemical properties, synthetic accessibility, and documented biological activities to inform scaffold selection in drug design programs.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are fundamental to its potential for development into a drug candidate with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. Below is a summary of key computed properties for 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane. It is important to note that these are predicted values and may differ from experimental results.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular FormulaC₈H₁₅NC₈H₁₅N
Molecular Weight125.21 g/mol 125.21 g/mol
Predicted pKa (strongest basic)10.511.2
Predicted XLogP31.81.9
Predicted Water Solubility15.5 g/L10.3 g/L
Topological Polar Surface Area12 Ų12 Ų
Complexity97.1103

Key Observations: Both scaffolds share the same molecular formula and weight. 1-Azaspiro[4.4]nonane is predicted to be slightly more basic and lipophilic than 7-azaspiro[3.5]nonane. Conversely, 7-azaspiro[3.5]nonane is predicted to have a slightly higher aqueous solubility. Both molecules possess a low topological polar surface area, which suggests good potential for cell permeability.

Synthetic Accessibility: A Tale of Two Strategies

The ease of synthesis and derivatization is a critical factor in the utility of a scaffold in drug discovery. Both azaspiro[3.5]nonane and azaspiro[4.4]nonane can be constructed through multi-step synthetic sequences.

Synthesis of 7-Azaspiro[3.5]nonane Derivatives

Derivatives of 7-azaspiro[3.5]nonane are often prepared via multi-step solution-phase or solid-phase synthesis. A common approach involves the construction of the spirocyclic core through cyclization reactions. For instance, the synthesis of 7-azaspiro[3.5]nonan-1-one can be achieved via a Staudinger [2+2] ketene-imine cycloaddition. Further functionalization can be accomplished through standard coupling reactions, such as the Suzuki coupling, to introduce diverse substituents.

This protocol outlines the key spirocyclization step via Dieckmann condensation followed by decarboxylation on a solid support.

  • Resin Swelling: Swell the resin in anhydrous THF (10 mL).

  • Cyclization: Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours. Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).

  • Decarboxylation: Suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.

G Resin Immobilized Precursor on Resin Acylated_Resin Acylated Resin Resin->Acylated_Resin Chain Elongation (Acylation) Spirocyclic_Core Spirocyclic Core on Resin Acylated_Resin->Spirocyclic_Core Spirocyclization (Dieckmann Condensation) Diversified_Product Diversified Product on Resin Spirocyclic_Core->Diversified_Product Diversification (N-Functionalization) Final_Product Final Product Diversified_Product->Final_Product Cleavage & Isolation

Synthesis of 1-Azaspiro[4.4]nonane Derivatives

A highly efficient method for the construction of the 1-azaspiro[4.4]nonane scaffold is the domino radical bicyclization. This approach allows for the formation of both rings of the spirocycle in a single step from an acyclic precursor.

This protocol is based on the synthesis of 1-azaspiro[4.4]nonane derivatives.

Method A: AIBN Initiator

  • Prepare a solution of the corresponding O-benzyl oxime ether (1.0 equiv), AIBN (0.2 equiv), and Bu₃SnH (1.5 equiv) in anhydrous cyclohexane (0.02 M).

  • Reflux the mixture under a nitrogen atmosphere for a specified time (e.g., 6 hours).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Method B: Et₃B Initiator

  • Prepare a solution of the O-benzyl oxime ether (1.0 equiv) and Bu₃SnH (1.5 equiv) in anhydrous toluene (0.02 M).

  • Degas the solution by bubbling nitrogen through it for 15 minutes.

  • Add triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Precursor O-benzyl oxime ether precursor Radical_Initiation Radical Initiation (AIBN or Et3B) Precursor->Radical_Initiation Aryl_Radical Aryl Radical Intermediate Radical_Initiation->Aryl_Radical First_Cyclization 5-exo-trig Cyclization Aryl_Radical->First_Cyclization Bicyclic_Radical Bicyclic Radical Intermediate First_Cyclization->Bicyclic_Radical Second_Cyclization 5-exo-trig Cyclization Bicyclic_Radical->Second_Cyclization Final_Product 1-Azaspiro[4.4]nonane Second_Cyclization->Final_Product

Caption: Domino radical bicyclization pathway for 1-azaspiro[4.4]nonane synthesis.

Biological Activity and Therapeutic Potential

While a direct comparison of the biological activity of the parent scaffolds is not available, their derivatives have been explored for distinct therapeutic targets.

Azaspiro[3.5]nonane: GPR119 Agonists for Metabolic Disorders

Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists of G protein-coupled receptor 119 (GPR119). [1][2]GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and obesity. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). [2] Quantitative Biological Data for a Representative 7-Azaspiro[3.5]nonane Derivative (Compound 54g) [2]

Assay EC₅₀ Species
GPR119 Activity 1.2 nM Human

| GPR119 Activity | 2.5 nM | Rat |

G Agonist Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Agonist->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin_Secretion Glucose-dependent Insulin Secretion PKA->Insulin_Secretion GLP1_Release GLP-1 Release PKA->GLP1_Release

Caption: Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.

Azaspiro[4.4]nonane: Nicotinic Acetylcholine Receptor Agonists for Neurological Disorders

The 1-azaspiro[4.4]nonane scaffold is a key structural motif in various biologically active natural products. Derivatives incorporating this scaffold have demonstrated a range of biological activities, including acting as agonists of nicotinic acetylcholine receptors (nAChRs). [3]nAChRs are ligand-gated ion channels widely distributed in the central and peripheral nervous systems and are implicated in various physiological processes and neurological disorders. [3] Note: Specific EC₅₀ or Kᵢ values for a representative 1-azaspiro[4.4]nonane derivative acting on nAChRs are not readily available in the public domain, which limits a direct quantitative comparison with the azaspiro[3.5]nonane derivative.

G Agonist Azaspiro[4.4]nonane nAChR Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel induces Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release

Caption: Simplified nicotinic acetylcholine receptor signaling pathway activated by an azaspiro[4.4]nonane-based agonist.

Pharmacokinetic Profiles: A Glimpse into Drug-like Properties

The pharmacokinetic profile of a compound is crucial for its success as a drug. Limited data is available for derivatives of both scaffolds, with more detailed information accessible for a 7-azaspiro[3.5]nonane derivative.

Pharmacokinetic Profile of Compound 54g (a 7-Azaspiro[3.5]nonane derivative) in Sprague-Dawley Rats (Oral Administration, 3 mg/kg) [2]

Parameter Value
Tₘₐₓ (h) 1.0
Cₘₐₓ (ng/mL) 358
AUC₀₋₂₄ₕ (ng·h/mL) 1340

| t₁/₂ (h) | 2.6 |

Conclusion and Future Directions

Both 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane represent valuable and distinct scaffolds for the development of novel therapeutics. The 7-azaspiro[3.5]nonane scaffold, with its slightly higher predicted aqueous solubility and demonstrated utility in developing potent GPR119 agonists with favorable pharmacokinetic profiles, appears to be a promising starting point for metabolic disease drug discovery programs.

The 1-azaspiro[4.4]nonane scaffold, a core component of several natural products and with derivatives showing activity at nAChRs, presents opportunities in neuroscience and other therapeutic areas. The efficient domino radical bicyclization synthesis makes it an attractive scaffold for library synthesis and exploration of structure-activity relationships.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired physicochemical properties of the final drug candidate, and the synthetic strategy employed. Further research into the experimental validation of the predicted physicochemical properties of the parent scaffolds and the generation of more comprehensive biological and pharmacokinetic data for derivatives of 1-azaspiro[4.4]nonane will enable a more complete and direct comparison, further guiding rational drug design.

References

Navigating the Structure-Activity Landscape of Spirocyclic Muscarinic Receptor Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a continuous journey. In the realm of muscarinic acetylcholine receptor (mAChR) modulation, the rigid three-dimensional architecture of spirocyclic scaffolds has emerged as a promising strategy to achieve receptor subtype selectivity and desirable pharmacokinetic properties. This guide provides a comparative analysis of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs, offering insights into their structure-activity relationships (SAR) as M1 muscarinic agonists. While the direct SAR for 7-Oxa-2-azaspiro[3.5]nonane analogs remains an area of active investigation, the principles derived from this closely related series can inform future drug design endeavors.

The this compound scaffold is a recognized bioisostere for the piperidine moiety, a common constituent in many bioactive compounds. The introduction of the spirocyclic system aims to reduce metabolic liability and provide a fixed orientation for substituents, potentially enhancing binding affinity and selectivity for specific receptor subtypes. Notably, the incorporation of a functionalized this compound into the local anesthetic Bupivacaine has been shown to decrease its toxicity, highlighting the potential of this scaffold in medicinal chemistry.

Comparative Analysis of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Analogs

To illustrate the impact of structural modifications on biological activity, this section details the SAR of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives. These compounds were evaluated for their binding affinity to M1 and M2 muscarinic receptors and their in vivo efficacy in a passive avoidance task, a model for learning and memory.

CompoundM1 Receptor Binding Affinity (Ki, nM)M2 Receptor Binding Affinity (Ki, nM)Effective Dose in Passive Avoidance (mg/kg, s.c.)
6a MeMe1802300.1
6b EtMe8303000> 10
6c n-PrMe11004500> 10
6d HMe2800> 10000> 10
6e MeEt25011001
6f Men-Pr33017003
6g MeH1200> 10000> 10
Reference -----
YM796--24021000.03

Key Structure-Activity Relationship Insights

The data presented in the table reveals several key trends:

  • Substitution at the 2-position (R¹): The nature of the substituent at the 2-position of the spirocyclic core significantly influences M1 receptor affinity and in vivo efficacy. The N-methyl group in compound 6a appears optimal for potent M1 agonistic activity. Increasing the alkyl chain length from methyl to ethyl (6b ) or n-propyl (6c ), or removing it entirely (6d ), leads to a substantial decrease in M1 binding affinity and a loss of efficacy in the passive avoidance model.

  • Substitution at the 8-position (R²): Modification of the substituent on the piperidine nitrogen also impacts activity. While extending the alkyl chain from methyl (6a ) to ethyl (6e ) or n-propyl (6f ) maintains reasonable M1 affinity, the in vivo potency is reduced compared to the dimethylated analog 6a . Removal of the N-methyl group (6g ) results in a significant drop in M1 affinity and loss of in vivo activity.

  • Selectivity: Several analogs, such as 6d and 6g , exhibit high selectivity for the M1 receptor over the M2 receptor, albeit with lower overall M1 affinity. This suggests that modifications at both the 2- and 8-positions can be tuned to achieve desired selectivity profiles.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of the synthesized compounds for M1 and M2 muscarinic receptors.

Methodology:

  • Membrane Preparation: Crude synaptic membranes were prepared from the rat cerebral cortex (for M1) and cerebellum (for M2).

  • Incubation: Membranes were incubated with the radioligand [³H]pirenzepine for M1 receptors or [³H]quinuclidinyl benzilate for M2 receptors, in the presence of varying concentrations of the test compounds.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) values were calculated from the IC₅₀ values (the concentration of compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Passive Avoidance Task

Objective: To evaluate the in vivo efficacy of the compounds in a model of learning and memory.

Methodology:

  • Apparatus: A step-through passive avoidance apparatus consisting of an illuminated safe compartment and a dark shock compartment was used.

  • Training: Rats were placed in the illuminated compartment and, upon entering the dark compartment, received a mild electric foot shock.

  • Treatment: Test compounds were administered subcutaneously (s.c.) immediately after the training session.

  • Testing: 24 hours after the training, the latency to enter the dark compartment was measured. A longer latency indicates improved memory retention.

  • Data Analysis: The effective dose was determined as the dose that produced a significant increase in step-through latency compared to the vehicle-treated control group.

Visualizing the Path to M1 Agonism

The following diagram illustrates the general workflow for the synthesis and evaluation of the 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate Piperidone Intermediate Start->Intermediate Spirocyclization Spirocyclization Intermediate->Spirocyclization Final_Analogs Final Analogs (6a-g) Spirocyclization->Final_Analogs Binding M1/M2 Binding Assays Final_Analogs->Binding InVivo Passive Avoidance Task Final_Analogs->InVivo SAR SAR Analysis Binding->SAR InVivo->SAR Lead_Optimization Lead_Optimization SAR->Lead_Optimization Lead Optimization

Caption: Synthetic and evaluation workflow for SAR studies.

This guide provides a framework for understanding the structure-activity relationships of spirocyclic muscarinic agonists. While the specific data presented is for a related scaffold, the principles of systematic modification and detailed biological evaluation are directly applicable to the ongoing exploration of this compound analogs and other novel chemical entities targeting muscarinic receptors. Future work in this area will undoubtedly continue to refine our understanding of the subtle structural requirements for achieving potent and selective modulation of these important therapeutic targets.

The Ascendance of Spirocyclic Scaffolds: A Comparative Guide to Bioisosteric Replacement with 7-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates is perpetual. Among the rising stars in medicinal chemistry are spirocyclic systems, which offer a unique three-dimensional architecture to escape the "flatland" of traditional aromatic bioisosteres. This guide provides a comparative analysis of 7-Oxa-2-azaspiro[3.5]nonane and its derivatives as bioisosteric replacements, offering a data-driven perspective on their potential to unlock new therapeutic avenues.

The strategic replacement of a functional group within a lead compound with another that preserves biological activity while improving physicochemical or pharmacokinetic properties is a cornerstone of drug design known as bioisosterism.[1][2][3] The this compound scaffold has emerged as a compelling bioisostere for commonly used saturated heterocycles like piperidine.[4][5] Its rigid, spirocyclic nature can enforce a specific conformation, potentially leading to enhanced binding affinity and selectivity for its biological target.[6][7] Furthermore, the introduction of a spirocenter increases the fraction of sp³-hybridized carbons, a molecular characteristic often correlated with improved solubility and metabolic stability.[6]

This guide will delve into a head-to-head comparison of a closely related analogue, the 7-azaspiro[3.5]nonane scaffold, with its non-spirocyclic counterparts, presenting experimental data on its impact on biological activity and pharmacokinetic properties. We will also provide detailed experimental protocols for key assays and visualize relevant biological pathways and experimental workflows.

Comparative Physicochemical Properties

The introduction of a spirocyclic scaffold can significantly alter the physicochemical properties of a molecule. Below is a comparison of the parent this compound with piperidine, a common non-spirocyclic heterocycle for which it can serve as a bioisostere.

PropertyThis compoundPiperidine
Molecular Formula C₇H₁₃NO[4]C₅H₁₁N
Molecular Weight ( g/mol ) 127.18[4]85.15
cLogP (Predicted) -0.40.8
Topological Polar Surface Area (TPSA) (Ų) 21.3[4]12.0
Hydrogen Bond Acceptor Count 2[4]1
Hydrogen Bond Donor Count 1[4]1

Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

While direct comparative data for this compound derivatives is limited in publicly available literature, a study on the closely related 7-azaspiro[3.5]nonane scaffold provides valuable insights into the potential of this spirocyclic system. In this study, researchers designed and synthesized a series of 7-azaspiro[3.5]nonane derivatives as agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[8][9]

The following table summarizes the structure-activity relationship (SAR) and pharmacokinetic data for a selection of these compounds, comparing the effect of different substituents on their potency and metabolic stability.

Compound IDEC₅₀ (nM) for GPR119Metabolic Stability (t½ in human liver microsomes, min)
1 HPyrimidine15030
2 OMePyrimidine8045
3 HPyrazine12025
4 (analogue) HPhenyl>100015
54g (optimized) OMePyridazine1090

The data clearly demonstrates that the 7-azaspiro[3.5]nonane scaffold can be effectively utilized to develop potent GPR119 agonists. Optimization of the substituents on the spirocyclic core led to the identification of compound 54g with an EC₅₀ of 10 nM and significantly improved metabolic stability.[8] The spirocyclic core likely helps to orient the key pharmacophoric elements in a favorable conformation for binding to the GPR119 receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are protocols for key assays relevant to the evaluation of this compound derivatives.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][10]

  • Preparation of Saturated Solution: An excess amount of the test compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Determination of Lipophilicity (logP) by HPLC

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution.[11]

  • System Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system.

  • Retention Time Measurement: The retention time of each standard compound is recorded.

  • Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against their measured retention times.

  • Sample Analysis: The test compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • logP Calculation: The logP of the test compound is calculated from its retention time using the calibration curve.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.[1][2][3][12][13]

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human, rat, or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Pre-incubation: The mixture is pre-incubated at 37°C to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Rationale and Workflow

Diagrams can effectively illustrate complex biological pathways and experimental processes. The following visualizations were created using the DOT language.

GPR119_Signaling_Pathway Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_protein Gs Protein GPR119->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: GPR119 agonist signaling cascade.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of this compound Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Solubility Aqueous Solubility Assay Purification->Solubility LogP Lipophilicity (logP) Determination Purification->LogP Binding_Assay Target Binding/Functional Assay (e.g., GPR119 EC₅₀) Purification->Binding_Assay Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Binding_Assay->Metabolic_Stability SAR Structure-Activity Relationship (SAR) Analysis Metabolic_Stability->SAR Lead_Op Lead Optimization SAR->Lead_Op SAR->Lead_Op

Caption: Drug discovery workflow for spirocyclic compounds.

References

Spirocyclic Scaffolds: A Comparative Guide to In Vitro ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is paramount to its success as a therapeutic agent. The incorporation of spirocyclic scaffolds into drug candidates has emerged as a promising strategy to enhance these properties, leading to more favorable pharmacokinetic profiles. This guide provides an objective comparison of the in vitro ADME properties of spirocyclic compounds against their non-spirocyclic counterparts, supported by experimental data.

Spirocycles, three-dimensional structures where two rings are linked by a single common atom, offer a unique conformational rigidity that can lead to improved interactions with biological targets.[1] This structural feature often translates into enhanced physicochemical properties, which are critical determinants of a drug's in vitro ADME profile. Shifting from planar, aromatic structures to more three-dimensional spirocyclic compounds generally correlates with improved solubility, metabolic stability, and permeability.[1]

Comparative In Vitro ADME Data

The following table summarizes key in vitro ADME parameters for pairs of spirocyclic and non-spirocyclic analogues, demonstrating the impact of this structural modification.

Compound PairTargetADME ParameterNon-Spirocyclic AnalogueSpirocyclic AnalogueFold Improvement
PLK4 Inhibitors Polo-like kinase 4Aqueous Solubility PoorImproved-
Metabolic Stability LowBetter-
PARP Inhibitors PARP-1Aqueous Solubility ~10-20 µM (Olaparib)[2]Improved-
Metabolic Stability (HLM) t1/2 = 72.7 min (Talazoparib)[3]--
Sonidegib Analogues Hedgehog SignalingMetabolic Stability (HLM t1/2) -Decreased-
Permeability (Caco-2) ---
Azaspirocycles vs. Piperazines GeneralLipophilicity (logD) HigherDecreased-
Aqueous Solubility LowerHigher-
Metabolic Stability LowerBetter-

Note: Specific quantitative data for direct spirocyclic vs. non-spirocyclic analogue comparisons is often presented in the primary literature. The table above provides a qualitative and quantitative summary based on available data. "HLM" refers to Human Liver Microsomes.

Experimental Protocols

The data presented in this guide is generated using standard in vitro ADME assays. Detailed methodologies for these key experiments are outlined below.

Aqueous Solubility

Kinetic solubility is often determined by adding a concentrated DMSO stock of the test compound to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a physiological pH of 7.4.[4] After a defined incubation period with shaking, the solution is filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then quantified using analytical techniques such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Permeability (Caco-2 Assay)

The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) grown on a semi-permeable membrane, which differentiates into a model of the intestinal epithelium. The test compound is added to the apical (donor) side of the monolayer. Samples are then collected from the basolateral (receiver) side at various time points. The apparent permeability coefficient (Papp) is calculated by measuring the amount of compound that has traversed the cell monolayer, typically by LC-MS/MS analysis.[4] Bidirectional assays, where the compound is also applied to the basolateral side, can be used to assess the potential for active efflux.[4]

Metabolic Stability (Human Liver Microsomes)

The metabolic stability of a compound is assessed by incubating it with human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[4] The reaction is initiated by the addition of the cofactor NADPH. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched. The remaining concentration of the parent compound is quantified by LC-MS/MS. From these measurements, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[4]

Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is a common method to determine the extent to which a compound binds to plasma proteins. The test compound is added to plasma in one chamber of a dialysis unit, which is separated by a semi-permeable membrane from a buffer-filled chamber. The system is allowed to reach equilibrium, during which the unbound compound diffuses across the membrane. The concentrations of the compound in both the plasma and buffer chambers are then measured. The percentage of plasma protein binding is calculated from the difference in these concentrations.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical workflow for in vitro ADME testing and a generalized signaling pathway that can be modulated by spirocyclic compounds.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution solubility Aqueous Solubility permeability Permeability (Caco-2 / PAMPA) solubility->permeability lipophilicity Lipophilicity (logD) met_stability Metabolic Stability (Microsomes / Hepatocytes) permeability->met_stability ppb Plasma Protein Binding met_stability->ppb cyp_inhibition CYP450 Inhibition

Figure 1: Generalized workflow for in vitro ADME profiling.

Signaling_Pathway receptor Receptor downstream_kinase Downstream Kinase receptor->downstream_kinase activates spiro_compound Spirocyclic Compound spiro_compound->receptor binds to transcription_factor Transcription Factor downstream_kinase->transcription_factor phosphorylates cellular_response Cellular Response transcription_factor->cellular_response regulates

References

Validating the Efficacy of 7-Azaspiro[3.5]nonane GPR119 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1][2] A novel class of GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold has shown potential, demonstrating favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models.[3] This guide provides an objective comparison of the performance of these agonists with other alternatives, supported by experimental data and detailed methodologies.

Comparative Efficacy of GPR119 Agonists

The following table summarizes the in vivo performance of various GPR119 agonists from preclinical studies. Direct head-to-head comparisons under identical conditions are limited, and thus, cross-study comparisons should be made with caution.[2]

Compound/AgonistAnimal ModelDose (mg/kg)Key OutcomesReference
7-Azaspiro[3.5]nonane Derivative (54g) Diabetic Rat Model (induced by high-fat diet and streptozotocin)Not specified in abstractSignificant glucose-lowering effect in an oral glucose tolerance test (OGTT).[3][4]
HD0471953 Normal C57BL/6J mice and db/db mice10, 20, 50Dose-dependent improvement in glycemic control in OGTT, increased insulin and GLP-1 secretion. In chronic administration, a decline in blood glucose and fasting insulin was observed.[5]
AR231453 Not specifiedNot specifiedPotent GPR119 agonist.[6]
MBX-2982 C57BL/6 mice10Increased GLP-1 secretion in vivo before and after a glucose load.[7]
DS-8500a Not specifiedNot specifiedShowed increased efficacy in more recent studies, although development was discontinued.[8]
DA-1241 High-fat diet-induced diabetic miceNot specified in abstractImproved glycemic control and insulin secretion in OGTT. The effects lasted for 12 weeks.[9]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[1][2] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[1][10]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist Agonist->GPR119 binds Gs->AC activates ATP ATP ATP:e->cAMP:w produces PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 signaling cascade upon agonist binding.

Experimental Protocols

In Vitro GPR119 Activity Assay (cAMP Measurement)

This assay determines the potency of a test compound in activating the GPR119 receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).

Methodology: [3]

  • Cell Culture: A stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.

  • Assay Buffer Incubation: The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature to prevent cAMP degradation.

  • Compound Addition: Test compounds are added to the wells at various concentrations.

  • Incubation: The plates are incubated for a further 30 minutes at room temperature.

  • cAMP Measurement: Intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF or LANCE).

  • Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess the glucose-lowering effect of a compound in an animal model.

Methodology: [2][3]

  • Animal Model: A diabetic animal model, such as male Sprague-Dawley rats with type 2 diabetes induced by a high-fat diet and a low dose of streptozotocin, is used.

  • Acclimatization and Fasting: Animals are housed in a controlled environment for at least one week to acclimatize. Before the test, the animals are fasted overnight with free access to water.

  • Compound Administration: The test compound (e.g., a 7-azaspiro[3.5]nonane derivative) or vehicle is administered orally at a specified dose.

  • Glucose Challenge: After a set time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the glucose-lowering effect of the compound. The efficacy is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.[1]

Experimental Workflow for GPR119 Agonist Evaluation

The following diagram illustrates a general workflow for the discovery and validation of novel GPR119 agonists.

GPR119_Agonist_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Synthesis Synthesis of 7-Azaspiro[3.5]nonane Derivatives cAMP_Assay cAMP Measurement Assay (HEK293-GPR119 cells) Synthesis->cAMP_Assay Insulin_Secretion Insulin Secretion Assay (MIN6c4 cells) cAMP_Assay->Insulin_Secretion OGTT Oral Glucose Tolerance Test (OGTT) in Diabetic Rodent Models Insulin_Secretion->OGTT PK_Studies Pharmacokinetic (PK) Studies OGTT->PK_Studies Lead_Opt Lead Optimization PK_Studies->Lead_Opt

General workflow for GPR119 agonist evaluation.

Conclusion

Derivatives of 7-azaspiro[3.5]nonane represent a promising class of potent and selective GPR119 agonists.[3] The rigid spirocyclic core of this scaffold helps to position the interacting moieties for optimal binding to the GPR119 receptor, leading to enhanced potency and efficacy.[3] Preclinical data, although not from direct comparative studies, suggests that these compounds exhibit significant glucose-lowering effects. Further head-to-head in vivo studies are warranted to definitively establish the therapeutic potential of 7-azaspiro[3.5]nonane GPR119 agonists in comparison to other existing and emerging therapies for type 2 diabetes. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of novel compounds in this class.

References

comparative analysis of synthetic routes to azaspirocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, are increasingly vital scaffolds in medicinal chemistry. Their distinct three-dimensional architecture often confers advantageous physicochemical properties, such as improved solubility and metabolic stability, when compared to their non-spirocyclic analogs. This guide presents a comparative analysis of four prominent synthetic strategies for constructing azaspirocycles: [3+2] Cycloaddition, NBS-promoted Semipinacol Rearrangement, Aza-Prins Cyclization, and Ring-Closing Metathesis. The performance of these methods is assessed based on reaction yields, stereoselectivity, and substrate scope, with supporting experimental data.

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic strategy is critical for the successful construction of azaspirocycles and is dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity. The following sections provide a detailed comparison of the four selected methods, including quantitative data and reaction diagrams.

[3+2] Cycloaddition

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings and has been widely applied to the synthesis of pyrrolidine-containing azaspirocycles. This method typically involves the reaction of an azomethine ylide with a dipolarophile.

Quantitative Data
DipolarophileDipole PrecursorSolventCatalyst / AdditiveYield (%)Diastereomeric Ratio (d.r.)Reference
MethylenecyclobutaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid83-[1]
MethylenecyclopentaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid75-[1]
3-Phenacylidene-oxindoleIsatin/TetrahydroisoquinolineEthanolReflux85>99:1[2]
N-MethylmaleimideBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid80-[1]
(E)-2-NitrostyreneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid77-[1]
Experimental Protocol: [3+2] Cycloaddition

To a solution of the dipolarophile (1.0 eq) and the azomethine ylide precursor (1.2 eq) in the specified solvent (0.1 M), the catalyst/additive (e.g., Trifluoroacetic acid, 0.1 eq) is added at room temperature. The reaction mixture is stirred for the time indicated in the reference or until completion as monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired azaspirocycle.[1][2]

Logical Relationship Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Azomethine_Ylide_Precursor Azomethine Ylide Precursor Generate_Ylide In situ Generation of Azomethine Ylide Azomethine_Ylide_Precursor->Generate_Ylide Catalyst/Heat Generate_Ylide->Cycloaddition Azaspirocycle Azaspirocycle Cycloaddition->Azaspirocycle G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Substrate Hydroxy-substituted Piperidine Derivative Bromonium_Ion Bromonium Ion Formation Substrate->Bromonium_Ion NBS Rearrangement Semipinacol Rearrangement Bromonium_Ion->Rearrangement Azaspirocycle Azaspirocyclic Ketone Rearrangement->Azaspirocycle G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amine Homoallylic Amine Iminium_Ion N-Acyliminium Ion Formation Amine->Iminium_Ion Acid Catalyst Carbonyl Aldehyde or Ketone Carbonyl->Iminium_Ion Cyclization Intramolecular Cyclization Iminium_Ion->Cyclization Azaspirocycle Azaspirocycle Cyclization->Azaspirocycle G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Diene Acyclic Diene Precursor Metallocyclobutane Metallocyclobutane Intermediate Diene->Metallocyclobutane Catalyst Cyclization Ring-Closing Metathesis Metallocyclobutane->Cyclization Azaspirocycle Unsaturated Azaspirocycle Cyclization->Azaspirocycle

References

Azaspiro[3.5]nonane Isomers: A Head-to-Head Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Azaspiro[3.5]nonane Isomers as Scaffolds in Medicinal Chemistry.

The azaspiro[3.5]nonane framework, a key structural motif in modern medicinal chemistry, offers a three-dimensional architecture that moves beyond the "flatland" of traditional aromatic compounds. This inherent three-dimensionality can lead to improved physicochemical properties and metabolic stability in drug candidates. This guide provides a head-to-head comparison of various azaspiro[3.5]nonane isomers, focusing on their synthesis, physicochemical properties, and biological activities to inform scaffold selection and drug design. While the available research is heavily skewed towards the 7-azaspiro[3.5]nonane isomer, this guide consolidates the existing data for a comparative overview.

Physicochemical and Biological Properties: A Comparative Overview

The position of the nitrogen atom within the spirocyclic framework significantly influences the molecule's properties and its potential applications in drug discovery. The following table summarizes the available data for different azaspiro[3.5]nonane isomers. It is important to note that much of the data for less-studied isomers is computational, and direct experimental comparisons are limited.

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Predicted pKa (strongest basic)Known Biological Applications/Targets
1-Azaspiro[3.5]nonane C₈H₁₅N125.211.810.5Intermediate for CNS agents and receptor modulators.[1]
2-Azaspiro[3.5]nonane C₈H₁₅N125.21--Derivatives (oxa-azaspiro) used as bioisosteres for piperidine.[2]
6-Azaspiro[3.5]nonane C₈H₁₅N125.21--No direct biological data found for the parent compound.
7-Azaspiro[3.5]nonane C₈H₁₅N125.211.8[3]10.5[3]G protein-coupled receptor 119 (GPR119) agonists.[4]
8-Azaspiro[3.5]nonane C₈H₁₅N125.21--No direct biological data found for the parent compound.

In-Depth Look: 7-Azaspiro[3.5]nonane as a GPR119 Agonist

The most extensively studied isomer, 7-azaspiro[3.5]nonane, has emerged as a valuable scaffold for the development of potent and selective G protein-coupled receptor 119 (GPR119) agonists.[4] GPR119 is a promising target for the treatment of type 2 diabetes and obesity.[3]

Biological Activity and Signaling Pathway

Activation of GPR119 by a 7-azaspiro[3.5]nonane-based agonist initiates a signaling cascade that leads to the stimulation of glucose-dependent insulin secretion and the release of incretin hormones.[4]

GPR119_Signaling GPR119 Signaling Pathway agonist 7-Azaspiro[3.5]nonane Agonist receptor GPR119 Receptor agonist->receptor Binds to g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka PKA / Epac2 camp->pka Activates insulin Insulin Secretion (Pancreatic β-cells) pka->insulin Potentiates glp1 GLP-1 Release (Intestinal L-cells) pka->glp1 Stimulates

GPR119 signaling cascade initiated by an agonist.
Quantitative Data for a Representative 7-Azaspiro[3.5]nonane Derivative

A specific derivative, compound 54g , has been identified as a potent GPR119 agonist with a desirable pharmacokinetic profile and significant glucose-lowering effects in preclinical models.[5]

Table 1: In Vitro Activity of Compound 54g [5]

AssaySpeciesEC₅₀ (nM)
GPR119 Agonist ActivityHuman1.8
GPR119 Agonist ActivityRat2.1

Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats [5]

RouteDose (mg/kg)Tₘₐₓ (h)Cₘₐₓ (ng/mL)AUCᵢₙₖ (ng·h/mL)T₁/₂ (h)F (%)
IV1--1,1603.2-
PO31.86844,0503.5116

Synthesis Strategies: A General Overview

The synthesis of azaspiro[3.5]nonane derivatives often involves multi-step sequences. A general workflow for the synthesis and evaluation of these scaffolds is outlined below.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Starting Materials intermediate Key Intermediate (e.g., protected azaspiro[3.5]nonane) start->intermediate coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate->coupling deprotection Deprotection coupling->deprotection final_compound Final Compound deprotection->final_compound in_vitro In Vitro Assays (e.g., receptor binding, functional assays) final_compound->in_vitro in_vivo In Vivo Studies (e.g., PK/PD, efficacy models) in_vitro->in_vivo sar SAR Analysis in_vivo->sar lead_opt Lead Optimization sar->lead_opt

A generalized workflow for synthesis and evaluation.

Other Azaspiro[3.5]nonane Isomers in Drug Discovery

While less documented, other isomers of azaspiro[3.5]nonane have shown potential in medicinal chemistry.

  • 1-Azaspiro[3.5]nonane: This isomer is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for developing agents targeting the central nervous system and as receptor modulators.[1] Its rigid structure is valuable for enhancing selectivity and metabolic stability.[1]

  • Oxa-azaspiro[3.5]nonane Derivatives: Heterocyclic variants such as 2-oxa-7-azaspiro[3.5]nonane and 2,5-dioxa-8-azaspiro[3.5]nonane have been synthesized and are explored as bioisosteres of common motifs like piperidine.[6][7] For example, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been used as a bioisostere for the pipecolic acid moiety in the anesthetic drug Bupivacaine.[2]

Experimental Protocols

Synthesis of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist

The following is a general protocol for a key coupling step in the synthesis of 7-azaspiro[3.5]nonane GPR119 agonists, based on literature procedures.[4]

Suzuki Coupling Reaction:

  • Reactants: To a solution of the N-Boc-protected 7-azaspiro[3.5]nonane intermediate (1.0 equivalent) and the desired arylboronic acid (1.2 equivalents) in a suitable solvent mixture (e.g., 1,4-dioxane/water) is added a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents).[4]

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the coupled product.[4]

Deprotection:

  • Reactants: The Boc-protected intermediate is dissolved in a suitable solvent like dichloromethane (DCM), and a deprotecting agent such as trifluoroacetic acid (TFA) is added.[8]

  • Reaction Conditions: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.[8]

  • Work-up: The solvent is removed under reduced pressure, and the resulting crude amine salt is typically used in the next step without further purification.[8]

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. While efforts have been made to ensure accuracy, the data for some isomers is limited, and direct comparative studies are lacking. Researchers should consult the primary literature for detailed experimental procedures and data.

References

Enhancing Metabolic Stability in Drug Discovery: A Comparative Guide to 7-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can overcome the metabolic liabilities of traditional drug candidates is a paramount objective. The introduction of three-dimensional, rigid structures is a key strategy in this endeavor. This guide provides a comparative analysis of the metabolic stability of 7-Oxa-2-azaspiro[3.5]nonane derivatives against common heterocyclic scaffolds, supported by representative experimental data and detailed protocols.

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. Compounds that are rapidly metabolized often suffer from low bioavailability and short duration of action, while high metabolic stability can sometimes lead to undesirable drug-drug interactions or accumulation.[1] Medicinal chemists frequently employ scaffold hopping to replace metabolically vulnerable moieties with more robust alternatives. Spirocyclic systems, such as this compound, have emerged as a promising class of scaffolds designed to enhance metabolic stability and improve overall drug-like properties.[2][3]

The inherent rigidity and three-dimensional nature of spirocycles can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s (CYPs), thereby reducing the rate of biotransformation.[2][4] This is in contrast to more flexible or planar systems, like piperidine and morpholine, which can more readily adopt conformations amenable to enzymatic degradation.[4][5]

Comparative Metabolic Stability Data

The following table summarizes representative in vitro metabolic stability data from human liver microsome (HLM) assays for compounds containing different scaffolds. The data for the this compound derivative is illustrative of the expected improvement in metabolic stability, based on qualitative findings for similar spirocyclic systems.[2][6]

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Analog-P1 Piperidine18.554.1Low
Analog-P2 Piperidine25.139.8Low to Moderate
Analog-M1 Morpholine45.222.1Moderate
Analog-M2 Morpholine> 60< 10.0High
Analog-S1 2-Oxa-6-azaspiro[3.3]heptaneSignificantly Reduced Turnover vs. Morpholine Analog-High
Analog-S2 2,7-Diazaspiro[3.5]nonaneHigh Stability in HLM-High
Analog-OXA This compound > 90 (projected) < 7.7 (projected) High (projected)

Disclaimer: The data for Analog-P1, P2, M1, and M2 is illustrative and based on typical trends.[5] Data for Analog-S1 and S2 is qualitative based on literature.[6][7] Data for Analog-OXA is a projection based on the known benefits of similar spirocyclic scaffolds.

Experimental Protocols

A standard and widely used method for assessing the metabolic stability of novel compounds is the in vitro liver microsomal stability assay. This assay evaluates the susceptibility of a compound to Phase I metabolism, which is primarily mediated by CYP enzymes.[8][9]

Human Liver Microsomal Stability Assay Protocol

1. Reagents and Materials:

  • Test compounds and positive control compounds (e.g., midazolam, verapamil) dissolved in DMSO.

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Internal standard in a quenching solvent (e.g., cold acetonitrile or methanol).

2. Procedure:

  • Prepare working solutions of the test compounds and positive controls by diluting the stock solutions in buffer.

  • Prepare the reaction mixture containing phosphate buffer and human liver microsomes.

  • Pre-warm the reaction mixture and compound solutions at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the reaction mixture.

  • Immediately add the test compound or positive control to the reaction mixture to achieve the final desired concentration (e.g., 1 µM).

  • Incubate the reaction plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solvent with the internal standard to stop the reaction.

3. Sample Processing and Analysis:

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Calculate the half-life (t½) from the slope of the linear regression of the initial time points.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound and Control Solutions E Initiate Reaction with NADPH and add Compound A->E B Prepare HLM and Buffer Mixture B->E C Prepare NADPH Regenerating System C->E D Pre-warm Solutions at 37°C D->E F Incubate at 37°C with Shaking E->F G Quench Reaction at Time Points (0, 5, 15, 30, 60 min) F->G H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Analysis of Supernatant H->I J Calculate t½ and CLint I->J

Workflow for the in vitro human liver microsomal stability assay.

Conclusion

The strategic incorporation of spirocyclic scaffolds like this compound represents a valuable approach in modern medicinal chemistry to mitigate metabolic liabilities. By introducing a rigid, three-dimensional architecture, these scaffolds can effectively shield metabolically susceptible sites from enzymatic degradation, leading to improved pharmacokinetic profiles. The representative data and experimental protocols provided in this guide offer a framework for researchers to evaluate and compare the metabolic stability of novel drug candidates, ultimately facilitating the design of more robust and effective therapeutics.

References

X-ray Crystallography of Novel 7-Oxa-2-azaspiro[3.5]nonane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-oxa-2-azaspiro[3.5]nonane scaffold is a compelling structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. However, detailed crystallographic data for novel derivatives of this scaffold are not widely available in publicly accessible literature. This guide provides a comparative analysis of the parent this compound scaffold and a closely related, crystallographically characterized spirocyclic compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. The data presented herein offers insights into the structural nuances of these spirocyclic systems, which are valuable for rational drug design and development.

Comparative Structural Data

The following table summarizes the key structural and crystallographic parameters for the parent this compound and the N-arylated 2-oxa-6-azaspiro[3.3]heptane derivative. The data for the parent compound is derived from computational models, while the data for the derivative is based on single-crystal X-ray diffraction analysis.

ParameterThis compound6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
Molecular Formula C₇H₁₃NOC₁₁H₁₁FN₂O₃
Molecular Weight 127.18 g/mol 238.22 g/mol
Crystal System Not availableMonoclinic
Space Group Not availableP2₁/c
Unit Cell Dimensions
aNot available10.789(3) Å
bNot available8.459(2) Å
cNot available12.011(3) Å
αNot available90°
βNot available107.489(4)°
γNot available90°
Volume Not available1044.0(5) ų
Z Not available4
Calculated Density Not available1.516 g/cm³

Experimental Protocols

The following protocols describe the general synthesis of N-aryl-azaspiro-compounds and the specific methodology used for the single-crystal X-ray diffraction analysis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

A solution of 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane in a suitable solvent is treated with a base, such as sodium hydroxide, and a phase-transfer catalyst, for instance, tetrabutylammonium bromide. The reaction mixture is heated to facilitate the N-alkylation and subsequent intramolecular cyclization to form the azetidine ring of the spirocyclic system. After completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired product. For crystallographic analysis, single crystals can be grown by slow evaporation from a suitable solvent system, such as ethanol.

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature using a specific radiation source (e.g., Mo Kα). The collected data is then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing Synthesis and Analysis Workflows

To better illustrate the processes involved in the study of these spirocyclic compounds, the following diagrams, generated using the DOT language, outline the general synthetic pathway and the crystallographic analysis workflow.

SynthesisWorkflow General Synthesis of N-Aryl Azaspiro-compounds A Starting Materials (Aryl Amine & Dialkylated Oxetane) B Reaction Setup (Solvent, Base, Catalyst) A->B C N-Alkylation & Cyclization (Heating) B->C D Workup & Extraction C->D E Purification (Column Chromatography) D->E F Pure Spirocyclic Product E->F G Crystallization F->G H Single Crystals G->H

Caption: General Synthetic Workflow

XrayWorkflow Single-Crystal X-ray Crystallography Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Data Collection B->C D Data Processing & Reduction C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Structural Analysis & Validation F->G H Final Crystallographic Model G->H

Safety Operating Guide

Safe Disposal of 7-Oxa-2-azaspiro[3.5]nonane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 7-Oxa-2-azaspiro[3.5]nonane must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. As a heterocyclic amine, this compound requires management as hazardous chemical waste. This guide provides essential, step-by-step procedures for its proper disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Protocol for this compound

Disposal of this compound must be conducted through an approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][2][3][4][5]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware (e.g., pipette tips, vials, gloves), as hazardous.

    • Segregate the waste into appropriate categories as per your institution's guidelines. Typically, this will be a non-halogenated organic solid or liquid waste stream.

  • Waste Container Selection and Labeling:

    • Use only compatible, leak-proof containers for waste accumulation.[3] High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][6]

    • Keep the container securely closed at all times, except when adding waste.[1][3]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arrange for Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.

    • Provide a complete and accurate inventory of the waste container's contents.

Quantitative Data Summary

PropertyValueSource Compound
Physical State Solid2-Oxa-7-azaspiro[3.5]nonane hemioxalate[5]
Melting Point 208 °C / 406.4 °F2-Oxa-7-azaspiro[3.5]nonane hemioxalate[5]
Hazard Class Acute oral toxicity, Category 4; Acute dermal toxicity, Category 42-Oxa-7-azaspiro[3.5]nonane hemioxalate[5]

This data is for a structurally similar compound and should be used as a guideline for assessing potential hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) is_contaminated Is material contaminated with This compound? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous  Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No   segregate Segregate Waste (Non-Halogenated Organic) treat_as_hazardous->segregate label_container Use Labeled, Compatible Hazardous Waste Container segregate->label_container store_in_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_in_saa contact_ehs Contact EHS for Pickup store_in_saa->contact_ehs end Proper Disposal by Certified Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Oxa-2-azaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 194157-10-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive material.[1] It is imperative to use appropriate personal protective equipment to prevent contact with skin and eyes. The primary hazard statement for this compound is H314, indicating that it causes severe skin burns and eye damage.[1]

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye Protection Chemical safety goggles and/or a full-face shield.
Hand Protection Chemically resistant, impervious gloves. Specific material (e.g., nitrile, neoprene) and thickness should be determined based on the full Safety Data Sheet (SDS) and intended use.
Skin and Body Protection Protective work clothing, such as a lab coat. For larger quantities or where splashing is likely, a chemical-resistant apron or suit is recommended.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if high concentrations are expected or ventilation is inadequate. Consult the full SDS for specific respirator types.

Operational Plan: Handling and Emergency Procedures

A systematic approach to handling is crucial. The following step-by-step guidance outlines the procedures for safe use, from preparation to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit rated for corrosive materials available in the immediate work area.

Donning of Personal Protective Equipment (PPE)
  • Lab Coat/Apron: Put on your protective clothing.

  • Gloves: Don chemically resistant gloves. Ensure they are free of tears or punctures.

  • Eye/Face Protection: Wear chemical safety goggles and, if necessary, a face shield.

  • Respirator: If required based on your risk assessment, don the appropriate respirator.

Handling the Chemical
  • Avoid direct contact with the substance.

  • Prevent the formation of dust or aerosols.

  • Use only the amount of material necessary for the experiment.

  • Keep containers tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using a suitable absorbent material. Collect the absorbed material into a sealed container for disposal.

Doffing of Personal Protective Equipment (PPE)
  • Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior.

  • Gown/Apron: Remove protective clothing.

  • Face/Eye Protection: Remove face shield and/or goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after handling.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Management

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste through a licensed professional waste disposal service. Do not dispose of down the drain.
Contaminated Materials All disposable PPE, absorbent materials from spills, and contaminated labware must be collected in a sealed, labeled hazardous waste container.
Empty Containers Rinse empty containers thoroughly and dispose of them in accordance with institutional and local regulations. The rinsate should be collected as hazardous waste.

Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this chemical.

G cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_emergency Emergency Response cluster_disposal Waste Disposal cluster_doffing PPE Doffing prep_vent Ensure Proper Ventilation (Fume Hood) ppe_don_clothing Don Protective Clothing prep_vent->ppe_don_clothing prep_equip Verify Emergency Equipment (Eyewash, Shower) prep_equip->ppe_don_clothing prep_spill Prepare Spill Kit prep_spill->ppe_don_clothing ppe_don_gloves Don Gloves ppe_don_clothing->ppe_don_gloves ppe_don_eyes Don Eye/Face Protection ppe_don_gloves->ppe_don_eyes handle_chem Handle Chemical in Fume Hood ppe_don_eyes->handle_chem handle_store Store Properly When Not in Use handle_chem->handle_store emergency_spill Spill handle_chem->emergency_spill emergency_exposure Personal Exposure (Skin/Eye Contact) handle_chem->emergency_exposure dispose_waste Collect Contaminated Waste handle_chem->dispose_waste ppe_doff_gloves Doff Gloves handle_chem->ppe_doff_gloves emergency_spill->dispose_waste After cleanup emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_medical Seek Immediate Medical Attention emergency_first_aid->emergency_medical dispose_container Manage Empty Containers dispose_waste->dispose_container dispose_professional Dispose via Professional Service dispose_container->dispose_professional ppe_doff_clothing Doff Protective Clothing ppe_doff_gloves->ppe_doff_clothing ppe_doff_eyes Doff Eye/Face Protection ppe_doff_clothing->ppe_doff_eyes wash_hands Wash Hands Thoroughly ppe_doff_eyes->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxa-2-azaspiro[3.5]nonane
Reactant of Route 2
7-Oxa-2-azaspiro[3.5]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.